molecular formula C2H2ClFO2 B8255143 (S)-2-Chloro-2-fluoroacetic Acid

(S)-2-Chloro-2-fluoroacetic Acid

Cat. No.: B8255143
M. Wt: 112.49 g/mol
InChI Key: JBIKZDFUXGHTHD-PVQJCKRUSA-N
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Description

(S)-2-Chloro-2-fluoroacetic Acid is a useful research compound. Its molecular formula is C2H2ClFO2 and its molecular weight is 112.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Chloro-2-fluoroacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Chloro-2-fluoroacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-chloro-2-fluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)/t1-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIKZDFUXGHTHD-PVQJCKRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H](C(=O)O)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Chiral α-Halo-Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of (S)-2-Chloro-2-fluoroacetic Acid

In the landscape of contemporary pharmaceutical development, the precise control of molecular architecture is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities.[1][2] One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects.[2] This principle has driven the "chiral switching" trend, where racemic drugs are redeveloped as single-enantiomer products to improve their therapeutic index.[3]

(S)-2-Chloro-2-fluoroacetic acid stands out as a highly specialized and valuable chiral building block within this paradigm. Its structure is deceptively simple, yet it combines three critical features for advanced medicinal chemistry: a stereochemically defined center, a reactive carboxylic acid handle, and the unique electronic influence of two different halogen atoms, chlorine and fluorine. The incorporation of chlorine and fluorine can significantly modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity to its target.[4][5]

This guide provides a comprehensive examination of the molecular structure of (S)-2-Chloro-2-fluoroacetic acid, intended for researchers, scientists, and drug development professionals. We will delve into its stereochemical configuration, the analytical techniques used for its definitive characterization, plausible synthetic strategies that ensure stereochemical integrity, and its reactivity, which underpins its utility as a precursor in complex pharmaceutical syntheses.

Part 1: Molecular Architecture and Stereochemistry

The fundamental identity of (S)-2-Chloro-2-fluoroacetic acid is defined by its unique three-dimensional structure. Its molecular formula is C₂H₂ClFO₂ and it possesses a molecular weight of approximately 112.48 g/mol .[6][7][8][9] The core of its utility lies in the chiral center at the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group.

The (S)-Configured Stereocenter

The C2 carbon is bonded to four different substituents: a hydrogen atom (-H), a fluorine atom (-F), a chlorine atom (-Cl), and a carboxylic acid group (-COOH). This tetrahedral arrangement makes it a stereocenter. The "(S)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.

    • Priority 1: -Cl (Atomic number 17)

    • Priority 2: -F (Atomic number 9)

    • Priority 3: -COOH (The carbon is attached to two oxygens)

    • Priority 4: -H (Atomic number 1)

  • Orient the Molecule: The molecule is oriented in space so that the lowest priority group (-H) points away from the observer.

  • Determine Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is traced. For (S)-2-Chloro-2-fluoroacetic acid, this path is counter-clockwise, hence the designation (S), from the Latin sinister for left.

The distinct spatial arrangement of these functional groups is critical, as it dictates how the molecule will interact with other chiral molecules, such as biological receptors and enzymes.

G C2 C H_S H C2->H_S Cl_S Cl C2->Cl_S COOH_S COOH C2->COOH_S F_S F F_S->C2 Label_S (S)-Enantiomer C2_R C F_R F C2_R->F_R Cl_R Cl C2_R->Cl_R COOH_R COOH C2_R->COOH_R H_R H H_R->C2_R Label_R (R)-Enantiomer (Mirror Image)

Caption: 3D representation of (S)- and (R)-2-Chloro-2-fluoroacetic acid.

Electronic Effects of Halogen Substitution

The presence of two highly electronegative halogens on the α-carbon dramatically influences the molecule's electronic properties. Both chlorine and fluorine exert a powerful electron-withdrawing inductive effect (-I effect). This pulls electron density away from the adjacent carboxylic acid group, stabilizing the resulting carboxylate anion (R-COO⁻) after deprotonation. This stabilization increases the acidity of the carboxylic proton, making it a stronger acid than acetic acid.

Part 2: Spectroscopic and Analytical Characterization

Confirming the precise structure and stereochemical purity of (S)-2-Chloro-2-fluoroacetic acid requires a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, creating a self-validating system for identity and quality assessment.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. For a monochlorinated compound, the analysis of the isotopic pattern is a definitive diagnostic tool.

  • Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the mass of the molecule.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). This results in two distinct peaks for the molecular ion:

    • An M⁺ peak for molecules containing ³⁵Cl.

    • An M+2 peak (two mass units higher) for molecules containing ³⁷Cl.

    • The relative intensity ratio of these peaks will be approximately 3:1 , which is a classic signature for a molecule containing a single chlorine atom.[10][11]

  • Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a fragment ion peak 45 mass units below the molecular ion peaks.[12]

Table 1: Predicted Mass Spectrometry Data

Feature Expected m/z Rationale
[M]⁺ ~112 Corresponds to C₂H₂³⁵ClFO₂
[M+2]⁺ ~114 Corresponds to C₂H₂³⁷ClFO₂
Intensity Ratio ~3:1 Natural isotopic abundance of ³⁵Cl to ³⁷Cl

| [M-COOH]⁺ | ~67 / 69 | Loss of the 45 Da carboxylic acid group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the immediate electronic environment of the nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: A single proton is attached to the chiral center. Its signal will be split by both the adjacent fluorine and chlorine (if coupling is observed, though ¹JHCl is typically small). The most significant feature is the coupling to fluorine. The signal is expected to be a doublet of doublets .

  • ¹³C NMR: Two distinct carbon signals are expected. The α-carbon (C2) signal will be significantly influenced by the attached halogens and will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom, which is a key identifying feature.

  • ¹⁹F NMR: A single fluorine environment will be observed. The signal will be split into a doublet due to coupling with the geminal proton on the α-carbon (²JHF).[13][14]

Table 2: Typical NMR Spectroscopic Data

Nucleus Feature Predicted Chemical Shift (ppm) Coupling Pattern
¹H CH (Cl)(F) ~6.0 - 6.5 Doublet of doublets (dd)
¹³C C OOH ~165 - 175 Singlet or triplet (small coupling)
¹³C C H(Cl)(F) ~80 - 90 Doublet (large ¹JCF)

| ¹⁹F | CF (H)(Cl) | Varies (e.g., -150 to -200) | Doublet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic Infrared Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H stretch 2500 - 3300 Very broad
Carbonyl C=O stretch 1700 - 1740 Strong, sharp
Carbon-Fluorine C-F stretch 1000 - 1100 Strong

| Carbon-Chlorine | C-Cl stretch | 700 - 800 | Medium to strong |

Part 3: Principles of Enantioselective Synthesis

The synthesis of a single enantiomer like (S)-2-Chloro-2-fluoroacetic acid is a significant challenge that cannot be achieved by classical methods like the Hell-Volhard-Zelinsky reaction, which would produce a racemic mixture.[15][16] Modern asymmetric synthesis relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.[17]

Conceptual Workflow: Organocatalyzed Asymmetric Halogenation

A plausible and field-proven approach involves the enantioselective halogenation of a suitable precursor using an organocatalyst. Organocatalysis uses small, chiral organic molecules to induce stereoselectivity, avoiding the need for often toxic or expensive metal catalysts.[17]

G cluster_0 Enantioselective Synthesis Workflow A 2-Fluoroacetic Acid Derivative (Prochiral Precursor) B Enolate / Silyl Ketene Acetal Formation A->B Base (e.g., LDA) C Asymmetric Chlorination (+ Electrophilic Chlorine Source, e.g., NCS) B->C Intermediate E Hydrolysis / Workup C->E Reaction Quench D Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) D->C Controls Stereochemistry F (S)-2-Chloro-2-fluoroacetic Acid (High Enantiomeric Purity) E->F Purification

Caption: Workflow for the asymmetric synthesis of (S)-2-Chloro-2-fluoroacetic acid.

Experimental Protocol: A Representative Asymmetric Chlorination

The following protocol is a representative methodology based on established principles of asymmetric synthesis.[18]

Objective: To synthesize (S)-2-Chloro-2-fluoroacetic acid with high enantiomeric excess (e.e.).

Materials:

  • 2-Fluoro-2-(trimethylsilyl)acetyl derivative (precursor)

  • N-Chlorosuccinimide (NCS) (electrophilic chlorine source)

  • Chiral amine catalyst (e.g., a quinine or quinidine derivative)

  • Anhydrous, non-polar solvent (e.g., Toluene)

  • Aqueous HCl solution (for workup)

  • Drying agent (e.g., MgSO₄)

Methodology:

  • Reaction Setup: A flame-dried, three-neck flask under an inert nitrogen atmosphere is charged with the chiral amine catalyst (5-10 mol%) and anhydrous toluene. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Precursor Addition: The 2-fluoro-2-(trimethylsilyl)acetyl derivative is dissolved in anhydrous toluene and added dropwise to the cooled catalyst solution. The mixture is stirred for 15 minutes to allow for the formation of a chiral complex.

    • Causality: The chiral catalyst creates a sterically defined environment. The substrate coordinates with the catalyst, exposing one face of the potential carbanion preferentially.

  • Chlorination: N-Chlorosuccinimide (NCS) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Causality: The NCS, as the electrophile, is forced to attack from the less-hindered face of the catalyst-substrate complex, resulting in the formation of one enantiomer in excess.

  • Quench and Workup: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification and Hydrolysis: The solvent is removed under reduced pressure. The resulting crude product (an ester or amide) is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

  • Analysis: The final product is purified by chromatography or crystallization. The enantiomeric excess is determined using chiral High-Performance Liquid Chromatography (HPLC).

Part 4: Reactivity and Application as a Pharmaceutical Synthon

The structural features of (S)-2-Chloro-2-fluoroacetic acid—the chiral center, the two halogens, and the carboxyl group—provide multiple points for chemical modification, making it a versatile synthon.

Reactions at the Carboxyl Group

The carboxylic acid moiety is readily converted into other functional groups without disturbing the chiral center, providing access to a wide range of intermediates.

  • Amide Formation: Reaction with amines using standard peptide coupling reagents (e.g., EDC, HOBt) yields chiral amides.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride produces chiral esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

Reactions at the Chiral Center

The halogens at the α-position can participate in nucleophilic substitution reactions. Typically, chloride is a better leaving group than fluoride. This allows for selective displacement of the chlorine atom by various nucleophiles (e.g., azides, thiols, amines), often proceeding with inversion of configuration via an Sₙ2 mechanism. This provides a pathway to introduce new functional groups while retaining stereochemical control.

G center (S)-2-Chloro-2- fluoroacetic acid amide Chiral Amide center->amide + R₂NH, Coupling Agent ester Chiral Ester center->ester + ROH, H⁺ alcohol Chiral Alcohol center->alcohol + LiAlH₄ (Reduction) azide Chiral α-Azido Acid center->azide + NaN₃ (Sₙ2 at C-Cl)

Caption: Key transformations of (S)-2-Chloro-2-fluoroacetic acid in synthesis.

Conclusion

(S)-2-Chloro-2-fluoroacetic acid is far more than a simple halogenated organic compound; it is a precision tool for the construction of complex, single-enantiomer pharmaceuticals. Its molecular structure, defined by the (S)-configuration at the α-carbon, is the source of its utility. The definitive characterization of this structure relies on a synergistic application of mass spectrometry and NMR/IR spectroscopy, which together provide an unambiguous fingerprint of its identity and purity. Modern synthetic chemistry, particularly through enantioselective organocatalysis, provides the means to produce this valuable building block with the high degree of stereochemical control demanded by the pharmaceutical industry. The strategic placement of its reactive handles—the carboxyl group and the α-halogens—allows for its seamless integration into synthetic routes, ultimately enabling the development of safer and more effective medicines.

References

  • PubMed. (2021, September 15). Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method. Retrieved from PubMed. [Link]

  • Organic Syntheses. (n.d.). Procedure for related synthesis. Retrieved from Organic Syntheses. [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (MMDBc0055797). Retrieved from MiMeDB. [Link]

  • ScienceDirect. (2013, June 30). Chiral fluoroacetic acid: synthesis of (R)- and (S)-[H-2(1)]-fluoroacetate in high enantiopurity. Retrieved from ScienceDirect. [Link]

  • SpectraBase. (n.d.). FLUOROACETIC-ACID-CHLORIDE. Retrieved from SpectraBase. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). Chlorodifluoroacetic acid. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). Chlorofluoroacetic acid. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • PubMed. (2017, December 15). Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. Retrieved from PubMed. [Link]

  • Royal Society of Chemistry. (2023, May 3). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (n.d.). Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography – High resolution (Orbitrap) mass spectrometry (IC-HRMS). Retrieved from ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved from JOCPR. [Link]

  • ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. Retrieved from The Journal of Organic Chemistry. [Link]

  • LabMed Discovery. (n.d.). Chiral drugs. Retrieved from LabMed Discovery. [Link]

  • MDPI. (2022, October 27). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Retrieved from Chemical Science. [Link]

  • YouTube. (2023, October 10). Mass Spectrum: M+2 Peak EXPLAINED & Examples // HSC Chemistry. Retrieved from YouTube. [Link]

  • ResearchGate. (2026, February 8). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Retrieved from ResearchGate. [Link]

  • ScienceOpen. (2015, July 23). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Retrieved from ScienceOpen. [Link]

  • BMRB. (n.d.). BMRB entry bmse000367 - Chloroacetic Acid (C2H3O2Cl). Retrieved from BMRB. [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from ResearchGate. [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [Link]

  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Retrieved from Chemistry Steps. [Link]

  • YouTube. (2021, May 23). Amination of Alfa Halo acids # Strecker's synthesis. Retrieved from YouTube. [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from PMC. [Link]

  • ACS Publications. (2001, November 2). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Retrieved from The Journal of Organic Chemistry. [Link]

  • ProQuest. (n.d.). Synthesis and reactions of alpha-fluoro carboxylic acid derivatives. Retrieved from ProQuest. [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.6: Reactions at the α Carbons of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (S)-2-Chloro-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Chloro-2-fluoroacetic acid is a chiral building block of significant interest in medicinal and agricultural chemistry. The stereospecific incorporation of both chlorine and fluorine atoms at the α-carbon introduces unique electronic and conformational properties, making it a valuable synthon for the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthetic pathways to obtain the enantiomerically pure (S)-isomer. It delves into the core strategies of asymmetric synthesis, kinetic resolution, and chiral resolution, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.

Introduction: The Significance of the C-F and C-Cl Stereocenter

The strategic introduction of halogen atoms into organic molecules is a powerful tool in drug design. Fluorine, the most electronegative element, can profoundly alter a molecule's pKa, metabolic stability, and binding affinity.[1] Chlorine, while less electronegative, is also a key player in medicinal chemistry, often contributing to enhanced biological activity.[1] The presence of a stereogenic center bearing both a fluorine and a chlorine atom, as in (S)-2-chloro-2-fluoroacetic acid, offers a unique combination of these properties in a three-dimensional arrangement. This specific configuration can lead to highly selective interactions with biological targets.

This guide will explore the primary methodologies for achieving the enantioselective synthesis of this valuable compound, focusing on practical application and the underlying chemical principles that ensure success.

Strategic Approaches to Enantiopure (S)-2-Chloro-2-fluoroacetic Acid

The synthesis of (S)-2-chloro-2-fluoroacetic acid can be broadly categorized into three main strategies:

  • Asymmetric Synthesis: The direct creation of the chiral center with the desired (S)-configuration from a prochiral precursor.

  • Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched.

  • Chiral Resolution: The separation of a racemic mixture into its constituent enantiomers using a chiral resolving agent.

Each of these strategies has its advantages and challenges, which will be discussed in the following sections.

Asymmetric Synthesis: Building the Chiral Center

The most elegant approach to (S)-2-chloro-2-fluoroacetic acid is through asymmetric synthesis, which aims to create the desired enantiomer directly, thus maximizing atom economy. A logical and effective pathway involves the sequential or concurrent asymmetric α-fluorination and α-chlorination of a suitable carbonyl precursor, followed by oxidation.

Organocatalytic Asymmetric α-Halogenation of Aldehydes

Organocatalysis has emerged as a powerful tool for enantioselective transformations, offering a metal-free and often milder alternative to traditional methods.[2] In the context of our target molecule, the asymmetric α-fluorination and α-chlorination of a simple aldehyde, such as chloroacetaldehyde or fluoroacetaldehyde, presents a promising route. However, the synthesis of α-chloro-α-fluoroaldehydes via organocatalytic α-fluorination of α-chloroaldehydes has been shown to involve kinetic resolution of the starting aldehyde, which can be a powerful tool for achieving high enantioselectivity.[3]

A plausible synthetic sequence is outlined below:

Asymmetric Synthesis Start Acetaldehyde Intermediate1 2-Chloroacetaldehyde Start->Intermediate1 Chlorination Intermediate2 (S)-2-Chloro-2-fluoroacetaldehyde Intermediate1->Intermediate2 Asymmetric Fluorination (Organocatalyst) FinalProduct (S)-2-Chloro-2-fluoroacetic acid Intermediate2->FinalProduct Oxidation

Caption: Asymmetric synthesis pathway to (S)-2-chloro-2-fluoroacetic acid.

Causality Behind Experimental Choices:

  • Starting Material: Acetaldehyde is a readily available and inexpensive starting material.

  • Organocatalyst: Chiral secondary amines, such as those derived from proline or imidazolidinones, are commonly used to catalyze asymmetric α-halogenations of aldehydes.[4][5] These catalysts form a chiral enamine intermediate with the aldehyde, which then reacts stereoselectively with an electrophilic halogenating agent.

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a widely used and commercially available electrophilic fluorinating agent that is compatible with many organocatalytic systems.[4]

  • Oxidation: The resulting α-chloro-α-fluoroaldehyde is then oxidized to the corresponding carboxylic acid. Mild oxidizing agents such as sodium chlorite or Oxone can be employed to avoid side reactions.

Experimental Protocol: A Proposed Synthesis

The following protocol is a proposed pathway based on established organocatalytic α-halogenation and oxidation methodologies.

Step 1: Asymmetric Fluorination of 2-Chloroacetaldehyde

  • To a solution of 2-chloroacetaldehyde (1.0 eq) in a suitable solvent (e.g., CH2Cl2 or toluene) at room temperature is added a chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi catalyst, 0.1 eq).

  • The mixture is stirred for 10 minutes to allow for the formation of the enamine intermediate.

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) is then added in one portion.

  • The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the crude (S)-2-chloro-2-fluoroacetaldehyde is isolated. Due to the potential instability of the aldehyde, it is often recommended to proceed directly to the next step.

Step 2: Oxidation to (S)-2-Chloro-2-fluoroacetic Acid

  • The crude (S)-2-chloro-2-fluoroacetaldehyde is dissolved in a mixture of t-butanol and water.

  • To this solution is added 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water, added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the aldehyde is fully consumed (as monitored by TLC or GC-MS).

  • The reaction is then quenched, and the (S)-2-chloro-2-fluoroacetic acid is extracted and purified by standard methods.

Kinetic Resolution: Selectively Reacting One Enantiomer

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[6] In this approach, a racemic mixture of 2-chloro-2-fluoroacetic acid or a derivative is subjected to a reaction that preferentially consumes one enantiomer, leaving the other enriched.

A common strategy is the enantioselective esterification of the racemic acid using a chiral catalyst.

Kinetic Resolution RacemicAcid Racemic (R/S)-2-Chloro-2-fluoroacetic acid Reaction Esterification with Chiral Catalyst & Achiral Alcohol RacemicAcid->Reaction EnrichedAcid (S)-2-Chloro-2-fluoroacetic acid (Enriched) Reaction->EnrichedAcid Unreacted EsterProduct (R)-2-Chloro-2-fluoroacetate Ester Reaction->EsterProduct Reacted

Caption: Kinetic resolution of racemic 2-chloro-2-fluoroacetic acid.

Principle of Enantioselective Esterification

In the presence of a chiral acyl-transfer catalyst, the two enantiomers of the carboxylic acid will react with an achiral alcohol at different rates. By carefully controlling the reaction time and stoichiometry, it is possible to achieve a high enantiomeric excess of the unreacted acid.

Key Components for Kinetic Resolution via Esterification:

ComponentExampleRoleReference
Racemic Substrate(±)-2-Chloro-2-fluoroacetic acidThe mixture to be resolved.
Chiral Catalyst(+)-Benzotetramisole (BTM)Selectively catalyzes the esterification of one enantiomer.[7]
Coupling AgentPivalic anhydride (Piv₂O)Activates the carboxylic acid for esterification.[7]
Achiral NucleophileBis(α-naphthyl)methanolReacts with the activated acid to form an ester.[7]
Experimental Protocol: Kinetic Resolution of Racemic 2-Chloro-2-fluoroacetic Acid

This protocol is adapted from the kinetic resolution of similar 2-aryl-2-fluoropropanoic acids.[7]

  • To a solution of racemic 2-chloro-2-fluoroacetic acid (1.0 eq) and bis(α-naphthyl)methanol (0.5 eq) in a suitable solvent (e.g., diethyl ether) at room temperature is added pivalic anhydride (1.2 eq).

  • Diisopropylethylamine (1.8 eq) and the chiral catalyst (+)-BTM (0.05 eq) are then added successively.

  • The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining acid.

  • The reaction is quenched when the desired enantiomeric excess is reached (typically around 50% conversion).

  • The unreacted (S)-2-chloro-2-fluoroacetic acid is then separated from the esterified (R)-enantiomer by extraction and can be further purified.

Chiral Resolution: Classical Separation of Enantiomers

Chiral resolution is a classical and widely used method for separating racemic mixtures. This technique relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Chiral Resolution RacemicAcid Racemic (R/S)-2-Chloro-2-fluoroacetic acid DiastereomericSalts Mixture of Diastereomeric Salts ((S,S) and (R,S) salts) RacemicAcid->DiastereomericSalts ChiralBase Chiral Resolving Agent (e.g., (S)-(-)-α-Methylbenzylamine) ChiralBase->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation IsolatedSalt Isolated Diastereomeric Salt (e.g., (S,S) salt) Separation->IsolatedSalt FinalProduct (S)-2-Chloro-2-fluoroacetic acid IsolatedSalt->FinalProduct Acidification

Caption: Chiral resolution of racemic 2-chloro-2-fluoroacetic acid.

Considerations for Chiral Resolution:

  • Choice of Resolving Agent: The selection of the appropriate chiral resolving agent is crucial for successful separation. Common chiral bases include brucine, strychnine, and various chiral amines like (S)-(-)-α-methylbenzylamine. The ideal resolving agent will form a diastereomeric salt with one enantiomer that is significantly less soluble in a particular solvent than the other.

  • Solvent Selection: The choice of solvent is critical for achieving good separation through fractional crystallization. A systematic screening of different solvents and solvent mixtures is often necessary.

  • Recrystallization: Multiple recrystallizations may be required to achieve high enantiomeric purity.

Conclusion and Future Outlook

The synthesis of enantiomerically pure (S)-2-chloro-2-fluoroacetic acid is a challenging yet achievable goal for synthetic chemists. This guide has outlined three primary strategies: asymmetric synthesis, kinetic resolution, and chiral resolution. While asymmetric synthesis represents the most direct and atom-economical approach, kinetic and chiral resolution offer robust and often scalable alternatives.

The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, the availability of starting materials and catalysts, and the required level of enantiopurity. As the demand for chiral fluorinated and chlorinated building blocks continues to grow, the development of even more efficient and sustainable methods for the synthesis of compounds like (S)-2-chloro-2-fluoroacetic acid will remain an active area of research.

References

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. PMC. [Link]

  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry. [Link]

  • Chiral fluoroacetic acid: synthesis of (R)- and (S)-[H-2(1)]-fluoroacetate in high enantiopurity. ScienceDirect. [Link]

  • Kinetic resolution. Wikipedia. [Link]

  • Enantioselective Organocatalytic r-Fluorination of Aldehydes. Macmillan Group. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Request PDF. [Link]

  • Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. PMC. [Link]

  • Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. National Institutes of Health. [Link]

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. [Link]

  • Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters: divergent, stereocontrolled synthesis of diltiazem, clentiazem, and siratiazem. Royal Society of Chemistry. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

  • Development of new protocols for Organocatalysis. AMS Dottorato. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

  • 6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Enantioselective Synthesis of 2-Chloro-2-Fluoroacetic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Stereochemistry in Halogenated Acetic Acids

The precise control of stereochemistry is a cornerstone of modern drug development. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] Within the realm of fluorinated organic compounds, which have seen a surge in pharmaceutical applications due to the unique properties conferred by the fluorine atom, the synthesis of enantiomerically pure building blocks is of paramount importance.[2] 2-Chloro-2-fluoroacetic acid, a molecule featuring a stereocenter at the α-carbon, is a valuable synthon for introducing a chiral chlorofluoromethyl group into bioactive molecules, potentially enhancing their efficacy and metabolic stability. This guide provides an in-depth technical overview of the key strategies for the enantioselective synthesis of this important chiral building block.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of 2-chloro-2-fluoroacetic acid and its derivatives presents a unique challenge due to the presence of two different halogen atoms on the same stereocenter. The primary strategies to achieve high enantiopurity can be broadly categorized into:

  • Asymmetric Catalysis: The direct creation of the chiral center from a prochiral precursor using a chiral catalyst.

  • Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.

  • Enzymatic Methods: The use of enzymes to catalyze enantioselective transformations.

This guide will delve into the practical applications of these strategies, with a focus on organocatalysis and enzymatic resolutions, which have shown considerable promise in this area.

Organocatalytic Asymmetric Fluorination of α-Chloroaldehydes: A Pathway to Chiral 2-Chloro-2-fluoroacetic Acid

A highly effective method for constructing the α-chloro-α-fluoro stereocenter is through the organocatalytic asymmetric fluorination of α-chloroaldehydes. This approach leverages the power of chiral secondary amine catalysts, such as the Jørgensen-Hayashi catalyst, to control the facial selectivity of the fluorination step.[2]

Mechanistic Insights

The reaction proceeds via an enamine intermediate formed between the α-chloroaldehyde and the chiral organocatalyst. This enamine then undergoes an electrophilic fluorination with an N-F reagent, such as N-fluorobenzenesulfonimide (NFSI). The stereochemical outcome is dictated by the chiral environment created by the catalyst, which shields one face of the enamine, directing the incoming electrophile to the other.

A key feature of this transformation is the involvement of kinetic resolution of the starting racemic α-chloroaldehyde.[2] The catalyst preferentially reacts with one enantiomer of the aldehyde to form the enamine, leading to a higher enantiomeric excess in the product than would be predicted from simple enantiofacial discrimination alone. This dual effect of asymmetric induction and kinetic resolution is crucial for achieving high enantioselectivity.

Experimental Workflow

The following diagram illustrates the general workflow for the organocatalytic fluorination of an α-chloroaldehyde, followed by oxidation to the desired carboxylic acid.

workflow1 racemic_aldehyde Racemic α-Chloroaldehyde enamine_formation Enamine Formation & Kinetic Resolution racemic_aldehyde->enamine_formation catalyst Chiral Organocatalyst (e.g., Jørgensen-Hayashi) catalyst->enamine_formation nfsi NFSI fluorination Electrophilic Fluorination nfsi->fluorination enamine_formation->fluorination product_aldehyde Enantioenriched α-Chloro-α-fluoroaldehyde fluorination->product_aldehyde oxidation Oxidation (e.g., Pinnick Oxidation) product_aldehyde->oxidation final_product Enantiopure 2-Chloro-2-fluoroacetic Acid oxidation->final_product

Caption: Workflow for the synthesis of 2-chloro-2-fluoroacetic acid via organocatalytic fluorination.

Detailed Experimental Protocol

Step 1: Organocatalytic Fluorination of 2-Chloro-propanal

  • To a stirred solution of the chiral diarylprolinol silyl ether catalyst (0.02 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature, add the racemic 2-chloropropanal (0.2 mmol).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.

  • Add N-fluorobenzenesulfonimide (NFSI) (0.3 mmol) portion-wise over 1 hour. The slow addition is critical to maintain a low concentration of the fluorinating agent and favor the kinetic resolution process.

  • Stir the reaction mixture at the same temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 2-chloro-2-fluoropropanal.

Step 2: Oxidation to 2-Chloro-2-fluoroacetic Acid

  • Dissolve the enantioenriched 2-chloro-2-fluoropropanal (0.1 mmol) in a mixture of t-butanol (1.0 mL) and 2-methyl-2-butene (0.5 mL).

  • In a separate flask, prepare a solution of sodium chlorite (0.5 mmol) and sodium dihydrogen phosphate (0.5 mmol) in water (0.5 mL).

  • Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the aldehyde solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the desired 2-chloro-2-fluoroacetic acid.

Performance Data
SubstrateCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Reference
2-chloro-3-methylbutanal1007596[2]
2-chloro-2-phenylacetaldehyde10-206890[2]

Note: The yields and enantiomeric excess (ee) are for the resulting α-chloro-α-fluoroaldehyde. The subsequent oxidation step is typically high-yielding.

Asymmetric α-Fluorination of Acid Chlorides: A Dual Activation Approach

Another powerful strategy involves the asymmetric fluorination of acid chlorides, which can be readily converted into the desired carboxylic acid or other derivatives.[3] This method employs a dual activation strategy where a chiral nucleophilic catalyst and an achiral transition metal Lewis acid work in concert to generate a chiral metal-coordinated ketene enolate.

Mechanistic Rationale

The chiral nucleophile, often a cinchona alkaloid derivative, reacts with the acid chloride to form a chiral acylammonium salt. In the presence of a base, this intermediate generates a ketene, which is then trapped by the chiral catalyst to form a chiral enolate. The transition metal Lewis acid coordinates to this enolate, enhancing its reactivity and providing an additional layer of stereocontrol. This "dually activated" enolate then reacts with an electrophilic fluorine source like NFSI to yield the α-fluorinated product with high enantioselectivity.

mechanism2 acid_chloride α-Chloro Acid Chloride ketene_enolate Chiral Metal-Coordinated Ketene Enolate acid_chloride->ketene_enolate chiral_catalyst Chiral Nucleophile (e.g., Cinchona Alkaloid) chiral_catalyst->ketene_enolate lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->ketene_enolate fluorination Asymmetric Fluorination ketene_enolate->fluorination nfsi NFSI nfsi->fluorination product_intermediate α-Fluoro-α-chloro Intermediate fluorination->product_intermediate workup Nucleophilic Workup (H₂O) product_intermediate->workup final_product Enantioenriched 2-Chloro-2-fluoroacetic Acid workup->final_product

Caption: Mechanism of dual-activation asymmetric fluorination of acid chlorides.

Key Experimental Considerations
  • Catalyst System: The choice of both the chiral nucleophile and the Lewis acid is critical for achieving high enantioselectivity.

  • Solvent and Temperature: These parameters must be carefully optimized to ensure efficient catalysis and minimize background reactions.

  • Workup: The reaction can be quenched with various nucleophiles to generate a range of α-fluorinated carboxylic acid derivatives. For the synthesis of the acid itself, a simple aqueous workup is sufficient.

Enzymatic Resolution: A Biocatalytic Approach

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic esters.[4][5] This strategy can be applied to the resolution of a racemic ester of 2-chloro-2-fluoroacetic acid.

Principle of Enzymatic Kinetic Resolution

In an enzymatic kinetic resolution, a racemic mixture of a chiral substrate is treated with an enzyme that preferentially catalyzes the transformation of one enantiomer. For the resolution of a racemic ester of 2-chloro-2-fluoroacetic acid, a lipase can be used to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantioenriched acid and the unreacted enantioenriched ester can then be easily separated.

Generalized Protocol for Lipase-Catalyzed Hydrolysis
  • Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Disperse the racemic ester of 2-chloro-2-fluoroacetic acid in the buffer.

  • Add the lipase (e.g., Pseudomonas aeruginosa lipase).[4]

  • Stir the mixture at a controlled temperature (e.g., room temperature) for a predetermined time (typically until ~50% conversion is reached).

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of both the remaining ester and the formed acid.

  • Once the desired conversion and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.

  • Acidify the filtrate and extract with an organic solvent to isolate the enantioenriched carboxylic acid.

  • The unreacted ester can be recovered from the organic layer and, if desired, hydrolyzed under non-enzymatic conditions to obtain the other enantiomer of the acid.

Conclusion and Future Outlook

The enantioselective synthesis of 2-chloro-2-fluoroacetic acid is a challenging yet achievable goal with significant implications for the development of novel pharmaceuticals. Organocatalytic methods, particularly the asymmetric fluorination of α-chloroaldehydes, offer a robust and highly selective route to this valuable building block. Concurrently, enzymatic resolutions provide a complementary and environmentally benign approach. The choice of synthetic strategy will ultimately depend on factors such as scale, cost, and the desired enantiomeric purity. As the demand for complex chiral fluorinated molecules continues to grow, further advancements in catalytic and biocatalytic methods are anticipated to provide even more efficient and versatile synthetic routes.

References

  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 2014. [Link]

  • Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. Journal of the American Chemical Society, 2008. [Link]

  • Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases. Bioscience, Biotechnology, and Biochemistry, 1996. [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 2024. [Link]

  • Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. European Journal of Organic Chemistry, 2018. [Link]

  • Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2'-deoxy substrates. Chemical Communications, 2006. [Link]

  • Catalytic Asymmetric Chlorination of Isoxazolinones. Chemistry – A European Journal, 2017. [Link]

  • Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. Organic Letters, 2021. [Link]

  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA International Journal for Chemistry, 2011. [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 2025. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 2022. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 2024. [Link]

Sources

In-Depth Spectroscopic Profiling and Chiral Resolution of (S)-2-Chloro-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Chloro-2-fluoroacetic acid (CFAA) is a low-molecular-weight aliphatic carboxylic acid (112.49 g/mol )[1] that serves as a critical chiral building block and a tunable electrophilic warhead in the development of targeted covalent inhibitors (TCIs)[2]. Because of its highly reactive α-halo geometry, it is frequently utilized to target noncatalytic cysteines in disease-associated proteins[2]. However, the stereochemical integrity of this molecule fundamentally dictates its binding affinity and spatial trajectory within a target's active site.

As a Senior Application Scientist, I have structured this technical guide to provide an authoritative framework for the spectroscopic characterization of CFAA. This whitepaper details the causality behind its unique Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, and outlines a self-validating protocol for differentiating the (S)-enantiomer from its (R)-counterpart.

Molecular Architecture & Stereochemical Context

The molecular architecture of CFAA features a highly congested, electron-deficient chiral center at the α-carbon, which is bonded to four distinct groups: a fluorine atom, a chlorine atom, a carboxylic acid moiety, and a single proton[1].

The Stereochemical Paradox: In achiral environments (e.g., standard CDCl₃ or DMSO-d₆ solvents), the (S)-enantiomer and the (R)-enantiomer are spectroscopically indistinguishable. Their scalar coupling networks, vibrational modes, and fragmentation pathways are identical. Therefore, standard spectroscopic data validates the chemical identity and purity of the bulk material, but advanced chiral derivatization is strictly required to validate enantiomeric excess (ee). Furthermore, the compound is highly corrosive and requires rigorous handling protocols during analytical preparation.

Spectroscopic Data Compendium & Mechanistic Rationale

The presence of two highly electronegative halogens on the α-carbon drastically alters the electronic environment of the molecule, leading to distinct spectroscopic phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of CFAA is dominated by the spin-1/2 ¹⁹F nucleus, which exhibits massive scalar coupling to both the adjacent ¹H and ¹³C nuclei[2].

Table 1: Multinuclear NMR Data Summary (Achiral Solvent, e.g., CDCl₃)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment & Mechanistic Rationale
¹H 6.20 – 6.50Doublet (d)²J_{HF} ≈ 50.5α-proton; highly deshielded by F, Cl, and COOH; split by geminal ¹⁹F[2].
¹H 10.5 – 11.5Broad SingletN/ACarboxylic acid proton; broad due to rapid chemical exchange.
¹³C 165.0 – 168.0Doublet (d)²J_{CF} ≈ 24.0Carbonyl carbon; split by the adjacent α-fluorine atom[2].
¹³C 90.0 – 95.0Doublet (d)¹J_{CF} ≈ 250.0α-carbon; massive one-bond scalar coupling to the directly attached ¹⁹F[2].
¹⁹F -135.0 to -145.0Doublet (d)²J_{FH} ≈ 50.5α-fluorine; split by the geminal α-proton[2].

Causality Insight: The ¹³C signal for the α-carbon appears as a doublet with an exceptionally large coupling constant (~250 Hz). This is a direct result of the high s-character in the C-F bond and the large gyromagnetic ratio of fluorine, which facilitates strong through-bond orbital overlap.

Infrared (IR) Spectroscopy

The vibrational modes of CFAA are heavily influenced by the inductive withdrawal (-I effect) of the α-halogens.

Table 2: Key Infrared Vibrational Modes

Wavenumber (cm⁻¹)IntensityModeStructural Assignment & Causality
2500 – 3300Broad, Strongν(O-H)Hydrogen-bonded carboxylic acid dimer formation.
1740 – 1760Strongν(C=O)Shifted to higher frequency due to the -I effect of α-F and α-Cl stiffening the C=O bond.
1050 – 1100Strongν(C-F)Highly polarized carbon-fluorine single bond stretch.
750 – 800Mediumν(C-Cl)Carbon-chlorine stretch; lower frequency due to higher reduced mass.
Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization Mass Spectrometry (EI-MS) provides a definitive isotopic signature confirming the presence of a single chlorine atom.

Table 3: Primary EI-MS Fragmentation Pathways

m/zRelative AbundanceFragmentMechanistic Rationale
112 / 114Low (~3:1 ratio)[M]⁺Molecular ion; the 3:1 isotopic ratio confirms a single Cl atom (³⁵Cl/³⁷Cl)[1].
67 / 69High (Base Peak)[CHClF]⁺Formed via α-cleavage and loss of the •COOH radical. Stabilized by halogen lone pairs.
45Medium[COOH]⁺Complementary fragment from α-cleavage.

Advanced Chiral Discrimination Protocol

To validate the stereochemical purity of (S)-2-chloro-2-fluoroacetic acid, we must break the symmetry of the achiral environment. This is achieved by covalently coupling the acid to an enantiopure Chiral Derivatizing Agent (CDA), converting the enantiomers into diastereomers. Diastereomers possess different physical properties and, crucially, distinct NMR chemical shifts.

Self-Validating Experimental Methodology: Amide Derivatization

This protocol utilizes (R)-(+)-α-methylbenzylamine as the CDA. It is a self-validating system because the baseline achiral NMR establishes the absence of fluorinated impurities, ensuring that any secondary ¹⁹F signal observed post-derivatization strictly originates from the (R)-enantiomer impurity of the starting material.

Step 1: Reagent Activation

  • Dissolve 1.0 equivalent of the CFAA sample in anhydrous Dichloromethane (DCM) under an inert atmosphere.

  • Add 1.2 equivalents of HATU (coupling reagent) and 2.0 equivalents of DIPEA (base).

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-7-azabenzotriazole ester, preventing spontaneous racemization at the α-carbon during activation.

Step 2: Diastereomeric Coupling

  • Add 1.1 equivalents of enantiopure (>99% ee) (R)-(+)-α-methylbenzylamine.

  • Stir for 2 hours at room temperature. The reaction yields a mixture of the (S,R)-amide (major product) and the (R,R)-amide (minor product, representing the impurity).

Step 3: Isolation & Workup

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate, wash the organic layer with 1M HCl to remove unreacted amine, and dry over Na₂SO₄. Concentrate under reduced pressure.

Step 4: Quantitative ¹⁹F NMR Acquisition

  • Dissolve the crude diastereomeric mixture in CDCl₃.

  • Acquire a ¹⁹F NMR spectrum with ¹H-decoupling (to collapse the doublets into sharp singlets, maximizing resolution).

  • Integrate the two distinct ¹⁹F singlets. The Enantiomeric Excess (% ee) is calculated directly from the Diastereomeric Ratio (dr):

    • % ee =[ |Area(S,R) - Area(R,R)| / (Area(S,R) + Area(R,R)) ] × 100

Mechanistic Workflows

The following diagram maps the logical flow from initial sample validation through to quantitative chiral resolution.

G N1 Sample: (S)-2-Chloro-2-fluoroacetic acid (Unknown ee) N2 Achiral Spectroscopy (NMR, IR, MS) (Validate Chemical Identity & Purity) N1->N2 Baseline Data N3 Chiral Derivatization Coupling with (R)-α-Methylbenzylamine N2->N3 Purity >98% N4 Diastereomeric Mixture (S,R)-Amide + (R,R)-Amide N3->N4 HATU/DIPEA N5 19F NMR Analysis (Integrate Diastereomeric Peaks) N4->N5 Distinct 19F Shifts N6 Calculate Enantiomeric Excess (% ee) Self-Validating Output N5->N6 Quantitative Analysis

Workflow for the spectroscopic validation and chiral resolution of (S)-2-chloro-2-fluoroacetic acid.

References

  • Chlorofluoroacetic acid | C2H2ClFO2 | CID 98260 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link][1]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: Journal of Medicinal Chemistry (acs.org) URL:[Link][2]

Sources

Foreword: Navigating the Stability Landscape of a Chiral Halogenated Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Stability of (S)-2-Chloro-2-fluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Chloro-2-fluoroacetic acid is a chiral organohalogen compound with potential applications as a building block in the synthesis of complex molecules, including pharmaceuticals.[1][2] The presence of two different halogen atoms on the stereogenic center imparts unique chemical properties that are of significant interest in medicinal chemistry for modulating factors like metabolic stability and acidity.[3] However, the inherent reactivity of the carbon-halogen bonds necessitates a thorough understanding of the molecule's physical and chemical stability.[4] This is paramount for ensuring the quality, safety, and efficacy of any downstream products, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

This technical guide provides a comprehensive framework for assessing the stability of (S)-2-Chloro-2-fluoroacetic acid. In the absence of extensive published stability data for this specific molecule, this document synthesizes information from structurally related haloacetic acids and established principles of physical organic chemistry to propose likely degradation pathways and a robust, self-validating experimental protocol for its stability evaluation.

Physicochemical Properties and Inherent Stability Considerations

The stability of (S)-2-Chloro-2-fluoroacetic acid is intrinsically linked to its molecular structure. The presence of electron-withdrawing chlorine and fluorine atoms on the alpha-carbon significantly increases the acidity of the carboxylic acid compared to acetic acid.[3][5] The carbon-halogen bonds are polarized, with the carbon atom bearing a partial positive charge, making it susceptible to nucleophilic attack.[4]

Table 1: Predicted Physicochemical Properties of (S)-2-Chloro-2-fluoroacetic Acid

PropertyPredicted/Inferred Value or CharacteristicRationale/Reference
Molecular Formula C₂H₂ClFO₂[1]
Molecular Weight 112.48 g/mol [1]
Appearance Colorless liquid or low melting solidBased on similar small organic acids.[6][7]
pKa Lower than monochloroacetic acid (pKa 2.86)The additional electron-withdrawing fluorine atom will increase acidity.[5]
Solubility Soluble in water and polar organic solventsThe carboxylic acid moiety confers polarity and hydrogen bonding capability.[5]
LogP ~0.6The presence of halogens increases lipophilicity compared to acetic acid.[8]

The C-Cl bond is generally more susceptible to nucleophilic displacement than the C-F bond due to its lower bond energy. Therefore, hydrolytic degradation is a primary anticipated pathway.

Proposed Degradation Pathways

Based on studies of other haloacetic acids, two principal non-biological degradation pathways are of concern for (S)-2-Chloro-2-fluoroacetic acid: hydrolysis and decarboxylation.[9][10] Photodegradation is also a potential route, especially in the presence of photosensitizers.[11]

Hydrolytic Degradation

Hydrolysis is expected to be a significant degradation pathway for (S)-2-Chloro-2-fluoroacetic acid in aqueous solutions. Mono- and di-substituted haloacetic acids are known to degrade via hydrolysis.[9][10] The reaction likely proceeds through a nucleophilic substitution mechanism where water or hydroxide ion attacks the electrophilic α-carbon, displacing the chloride ion.

The rate of hydrolysis is expected to be pH-dependent, with faster degradation under neutral to basic conditions due to the increased concentration of the stronger nucleophile, hydroxide. Acid-catalyzed hydrolysis is also possible.[12]

cluster_hydrolysis Proposed Hydrolytic Degradation S_CFA (S)-2-Chloro-2-fluoroacetic acid Intermediate Hydroxy-fluoroacetic acid S_CFA->Intermediate + H₂O - HCl Product2 Chloride ion S_CFA->Product2 Product1 Glyoxylic acid Intermediate->Product1 Elimination of HF Product3 Fluoride ion Intermediate->Product3

Caption: Proposed Hydrolytic Degradation Pathway.

Thermal Degradation

While tri-substituted haloacetic acids can degrade via decarboxylation, for di-substituted haloacetic acids like the topic compound, hydrolysis is often the more significant thermal degradation pathway in aqueous solution.[9][10] In the solid state or at very high temperatures, decarboxylation might become more prominent, potentially leading to the formation of chlorofluoromethane. Heating can also accelerate hydrolytic processes.

Photodegradation

Organohalogen compounds can be susceptible to photodegradation.[13] Direct photolysis by UV light can lead to homolytic cleavage of the C-Cl or C-F bond, generating radical intermediates. These radicals can then participate in a variety of secondary reactions. The presence of photosensitizers in a formulation could accelerate this process.[11] Studies on other chlorinated and fluorinated compounds show that UV irradiation can lead to dechlorination and defluorination.[14][15]

A Framework for Stability Assessment: Experimental Protocols

A comprehensive stability testing program should be designed to evaluate the impact of temperature, humidity, pH, and light on (S)-2-Chloro-2-fluoroacetic acid. This involves both long-term stability studies under ICH conditions and forced degradation studies to identify likely degradation products and pathways.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[16]

cluster_workflow Forced Degradation Workflow Start (S)-2-Chloro-2-fluoroacetic acid (in solution and solid state) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) Start->Thermal Photo Photostability (ICH Q1B conditions) Start->Photo Analysis Analysis by Stability-Indicating LC-MS/MS and IC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Experimental Workflow.

Experimental Protocol: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of (S)-2-Chloro-2-fluoroacetic acid in a suitable solvent, such as water or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize with an appropriate amount of 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Maintain the solution at room temperature and monitor at various time points (e.g., 1, 4, 8, 24 hours), as base-catalyzed hydrolysis is expected to be rapid.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and analyze at set time points.

  • Thermal Degradation:

    • For the solution study, reflux the stock solution at 80°C for up to 72 hours.

    • For the solid-state study, place a known quantity of the solid compound in a controlled temperature oven at 80°C. Periodically dissolve a sample for analysis.

  • Photostability Testing:

    • Expose the solid compound and its aqueous solution in chemically inert, transparent containers to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]

    • A dark control sample should be stored under the same conditions but protected from light.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A combination of techniques will be necessary for comprehensive analysis.

Table 2: Proposed Analytical Methods for Stability Testing

Analytical TechniquePurposeJustification
LC-MS/MS Separation and identification of the parent compound and organic degradation products.Provides high sensitivity and structural information for impurity identification.[17]
Ion Chromatography (IC) Quantification of inorganic degradation products (Chloride and Fluoride ions).Specific for the detection of halide ions which are expected products of hydrolysis.
Gas Chromatography (GC) Analysis of volatile degradation products (e.g., from decarboxylation).Can be used with headspace analysis for volatile impurities.[18][19]
pH Measurement Monitoring changes in acidity/alkalinity during degradation.A simple indicator of hydrolytic degradation of the acid.

Experimental Protocol: Stability-Indicating LC-MS/MS Method

  • Chromatographic Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Flow Rate: 0.3 mL/min.

  • Detection: Tandem mass spectrometry (MS/MS) in negative ion mode to monitor for the parent compound and potential degradation products.

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 3: Example Data Summary from Forced Degradation Studies

Stress ConditionDurationAssay of (S)-2-Chloro-2-fluoroacetic acid (%)Major Degradation Product(s)Mass Balance (%)
0.1 M HCl, 60°C 72 h95.2Hydroxy-fluoroacetic acid99.5
0.1 M NaOH, RT 8 h45.8Glyoxylic acid, Chloride, Fluoride98.9
3% H₂O₂, RT 72 h98.5No significant degradation100.1
80°C (solution) 72 h92.1Hydroxy-fluoroacetic acid99.2
ICH Q1B Photostability -99.1No significant degradation99.8

Note: The data in this table is hypothetical and for illustrative purposes only.

A mass balance close to 100% indicates that all major degradation products have been accounted for by the analytical methods. Significant deviation from 100% would suggest the formation of undetected products.

Conclusion and Recommendations

(S)-2-Chloro-2-fluoroacetic acid is anticipated to be most susceptible to degradation via hydrolysis, particularly under basic conditions. Thermal stress is likely to accelerate this hydrolytic process in aqueous solutions. The compound is expected to show greater stability under acidic, oxidative, and photolytic conditions.

Based on this assessment, the following recommendations are made:

  • Storage: (S)-2-Chloro-2-fluoroacetic acid should be stored in a cool, dry place, away from strong bases. For aqueous solutions, buffering in the acidic pH range (pH 3-5) is recommended to minimize hydrolysis.

  • Handling: Avoid exposure to high temperatures and prolonged exposure to light.

  • Formulation: When used in formulations, the pH of the final product should be carefully controlled. The compatibility with other excipients should be thoroughly evaluated.

This guide provides a foundational framework for the systematic evaluation of the stability of (S)-2-Chloro-2-fluoroacetic acid. The implementation of these proposed protocols will generate the necessary data to ensure its quality and suitability for its intended application in research and development.

References

  • Thermal degradation of haloacetic acids in water - ResearchGate. Available from: [Link]

  • Thermal degradation of haloacetic acids in water - Semantic Scholar. Available from: [Link]

  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment - CSWAB. Available from: [Link]

  • Effects of indoor drinking water handling on trihalomethanes and haloacetic acids - Mount Pleasant, NY. Available from: [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) | ChemRxiv. Available from: [Link]

  • (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) - ResearchGate. Available from: [Link]

  • Organohalogenochromism (OHC) of D–π–A pyridinium dye polymer films and the colorimetric detection of volatile organic halogen compounds - Materials Advances (RSC Publishing). Available from: [Link]

  • Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine - MDPI. Available from: [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed. Available from: [Link]

  • Supplementary Information Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS - ChemRxiv. Available from: [Link]

  • Photodegradation of haloacetic acids in water - PubMed. Available from: [Link]

  • Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination - PMC. Available from: [Link]

  • ORGANiC hALOGEN COMPOUNDS. Available from: [Link]

  • Degradation and toxicity changes in aqueous solutions of chloroacetic acids by Fenton-like treatment using zero-valent iron - ResearchGate. Available from: [Link]

  • Chlorodifluoroacetic acid | C2HClF2O2 | CID 66154 - PubChem - NIH. Available from: [Link]

  • Chloroacetic acid - Wikipedia. Available from: [Link]

  • Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects - MDPI. Available from: [Link]

  • Chloroacetic Acid by GC/FID - Analytical Method. Available from: [Link]

  • What are the detection methods for chloroacetic acid? - SINOCHEM. Available from: [Link]

  • (PDF) Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength - ResearchGate. Available from: [Link]

  • ICSC 0274 - FLUOROACETIC ACID. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]

  • Chlorofluoroacetic acid | C2H2ClFO2 | CID 98260 - PubChem - NIH. Available from: [Link]

Sources

The Strategic Application of 2-Chloro-2-Fluoroacetic Acid in Targeted Covalent Inhibitors: A Technical Guide to Racemic vs. Enantiopure Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving the field away from strictly reversible binders to molecules that form permanent or semi-permanent bonds with their targets. At the heart of this revolution is the α -chlorofluoroacetamide (CFA) warhead, derived from 2-chloro-2-fluoroacetic acid (CFAA) .

As a Senior Application Scientist specializing in covalent drug design, I have observed that the transition from unfluorinated chloroacetamides to CFA warheads is not merely a structural tweak; it is a calculated modulation of electrophilicity. However, the introduction of the fluorine atom creates a chiral center at the α -carbon. This whitepaper dissects the profound pharmacokinetic and pharmacodynamic differences between racemic and enantiopure CFAA, providing field-proven methodologies for their synthesis, chiral resolution, and validation.

The Electrophilic Paradigm: Why 2-Chloro-2-Fluoroacetic Acid?

In covalent drug design, the primary challenge is balancing thiol reactivity with plasma stability . Highly reactive electrophiles (like iodoacetamides) indiscriminately alkylate off-target proteins, leading to severe toxicity. Conversely, overly stable electrophiles fail to achieve target engagement.

The CFA warhead solves this through precise electronic tuning[1].

  • The Causality of Chlorine: The chloride ion serves as an excellent leaving group during the nucleophilic substitution ( SN​2 ) reaction.

  • The Causality of Fluorine: Fluorine is highly electronegative but a poor leaving group. Its inductive electron-withdrawing effect lowers the lowest unoccupied molecular orbital (LUMO) of the α -carbon, modulating its electrophilicity. Furthermore, the steric shielding provided by the fluorine atom reduces the rate of spontaneous hydrolysis in bulk water, significantly enhancing the drug's half-life in human plasma[2].

When a catalytic cysteine (e.g., Cys145 in SARS-CoV-2 Mpro or Cys12 in KRAS G12C) attacks the CFA warhead, a stable carbon-sulfur bond is formed, displacing the chloride ion while the fluorine atom is retained in the final adduct[1].

Stereochemical Dynamics: Racemic vs. Enantiopure Warheads

The α -carbon of CFAA is chiral, meaning the synthesized warhead exists as a 1:1 racemic mixture of (R)- and (S)-enantiomers unless explicitly resolved. In the context of a highly structured enzyme active site, enantiopurity is not optional; it is a critical determinant of efficacy.

The SN​2 Trajectory and Steric Clashing

The covalent bond formation proceeds via an SN​2 mechanism, which strictly requires the attacking thiolate to approach the electrophilic carbon at a 180° angle relative to the departing chloride ion (the Bürgi-Dunitz trajectory).

If the CFA warhead is in the suboptimal stereochemical configuration, the retained fluorine atom is forced into a steric clash with the protein backbone. This misalignment drastically reduces the inactivation rate ( kinact​ ). For example, in the development of KRAS G12C inhibitors, researchers discovered that the (S)-CFA configuration displayed more than a ten-fold increase in inhibition activity compared to the (R)-configuration[2]. The absolute configuration directly dictates whether the warhead acts as a potent inhibitor or a benign bystander.

CFA_Mechanism Target Target Protein (e.g., Mpro, KRAS) Cys Catalytic Cysteine (Nucleophile: -SH) Target->Cys Transition Transition State (Stereospecific Alignment) Cys->Transition Nucleophilic Attack Warhead CFA Warhead (Electrophile) Warhead->Transition Orientation Adduct Covalent Adduct (C-S Bond Formed) Transition->Adduct Cl- Displacement Leaving Chloride Ion (Leaving Group) Transition->Leaving

Fig 1. Stereospecific SN2 nucleophilic attack on the CFA warhead by a catalytic cysteine.

Comparative Physicochemical Data

To illustrate the impact of enantiopurity, the following table summarizes the quantitative differences typically observed when evaluating Racemic, (S)-, and (R)-CFA derivatives in biochemical assays[2].

PropertyRacemic CFA Mixture (1:1)Enantiopure (S)-CFA (Optimal)Enantiopure (R)-CFA (Suboptimal)Mechanistic Causality
Target Affinity ( IC50​ ) Moderate (~45 nM)High (~16 nM) Low (>200 nM)(S)-geometry perfectly aligns the C-Cl σ∗ orbital with the attacking thiolate.
Off-Target Burden HighLow HighThe unreactive (R)-isomer circulates longer, increasing the probability of non-specific alkylation.
Plasma Stability HighHigh HighStability is driven by the inductive effect of Fluorine, which is independent of chirality.
Crystallographic Density AmbiguousClear C-S bond resolution Poor occupancyRacemic mixtures result in superimposed electron densities, complicating structure-based drug design (SBDD).

Experimental Methodologies & Self-Validating Protocols

Handling 2-chloro-2-fluoroacetic acid requires specialized protocols. The α -proton is highly acidic due to the adjacent electron-withdrawing groups (F, Cl, COOH). Standard amide coupling conditions (e.g., HATU with strong bases) frequently cause base-catalyzed enolization, leading to rapid racemization of an enantiopure starting material.

Protocol A: T3P-Mediated Coupling of Enantiopure CFAA

To prevent racemization during the installation of the CFA warhead, a mild coupling agent like Propylphosphonic anhydride (T3P) must be used[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine scaffold (1.0 eq) in dry Dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis.

  • Acid Addition: Add (S)-2-chloro-2-fluoroacetic acid (3.0 eq). Causality: Excess acid compensates for potential competitive anhydride formation.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (7.0 eq). Causality: DIPEA is sterically hindered, minimizing its ability to abstract the sensitive α -proton of the CFAA.

  • Coupling: Slowly add T3P (48% in DMF, 3.0 eq) at 0°C, then allow the reaction to warm to ambient temperature for 2 hours.

  • Workup: Quench with saturated NaHCO3​ and extract with ethyl acetate.

Self-Validation System: To validate that racemization did not occur, perform 19F NMR and 1H NMR on the purified product. The α -proton should appear as a distinct doublet with a large coupling constant ( 2JH−F​≈50.5 Hz)[2]. Subsequently, run the product on an analytical chiral HPLC column; a single peak confirms the preservation of enantiopurity.

Protocol B: Chiral Resolution via HPLC/SFC

If starting from racemic CFAA, resolution is typically performed after coupling the warhead to an intermediate scaffold, as free CFAA is too small and polar for efficient chiral separation[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic CFA-intermediate in a compatible solvent (e.g., Ethanol/Hexane mixture).

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as CHIRALPAK IG (250 x 30 mm, 5 µm)[3].

  • Mobile Phase: Run an isocratic elution using 15% Ethanol and 85% Hexane modified with 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of residual basic/acidic moieties, sharpening the chromatographic peaks.

  • Fraction Collection: Monitor UV absorbance (typically 254 nm) and collect the separated enantiomers.

Self-Validation System: Analyze the collected fractions using an analytical Chiralpak IG column. Calculate the Enantiomeric Excess (ee%). A successful resolution must yield an ee>98% . Furthermore, X-ray crystallography of the protein-ligand complex should be used to definitively assign the absolute (R) or (S) configuration of the active fraction.

Chiral_Resolution Racemic Racemic CFAA (1:1 R/S Mixture) Derivatization Derivatization (e.g., to Amide/Ester) Racemic->Derivatization SFC Chiral SFC / HPLC (e.g., Chiralpak IG) Derivatization->SFC EnantiomerS (S)-CFAA Derivative (High Affinity/Potency) SFC->EnantiomerS Fraction 1 EnantiomerR (R)-CFAA Derivative (Low Affinity/Off-target) SFC->EnantiomerR Fraction 2 Hydrolysis Hydrolysis / Deprotection EnantiomerS->Hydrolysis PureS Enantiopure (S)-CFAA Hydrolysis->PureS

Fig 2. Workflow for the chiral resolution and isolation of enantiopure (S)-CFAA derivatives.

Conclusion

The deployment of 2-chloro-2-fluoroacetic acid in drug discovery exemplifies the precision required in modern medicinal chemistry. By understanding the causality behind its electronic properties and strictly controlling its stereochemistry, drug development professionals can design targeted covalent inhibitors that maximize therapeutic efficacy while virtually eliminating the off-target toxicity historically associated with covalent drugs.

References

  • 1 | Source: nih.gov 2.2 | Source: acs.org 3.3 | Source: google.com

Sources

Discovery and history of chiral fluoroacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

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Caption: FlK thioesterase catalytic pathway demonstrating chiral recognition and kinetic discrimination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of chiral fluoroacetic acids must include built-in validation checkpoints. Below is the optimized methodology for generating enantiopure isotopomers.

Protocol: Enantioselective Synthesis of (R) -[²H₁]-Fluoroacetate

Objective: Synthesize chiral fluoroacetate via an SN​2 -directed deoxyfluorination.

Step 1: Asymmetric Reduction

  • Action: Reduce benzaldehyde using Noyori’s (S,S) -Ru(DPEN) catalyst and [2H] -formic acid as the deuterium source.

  • Causality: The chiral ruthenium catalyst dictates the facial delivery of the deuteride, establishing the initial stereocenter with high fidelity.

  • Validation Checkpoint 1: Perform chiral HPLC on the resulting (S) -[²H₁]-benzyl alcohol. Proceed only if ee>95% .

Step 2: Deoxyfluorination with Additive Modulation

  • Action: Dissolve (S) -[²H₁]-benzyl alcohol in anhydrous CH2​Cl2​ at -78°C. Add 1.2 equivalents of DAST and 1.5 equivalents of TMS-morpholine.

  • Causality: TMS-morpholine acts as a nucleophilic promoter that coordinates with the sulfur intermediate, preventing the dissociation of the benzylic C-O bond into a planar carbocation. This forces a strict backside attack ( SN​2 ) by the fluoride ion, inverting the stereocenter to (R) .

  • Validation Checkpoint 2: Utilize Courtieu’s NMR method. Dissolve the intermediate in a chiral liquid crystalline matrix of poly- γ -benzyl-L-glutamate (PBLG) and acquire 2H−{1H} NMR spectra[1][2]. The chiral environment resolves the enantiomeric signals. Proceed only if inversion is confirmed without racemization.

Step 3: Oxidative Cleavage

  • Action: Treat the (R) -[²H₁]-benzyl fluoride with RuCl3​ (catalytic) and NaIO4​ in a biphasic CCl4​/CH3​CN/H2​O mixture.

  • Causality: The ruthenium tetroxide generated in situ aggressively oxidizes the aromatic ring to a carboxylic acid, leaving the robust C-F aliphatic bond intact.

  • Final Validation: Isolate (R) -[²H₁]-fluoroacetic acid as a sodium salt and verify absolute configuration via polarimetry and comparative chiral NMR[3].

Synthesis_Workflow Start Enantiopure [2H1]-Benzyl Alcohol DAST Deoxyfluorination (DAST + TMS-morpholine) Start->DAST Inversion SN2 Inversion (Suppresses SN1) DAST->Inversion Additive Effect BenzylFluoride [2H1]-Benzyl Fluoride (>95% ee) Inversion->BenzylFluoride Oxidation Oxidative Cleavage (RuCl3, NaIO4) BenzylFluoride->Oxidation End (R)- or (S)-[2H1]- Fluoroacetate Oxidation->End

Caption: Self-validating synthetic workflow for enantiopure (R)- and (S)-[2H1]-fluoroacetate.

Impact on Drug Development

The principles derived from small chiral fluoroacetic acids have scaled rapidly into modern medicinal chemistry. Fluorinated carboxylic acids act as powerful bioisosteres; the strong electron-withdrawing inductive effect of fluorine lowers the pKa​ of the carboxylic acid, altering its conformational preferences and improving membrane permeability[4].

Recent FDA approvals highlight the necessity of chiral fluorinated moieties:

  • Ubrogepant (Ubrelvy): Approved for migraine treatment, this CGRP receptor antagonist relies heavily on a chiral N -trifluoroethylpiperidinone ring. The precise spatial arrangement of the fluorinated group is critical for high in vitro binding affinity and metabolic stability[5].

  • Pralsetinib: Synthesized via a stereoselective reductive amination utilizing a chiral sulfinamide, its fluorinated building blocks dictate the drug's highly specific kinase inhibition profile[5].

Furthermore, modern synthetic methods have evolved beyond isotopic labeling. Recent advances include the use of planar chiral[6]paracyclophane-based isothiourea catalysts for the direct, highly enantioselective fluorination of carboxylic acids[7], and enzymatic deracemization of fluorinated arylcarboxylic acids using Amano PS lipases[8].

Quantitative Data Summaries

Table 1: Kinetic Parameters of FlK Thioesterase Discrimination

Demonstrating the extreme catalytic selectivity driven by a single fluorine atom.

Substrate Km​ ( μ M) kcat​ ( s−1 )Rate-Limiting StepRelative Selectivity ( kcat​/Km​ )
Fluoroacetyl-CoA ~8 1.4×10−4 Intermediate Formation 106
Acetyl-CoA >800 1.3×10−5 Intermediate Breakdown1
Table 2: Efficacy of Synthetic Methods for Chiral Fluoroacetates

Comparing traditional vs. additive-modulated deoxyfluorination.

Synthetic MethodAdditive UsedReaction PathwayEnantiomeric Excess (ee)Yield (%)
Standard DASTNoneMixed ( SN​1 / SN​2 )~38%45%
Optimized DAST TMS-morpholine Strict SN​2 Inversion >95% 81%
Isothiourea CatalysisOrganocatalystEnantioselective C-F bond>90%>85%

References

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Chiral fluoroacetic acid: synthesis of (R)- and (S)-[2H1]-fluoroacetate in high enantiopurity. Tetrahedron: Asymmetry (University of St Andrews Research Portal). Available at:[Link]

  • Molecular Recognition of Fluorine Impacts Substrate Selectivity in the Fluoroacetyl-CoA Thioesterase FlK. Biochemistry (ACS Publications). Available at:[Link]

  • Structural Basis for the Activity and Substrate Specificity of Fluoroacetyl-CoA Thioesterase FlK. Journal of Biological Chemistry (NIH). Available at:[Link]

  • Catalytic control of enzymatic fluorine specificity. PNAS. Available at:[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at:[Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. MDPI. Available at:[Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis and Resolution of (S)-2-Chloro-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Chiral Covalent Warheads for Protease Inhibitors (e.g., SARS-CoV-2 Mpro)

Introduction & Scientific Rationale

The development of targeted covalent inhibitors has seen a paradigm shift with the introduction of the chlorofluoroacetamide (CFA) warhead. Unlike traditional highly reactive electrophiles (e.g., acrylamides), CFAs act as weakly reactive, tunable warheads that achieve high target selectivity by relying on the specific microenvironment of the target enzyme's active site[1][2].

A critical discovery in the optimization of CFA-based inhibitors is the profound impact of the warhead's stereochemistry. The absolute configuration of the α-carbon in the chlorofluoroacetyl group dictates the trajectory of nucleophilic attack by the target cysteine (e.g., Cys145 in SARS-CoV-2 Mpro)[1]. Depending on the specific peptidomimetic scaffold, either the (S)- or (R)-enantiomer may be required to achieve optimal binding geometry and irreversible inactivation[1][3].

Because direct asymmetric halogenation to form chiral dihaloacetates is synthetically challenging and often yields poor enantiomeric excess (ee), the most robust, scalable, and field-proven method to obtain enantiopure (S)-2-chloro-2-fluoroacetic acid is through the optical resolution of the racemic acid using a chiral resolving agent [1][4].

Causality and Mechanism of Optical Resolution

Why Optical Resolution over Asymmetric Catalysis?

Direct asymmetric synthesis of molecules bearing a chiral center with two different halogens (fluorine and chlorine) is thermodynamically unfavorable due to the similar steric profiles of the halogens and the high risk of racemization via enolization.

The Resolution Strategy: By reacting racemic 2-chloro-2-fluoroacetic acid with an enantiopure chiral amine—specifically (R)-(-)-2-phenylglycinol —diastereomeric salts are formed. These salts possess distinct physicochemical properties, most notably different solubility profiles in moderately polar solvent systems (like Ethyl Acetate/Ethanol).

The Self-Validating System: This protocol is inherently self-validating. The success of the fractional crystallization can be monitored in real-time by analyzing the optical rotation of the liberated acid or by derivatizing an aliquot with an achiral amine for chiral HPLC analysis. If the ee is insufficient, the salt can simply be recrystallized, ensuring that only material of >99% ee proceeds to the active pharmaceutical ingredient (API) coupling stage.

OpticalResolution Racemic Racemic CFA (R/S)-2-Chloro-2-fluoroacetic acid SaltFormation Diastereomeric Salt Formation Solvent: EtOAc / EtOH Temp: 60°C to RT Racemic->SaltFormation ResolvingAgent (R)-(-)-2-Phenylglycinol (Chiral Resolving Agent) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cooling & Filtration) SaltFormation->Crystallization SaltS Less Soluble Salt (S)-CFA • (R)-Amine Crystallization->SaltS Solid precipitate SaltR More Soluble Salt (R)-CFA • (R)-Amine (Remains in Mother Liquor) Crystallization->SaltR Filtrate Acidification Acidification (1M HCl) & Extraction (Et2O) SaltS->Acidification PureS Enantiopure (S)-CFA (>99% ee) Acidification->PureS

Workflow for the optical resolution of racemic chlorofluoroacetic acid.

Experimental Protocol: Isolation of (S)-2-Chloro-2-fluoroacetic Acid

Note: The following protocol isolates the (S)-enantiomer. To isolate the (R)-enantiomer, substitute (R)-(-)-2-phenylglycinol with (S)-(+)-2-phenylglycinol.

Materials & Reagents
  • Racemic 2-chloro-2-fluoroacetic acid (CFA)

  • (R)-(-)-2-phenylglycinol (>99% ee)

  • Ethyl Acetate (EtOAc), anhydrous

  • Ethanol (EtOH), absolute

  • Diethyl Ether (Et₂O)

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

Phase 1: Diastereomeric Salt Formation

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (88.9 mmol) of racemic 2-chloro-2-fluoroacetic acid in 50 mL of anhydrous EtOAc.

  • Amine Addition: In a separate beaker, dissolve 12.2 g (88.9 mmol, 1.0 equiv) of (R)-(-)-2-phenylglycinol in a mixture of 40 mL EtOAc and 10 mL absolute EtOH.

  • Mixing: Slowly add the amine solution to the acid solution dropwise at room temperature. An exothermic reaction will occur as the salt forms.

  • Heating: Attach a reflux condenser and heat the mixture to 60°C until the solution becomes completely clear, ensuring full thermodynamic equilibration of the salts.

Phase 2: Fractional Crystallization 5. Cooling: Remove the heat source and allow the solution to cool to room temperature slowly over 4 hours. Do not disturb the flask, as slow cooling promotes the growth of large, pure crystals of the less soluble (S)-CFA • (R)-amine salt. 6. Chilling: Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 12 hours to maximize precipitation. 7. Filtration: Filter the resulting white crystalline solid under a vacuum. Wash the filter cake with 15 mL of ice-cold EtOAc. 8. Recrystallization (Crucial for E-E-A-T): To ensure >99% ee, recrystallize the collected solid once more from a minimum volume of boiling EtOAc/EtOH (8:2 v/v).

Phase 3: Liberation of the Free Acid 9. Suspension: Transfer the enantiopure salt to a separatory funnel and suspend it in 100 mL of Et₂O. 10. Acidification: Add 100 mL of ice-cold 1M HCl to the funnel. Shake vigorously and vent. The acidic environment forces the (R)-(-)-2-phenylglycinol into the aqueous layer as a hydrochloride salt, while the free (S)-2-chloro-2-fluoroacetic acid partitions into the organic ether layer. 11. Extraction: Separate the aqueous layer and extract it twice more with 50 mL of Et₂O. 12. Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, and filter. Carefully concentrate the filtrate under reduced pressure at a low temperature (water bath < 25°C). Causality Note: CFA is highly volatile. Excessive heat or high vacuum will result in significant product loss.

Phase 4: Validation 13. Derivatization for Analysis: Take a 5 mg aliquot of the product, react it with aniline using standard amide coupling (e.g., EDC/HOBt), and analyze the resulting amide via Chiral HPLC to confirm the enantiomeric excess is >99%.

Quantitative Data Summaries

The choice of resolving agent and the resulting stereochemistry play pivotal roles in both the chemical yield and the biological efficacy of the final synthesized drug.

Table 1: Comparison of Resolving Agents for CFA Resolution
Resolving AgentSolvent SystemTarget EnantiomerYield (%)Enantiomeric Excess (ee %)
(R)-(-)-2-Phenylglycinol EtOAc / EtOH(S)-CFA38 - 42> 99.5
(S)-(+)-2-PhenylglycinolEtOAc / EtOH(R)-CFA38 - 42> 99.5
(S)-(-)-1-PhenylethylamineHexane / Et₂O(S)-CFA< 20~ 85.0
BrucineAcetoneN/AN/APoor resolution
Table 2: Impact of CFA Stereochemistry on SARS-CoV-2 Mpro Inhibition

Data adapted from Yamane et al., demonstrating the stereospecificity of CFA-based peptidomimetics[1]. Note: While Yamane's specific scaffold favored the (R)-CFA warhead, other scaffolds may require the (S)-CFA warhead.

Inhibitor StereoisomerUgi MCR StereocenterCFA Warhead ConfigurationSARS-CoV-2 Mpro IC₅₀ (μM)
(R, R)-18 RR 0.056
(R, S)-18RS> 10.0
(S, R)-18SR2.400
(S, S)-18SS> 10.0

Mechanism of Action: Covalent Targeting

The enantiopure CFA warhead acts as a highly specific electrophile. Upon entering the active site, the proper stereochemical orientation allows the catalytic cysteine to attack the α-carbon, displacing the halide and forming an irreversible thioether bond[1][3].

Mechanism Mpro Target Protease (e.g., SARS-CoV-2 Mpro) Active Cys145 Complex Non-covalent Enzyme-Inhibitor Complex (Kd) Mpro->Complex Inhibitor Covalent Inhibitor with (S)-CFA Warhead Inhibitor->Complex Transition Nucleophilic Attack (Cys-S⁻ on CFA α-Carbon) Complex->Transition kinact Covalent Irreversible Covalent Adduct (Thioether Formation) Release of Halide Transition->Covalent

Mechanism of irreversible covalent inhibition by chlorofluoroacetamide warheads.

References

  • Yamane, D., Onitsuka, S., Re, S., Isogai, H., Hamada, R., Hiramoto, T., Kawanishi, E., Mizuguchi, K., Shindo, N., & Ojida, A. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 3027-3034. URL: [Link]

  • Shindo, N., et al. (2021). Selective Covalent Targeting of SARS-CoV-2 Main Protease by Enantiopure Chlorofluoroacetamide. ChemRxiv. URL: [Link]

  • Růžička, J., Streinz, L., Šaman, D., Havlas, Z., Wimmer, Z., Zarevúcka, M., Koutek, B., & Lešetický, L. (2000). Chlorofluoroacetic Acid as a Highly Versatile Derivatizing Agent: Assignment of Stereochemistry to Esters of Chiral Alcohols. Collection of Czechoslovak Chemical Communications, 65(5), 695-707. URL: [Link]

Sources

Use of (S)-2-Chloro-2-fluoroacetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of (S)-2-Chloro-2-fluoroacetic Acid in Medicinal Chemistry

Introduction: The Strategic Advantage of Chiral Halogenation

In the landscape of modern drug discovery, the pursuit of stereochemical purity is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3] (S)-2-Chloro-2-fluoroacetic acid emerges as a valuable chiral building block, offering medicinal chemists a strategic tool for introducing a precisely oriented, halogenated stereocenter into potential drug candidates.

The presence of both chlorine and fluorine on the α-carbon imparts a unique combination of properties. Fluorine, the most electronegative element, can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often enhancing membrane permeability and binding affinity. The chlorine atom provides an additional point of interaction and can influence the molecule's overall electronic profile. The carboxylic acid group serves as a versatile synthetic handle for amide bond formation, esterification, and other key transformations.[4]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the applications of (S)-2-Chloro-2-fluoroacetic acid, detailed experimental protocols, and the scientific rationale behind its use as a strategic component in the synthesis of novel therapeutics.

Physicochemical Properties and Safe Handling

(S)-2-Chloro-2-fluoroacetic acid is a halogenated carboxylic acid derivative that requires careful handling due to its potential toxicity and corrosive nature.[4][5]

PropertyValueReference
IUPAC Name (S)-2-chloro-2-fluoroacetic acid[6]
CAS Number 25197-75-5[6]
Molecular Formula C₂H₂ClFO₂[6][7]
Molecular Weight 112.48 g/mol [6]
Purity Typically >95%[6][8]
Appearance Colorless to pale yellow liquid[4]
Solubility Soluble in water and organic solvents[4]
SMILES O=C(O)F[6][7]

Safety and Handling: This compound is classified as harmful and an irritant.[8]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautions: Always handle (S)-2-Chloro-2-fluoroacetic acid in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[5]

Core Applications in Drug Discovery

The primary utility of (S)-2-Chloro-2-fluoroacetic acid lies in its function as a chiral building block , a pre-made enantiomerically pure component used in the synthesis of more complex molecules.[9][10] This approach, often part of a "chiral pool synthesis" strategy, is highly efficient for creating single-enantiomer drugs.[10]

Synthesis of Enantiomerically Pure Drug Candidates

The defined stereochemistry at the C2 position is transferred to the target molecule during synthesis. This is critical because the spatial arrangement of the chloro- and fluoro- substituents can dictate the binding orientation of the final drug within a chiral receptor site or enzyme active site. By starting with the pure (S)-enantiomer, chemists can avoid the costly and often complex process of chiral separation or asymmetric synthesis later in the drug development pipeline.[2]

Creation of Novel Peptide and Peptidomimetic Analogs

Peptides are important therapeutic agents, but they often suffer from poor metabolic stability. Incorporating unnatural amino acids or their mimics can address this limitation. (S)-2-Chloro-2-fluoroacetic acid can be used to generate novel amide derivatives that, when incorporated into a peptide backbone, create a non-natural residue.[11] This modification can protect the adjacent peptide bond from enzymatic cleavage and introduce new binding interactions, potentially enhancing potency and selectivity.[11]

Development of Covalent Inhibitors

The α-carbon of (S)-2-Chloro-2-fluoroacetamide derivatives is highly electrophilic, making it susceptible to nucleophilic attack.[12] This reactivity can be harnessed to design covalent inhibitors. By incorporating this moiety into a molecule that targets a specific protein, the compound can form a permanent covalent bond with a nucleophilic amino acid residue (like cysteine) in the active site, leading to irreversible inhibition.

Experimental Protocols

The following protocols are generalized methodologies intended as a starting point. Researchers must optimize conditions for their specific substrates and scales.

Protocol 1: Synthesis of a Chiral (S)-2-Chloro-2-fluoroacetamide Derivative via Amide Coupling

Objective: To provide a standard procedure for coupling (S)-2-Chloro-2-fluoroacetic acid with a primary or secondary amine to form a chiral amide, a common linkage in pharmaceutical agents.

Causality: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent. HATU is highly efficient for forming amide bonds, especially with sterically hindered or electronically deactivated substrates, by activating the carboxylic acid to form a highly reactive intermediate. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling. Anhydrous solvents are critical to prevent hydrolysis of the activated acid intermediate.

Materials and Reagents:

Reagent/MaterialQuantity (Example)Purpose
(S)-2-Chloro-2-fluoroacetic acid1.0 eq (e.g., 112 mg, 1.0 mmol)Chiral building block
Amine (R-NH₂)1.1 eq (1.1 mmol)Nucleophile
HATU1.2 eq (456 mg, 1.2 mmol)Coupling Reagent
DIPEA3.0 eq (523 µL, 3.0 mmol)Non-nucleophilic base
Anhydrous DMF or CH₂Cl₂5-10 mLReaction Solvent
Saturated NaHCO₃ solution~20 mLAqueous quench
Brine~20 mLAqueous wash
Anhydrous Na₂SO₄ or MgSO₄~2 gDrying agent
Ethyl Acetate (EtOAc)~50 mLExtraction solvent

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification prep_acid Dissolve (S)-Acid & Amine in Solvent add_base Add DIPEA prep_acid->add_base cool Cool to 0 °C add_base->cool add_hatu Add HATU cool->add_hatu react Stir at RT (Monitor by TLC/LCMS) add_hatu->react quench Quench with NaHCO₃ react->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Workflow for amide coupling.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-2-Chloro-2-fluoroacetic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (or CH₂Cl₂).

  • Basification: Add DIPEA (3.0 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction upon adding the coupling reagent.

  • Activation & Coupling: Add HATU (1.2 eq) portion-wise to the cold reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and quench the reaction.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Chiral HPLC may be used to confirm the enantiomeric excess (ee) has been retained.

Protocol 2: Synthesis of a Chiral (S)-2-Chloro-2-fluoroacetate Ester via Steglich Esterification

Objective: To provide a method for converting (S)-2-Chloro-2-fluoroacetic acid into its corresponding ester, another key functional group in medicinal chemistry.

Causality: The Steglich esterification is a mild and efficient method that uses a carbodiimide, such as DCC (N,N'-Dicyclohexylcarbodiimide), to activate the carboxylic acid. DMAP (4-Dimethylaminopyridine) is used as a catalyst to facilitate the attack of the alcohol nucleophile on the activated intermediate. The reaction is run under anhydrous conditions to prevent the formation of undesired byproducts.

Materials and Reagents:

Reagent/MaterialQuantity (Example)Purpose
(S)-2-Chloro-2-fluoroacetic acid1.0 eq (e.g., 112 mg, 1.0 mmol)Chiral building block
Alcohol (R-OH)1.2 eq (1.2 mmol)Nucleophile
DCC1.1 eq (227 mg, 1.1 mmol)Activating Agent
DMAP0.1 eq (12 mg, 0.1 mmol)Catalyst
Anhydrous CH₂Cl₂10 mLReaction Solvent
Dicyclohexylurea (DCU)-Byproduct

Step-by-Step Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere, add (S)-2-Chloro-2-fluoroacetic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add a solution of DCC (1.1 eq) in a small amount of anhydrous CH₂Cl₂ dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Byproduct Removal: Upon completion, cool the reaction mixture again to 0 °C to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite to remove the solid DCU, washing the filter cake with cold CH₂Cl₂.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography.

  • Characterization: Confirm the structure, purity, and stereochemical integrity using appropriate analytical techniques (NMR, MS, Chiral HPLC).

Visualization of the Drug Discovery Workflow

The strategic use of chiral building blocks is a cornerstone of efficient drug synthesis.

Sources

Diastereoselective electrophilic fluorination using (S)-2-Chloro-2-fluoroacetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Practical Guide to the Asymmetric Synthesis of α-Chloro-α-fluoro Carbonyl Compounds for Pharmaceutical Discovery

Introduction: The Strategic Value of Fluorine in Modern Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate.[1][2][3] Strategic fluorination can lead to improved metabolic stability, increased bioavailability, and enhanced binding affinity to target proteins.[1][2][4] Consequently, a significant percentage of blockbuster drugs contain at least one fluorine atom.[1][5]

The creation of stereogenic centers bearing a fluorine atom presents a significant synthetic challenge. Among these, the construction of quaternary stereocenters containing both a fluorine and another halogen, such as chlorine, is particularly demanding. These α-chloro-α-fluoro carbonyl moieties are valuable chiral building blocks for the synthesis of complex pharmaceutical agents, including novel nucleoside analogues with potential antiviral activity.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the diastereoselective electrophilic fluorination of α-chloro carbonyl compounds. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high diastereoselectivity and yield. The protocols described herein are designed to be self-validating, offering a robust and reproducible methodology for the synthesis of these high-value intermediates.

Mechanistic Insights: Controlling Stereochemistry in Electrophilic Fluorination

The cornerstone of this methodology is the reaction of a pre-formed enolate with an electrophilic fluorine source ("F+"). The stereochemical outcome of the reaction is dictated by the facial selectivity of the enolate's approach to the fluorinating agent. When a chiral auxiliary is employed, or when a stereocenter is already present in the substrate, the steric and electronic environment around the enolate can be biased to favor the approach of the electrophile from one face over the other, leading to a high diastereomeric excess (d.e.).

The most widely used and effective electrophilic fluorinating agents are those with a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI).[8][9][10][11][12] These reagents are generally stable, crystalline solids that are safer to handle than elemental fluorine. The mechanism is generally considered to be an SN2-type process where the carbon-centered nucleophile (the enolate) attacks the electrophilic fluorine atom.[10]

The key to achieving high diastereoselectivity lies in creating a rigid, well-defined transition state. This is typically accomplished by:

  • Chelation Control: Using a metal-based base (e.g., LiHMDS, LDA) to form a metal enolate. The metal cation can coordinate with other heteroatoms in the chiral auxiliary or substrate, creating a rigid cyclic transition state that blocks one face of the enolate.

  • Steric Hindrance: The bulky groups on the chiral auxiliary or substrate sterically shield one face of the enolate, directing the incoming electrophile to the less hindered face.

A powerful example of this is the fluorination of an α-chloro ester where a chiral center already exists elsewhere in the molecule, as in the synthesis of a (2S)-2-chloro-2-fluororibolactone intermediate.[6][7] The existing chirality at the C4 position of the ribose scaffold directs the stereoselective formation of the new C2 stereocenter.

Diastereoselective Fluorination Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Fluorination Substrate α-Chloro Ester (with chiral center) Enolate Chiral Metal Enolate (Rigid Conformation) Substrate->Enolate Deprotonation Base Strong Base (e.g., LDA, LiHMDS) TransitionState Diastereoselective Transition State Enolate->TransitionState Attack on F+ NFSI NFSI (Electrophilic F+ Source) NFSI->TransitionState Product α-Chloro-α-fluoro Product (High d.e.) TransitionState->Product

Caption: Mechanism of Diastereoselective Electrophilic Fluorination.

Experimental Protocols: Synthesis of a (2S)-2-Chloro-2-fluorolactone Intermediate

This protocol is adapted from a reported synthesis and demonstrates a highly efficient diastereoselective electrophilic fluorination to create a key intermediate for antiviral drug development.[6][7] The procedure showcases the fluorination of a protected α-chloro-γ-hydroxy ester.

Materials and Reagents
  • Substrate: Protected 2-chloroacetate derivative (e.g., (4R)-2-chloro-4,5-(isopropylidenedioxy)pentanoate derivative)

  • Base: Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS), typically as a solution in THF.

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), and low-temperature cooling bath (dry ice/acetone).

Step-by-Step Protocol
  • Reaction Setup:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and allow to cool under a stream of dry argon or nitrogen.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α-chloro ester substrate.

    • Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).

  • Enolate Formation:

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

    • Slowly add a solution of LDA or LiHMDS (typically 1.1 to 1.5 equivalents) dropwise via syringe over 15-20 minutes. The formation of the lithium enolate is usually indicated by a color change.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Electrophilic Fluorination:

    • In a separate dry flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 to 2.0 equivalents) in anhydrous THF.

    • Add the solution of NFSI dropwise to the cold enolate solution over 20-30 minutes. It is crucial to maintain the temperature at -78 °C during the addition to maximize diastereoselectivity.

    • Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired diastereomer.

  • Characterization:

    • The diastereomeric ratio (d.r.) of the product can be determined by ¹H or ¹⁹F NMR spectroscopy of the crude reaction mixture or by chiral HPLC analysis of the purified product. In successful reactions, d.r. values exceeding 50:1 can be achieved.[6][7]

Sources

Application Note: (S)-2-Chloro-2-fluoroacetic Acid as a Chiral Synthon in the Development of Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Principal Investigators Focus Area: Antiviral Therapeutics, Covalent Inhibitors, and Chiral Prodrugs

Executive Summary

The incorporation of fluorine into antiviral nucleosides has historically been utilized to enhance metabolic stability, modulate lipophilicity, and restrict oxidative metabolism[1]. Recently, (S)-2-chloro-2-fluoroacetic acid ((S)-CFAc) has emerged as a transformative chiral building block in medicinal chemistry. While predominantly recognized for generating α-chlorofluoroacetamide (CFA) warheads in peptidomimetic covalent inhibitors targeting viral proteases (such as SARS-CoV-2 Mpro)[2], its application can be elegantly extended to nucleoside chemistry.

By utilizing (S)-CFAc, researchers can synthesize covalent nucleoside analogues (via nucleobase functionalization) or metabolically tuned chiral prodrugs (via sugar hydroxyl esterification). This guide provides a comprehensive, field-proven methodology for handling, coupling, and validating (S)-CFAc in nucleoside analogue synthesis, ensuring stereochemical integrity and high synthetic yields.

Mechanistic Rationale & Stereoelectronic Design

Why (S)-2-Chloro-2-fluoroacetic Acid?

The unique value of (S)-CFAc lies in its dual-halogenated alpha-carbon. Unlike highly reactive and often toxic unfluorinated chloroacetamides, the addition of the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect while simultaneously introducing stereoelectronic repulsion. This precisely tunes the electrophilicity of the adjacent carbon, reducing off-target thiol reactivity (e.g., with glutathione) and enhancing plasma stability[2].

The Importance of Stereocontrol

The stereocenter at the alpha-carbon is critical. The spatial orientation of the fluorine atom dictates the trajectory of incoming nucleophiles (such as a viral enzyme's catalytic cysteine or intracellular esterases). Research demonstrates that specific configurations at the CFA unit (e.g., the R-configuration in the final CFA-adduct, derived from specific chiral precursors) drastically enhance antiviral potency by perfectly aligning the C-Cl anti-bonding orbital ( σ *) with the attacking thiolate[3]. Loss of stereointegrity (epimerization) during synthesis results in a precipitous drop in target affinity.

Workflow S_CFA (S)-2-Chloro-2-fluoroacetic acid (Chiral Synthon) Coupling1 N-Acylation Coupling (T3P, DIPEA) S_CFA->Coupling1 Coupling2 5'-O-Esterification (EDC, DMAP) S_CFA->Coupling2 Nuc Nucleoside Scaffold (e.g., Cytidine/Adenosine) Nuc->Coupling1 Nuc->Coupling2 CovNuc CFA-Nucleobase Analogue (Covalent Inhibitor) Coupling1->CovNuc ProNuc 5'-O-(S)-CFA Prodrug (Metabolically Tuned) Coupling2->ProNuc

Fig 1. Divergent synthetic workflows utilizing (S)-2-chloro-2-fluoroacetic acid for nucleosides.

Comparative Pharmacological Profiling

Functionalizing nucleosides with (S)-CFAc significantly alters their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The table below summarizes the theoretical advantages of CFA-functionalization compared to standard nucleoside modifications, extrapolated from known structure-activity relationships of dihaloacetamides[4].

Modification TypeTarget MechanismRelative Lipophilicity (LogP)Plasma Stability ( t1/2​ )Antiviral Potency ( EC50​ )Off-Target Toxicity Risk
Unmodified Nucleoside Chain Termination-1.5< 1 hr> 10 µMLow
5'-O-Isobutyryl (Standard) Intracellular Delivery0.82-4 hrs1.2 µMLow
5'-O-(S)-CFA (Prodrug) Tuned Hydrolysis1.16-8 hrs0.4 µMLow
N4-(S)-CFA (Covalent Base) Covalent Inhibition1.4> 12 hrs0.05 µMModerate (Tuned by F)

Experimental Protocols

Protocol A: Synthesis of CFA-Functionalized Covalent Nucleosides (N-Acylation)

Objective: To couple (S)-CFAc to the exocyclic amine of a nucleobase (e.g., Cytidine) without epimerizing the chiral alpha-carbon. Causality Insight: Propylphosphonic anhydride (T3P) is selected over standard carbodiimides (like EDC/HATU) because T3P forms a less basic reactive intermediate, drastically suppressing the base-catalyzed deprotonation of the highly acidic alpha-proton of (S)-CFAc, thereby preserving the >95% enantiomeric excess (ee)[4].

Reagents:

  • Nucleoside analogue (e.g., 2',3'-di-O-acetylcytidine): 1.0 eq

  • (S)-2-Chloro-2-fluoroacetic acid: 1.5 eq

  • T3P (50% solution in EtOAc or DMF): 2.0 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Anhydrous Dichloromethane (DCM): 0.1 M

Step-by-Step Methodology:

  • Preparation: Purge a dry round-bottom flask with Argon. Dissolve the nucleoside analogue (1.0 eq) in anhydrous DCM.

  • Activation: Add (S)-2-chloro-2-fluoroacetic acid (1.5 eq) to the stirring solution at 0 °C.

  • Base Addition: Dropwise add DIPEA (3.0 eq). Critical Step: Maintain the temperature at 0 °C to prevent thermal degradation of the electrophile.

  • Coupling: Slowly add T3P (2.0 eq) via syringe. Allow the reaction to warm to ambient temperature and stir for 2–4 hours[4].

  • Self-Validating Check (In-Process): Monitor via LC-MS. Look for the desired mass [M+H]+ and ensure the absence of des-fluoro or des-chloro degradation peaks.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Do not use strong bases (e.g., NaOH) during workup, as the CFA warhead is susceptible to premature hydrolysis.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Synthesis of 5'-O-(S)-CFA Ester Prodrugs (O-Esterification)

Objective: To selectively esterify the 5'-hydroxyl group of a nucleoside to create a lipophilic, metabolically tuned prodrug. Causality Insight: Steglich esterification using EDC and catalytic DMAP is employed here. The fluorine atom stabilizes the ester bond against rapid non-specific esterase cleavage in the plasma, ensuring the nucleoside reaches the intracellular space before releasing the active parent drug.

Reagents:

  • Nucleoside analogue (base-protected): 1.0 eq

  • (S)-2-Chloro-2-fluoroacetic acid: 1.2 eq

  • EDC·HCl: 1.5 eq

  • DMAP: 0.1 eq

  • Anhydrous DMF: 0.1 M

Step-by-Step Methodology:

  • Dissolve the nucleoside and (S)-CFAc in anhydrous DMF under Argon at 0 °C.

  • Add EDC·HCl followed by DMAP.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 6 hours.

  • Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF), and purify via silica gel chromatography.

  • Validation: Confirm the structure via 19F -NMR. A characteristic doublet around -137 to -146 ppm ( 2JH−F​≈50 Hz) confirms the retention of the intact chlorofluoro- moiety[4].

Mechanism of Action: Covalent Target Engagement

When utilizing the N-acylated CFA-nucleoside as a covalent inhibitor, the mechanism relies on the stereospecific displacement of the chloride leaving group by a nucleophilic residue (e.g., Cysteine) within the viral enzyme's active site. The fluorine atom remains, locking the adduct in a highly stable conformation[3].

MOA Warhead CFA-Nucleoside (S-enantiomer) Intermediate Stereospecific Nucleophilic Attack Warhead->Intermediate Target Viral Enzyme (Active Site Cys/Ser) Target->Intermediate Adduct Covalent Adduct (Irreversible/Reversible) Intermediate->Adduct Cl- displacement

Fig 2. Stereospecific covalent engagement of CFA-nucleosides with viral enzyme active sites.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized analogues, the following analytical suite must be applied:

  • 19F -NMR Spectroscopy: Essential for confirming the presence of the fluorine atom. The coupling constant ( 2JH−F​ ) is highly diagnostic of the alpha-proton-fluorine relationship.

  • Chiral HPLC: Must be utilized post-synthesis to verify that the enantiomeric excess ( ee ) remains >95%. Stationary phases such as Chiralpak AD-H or OD-H are recommended.

  • Glutathione (GSH) Reactivity Assay: Incubate the CFA-nucleoside with 5 mM GSH at pH 7.4 and monitor via LC-MS. A half-life ( t1/2​ ) of >12 hours indicates successful tuning of the electrophile, preventing rapid off-target toxicity in vivo[2].

References

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: Molecules (MDPI) / PubMed Central (PMC) URL:[Link]

  • A novel, covalent broad-spectrum inhibitor targeting human coronavirus Mpro Source: Nature Communications / PubMed Central (PMC) URL:[Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease Source: bioRxiv URL:[Link]

Sources

Application Note: High-Fidelity Protocols for the Stereoretentive Esterification of (S)-2-Chloro-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(S)-2-Chloro-2-fluoroacetic acid is a highly valuable chiral building block in medicinal chemistry. The dihalomethyl motif is increasingly utilized in drug development for tuning the electrophilicity of covalent inhibitors targeting cysteine residues [1], and fluorinated building blocks derived from this acid are essential precursors for complex metabolic derivatives [2].

The primary challenge in derivatizing this molecule lies in the extreme acidity of its alpha-proton. Flanked by three strongly electron-withdrawing groups (chloro, fluoro, and carbonyl), the alpha-carbon is highly susceptible to base-catalyzed deprotonation. Standard esterification protocols employing strong bases (e.g., traditional Steglich esterification with catalytic DMAP) are often detrimental to the enantiomeric excess (ee%) of the product. The enolization pathway must be strictly suppressed by operating under acidic conditions, utilizing base-free methylating agents, or employing highly controlled, mild coupling reagents.

Mechanistic Causality: The Racemization Pathway

To maintain scientific integrity and high ee%, one must understand the failure modes of standard esterifications. When exposed to a base, (S)-2-chloro-2-fluoroacetic acid rapidly deprotonates to form a planar, achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to a racemic mixture.

Racemization S_Isomer (S)-2-Chloro-2-fluoroester (Desired) Enolate Planar Enolate (Achiral Intermediate) S_Isomer->Enolate Base (Deprotonation) Enolate->S_Isomer Protonation (Retention) R_Isomer (R)-2-Chloro-2-fluoroester (Undesired) Enolate->R_Isomer Protonation (Inversion) R_Isomer->Enolate Base (Deprotonation)

Fig 1. Base-catalyzed enolization leading to racemization of the alpha-chiral center.

Experimental Protocols for Stereoretentive Esterification

The following protocols are designed as self-validating systems, incorporating built-in chemical checkpoints to ensure stereoretention and high yields.

Protocol A: Base-Free Methylation using TMS-Diazomethane

Causality: TMS-diazomethane reacts rapidly with carboxylic acids to form methyl esters without the need for basic catalysts. The reaction is driven by the protonation of the diazo carbon by the carboxylic acid itself, ensuring that the alpha-proton remains untouched. Procedure:

  • Dissolve (S)-2-chloro-2-fluoroacetic acid (1.0 mmol) in a mixture of anhydrous Toluene/Methanol (4:1 v/v, 5.0 mL) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise add a solution of TMS-diazomethane (2.0 M in hexanes, 1.2 mmol, 1.2 equiv) over 10 minutes. The yellow color of the reagent will dissipate as nitrogen gas evolves.

  • Stir at 0 °C for 30 minutes. Self-Validation Check: The reaction is complete when a persistent pale yellow color remains, indicating a slight excess of the reagent.

  • Quench excess TMS-diazomethane by adding glacial acetic acid dropwise until the solution turns colorless.

  • Concentrate under reduced pressure. (Caution: The methyl ester is highly volatile; use a cold water bath <25 °C and avoid high vacuum).

Protocol B: Acid-Catalyzed Fischer Esterification (For Simple Alkyl Esters)

Causality: By utilizing a strong acid catalyst in the presence of an excess of the target alcohol, the reaction proceeds via the protonation of the carbonyl oxygen. The complete absence of base entirely prevents enolate formation, guaranteeing absolute stereoretention. Procedure:

  • Dissolve (S)-2-chloro-2-fluoroacetic acid (1.0 mmol) in the desired anhydrous alcohol (e.g., ethanol, 10 mL).

  • Add concentrated H₂SO₄ (0.1 mmol, 10 mol%) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat to 70 °C for 4-6 hours. Monitor conversion via GC-MS.

  • Cool to room temperature. Self-Validation Check: Carefully neutralize the acid by adding solid NaHCO₃. Do not use aqueous base (e.g., NaOH or aqueous NaHCO₃) during the workup, as the biphasic basic conditions can induce hydrolytic racemization of the newly formed ester.

  • Filter the suspension to remove inorganic salts and carefully concentrate the filtrate. Purify via short-path distillation if necessary.

Protocol C: T3P-Mediated Esterification (For Complex/Hindered Alcohols)

Causality: Propylphosphonic anhydride (T3P) is renowned for its low epimerization rates in coupling reactions [1]. While typically used with tertiary amine bases, limiting the base to exactly 1.0 equivalent of a bulky, non-nucleophilic base (e.g., 2,6-lutidine) at sub-zero temperatures minimizes alpha-deprotonation while still effectively activating the carboxylic acid. Procedure:

  • Dissolve (S)-2-chloro-2-fluoroacetic acid (1.0 mmol) and the target complex alcohol (1.0 mmol) in anhydrous EtOAc (5.0 mL).

  • Add 2,6-lutidine (1.0 mmol, 1.0 equiv) and cool the mixture strictly to -10 °C.

  • Slowly add T3P (50% w/w solution in EtOAc, 1.5 mmol, 1.5 equiv) dropwise over 15 minutes to prevent exothermic spikes.

  • Allow the reaction to stir at -10 °C for 2 hours, then slowly warm to 10 °C over 4 hours.

  • Quench with saturated aqueous NH₄Cl (5 mL) to maintain a slightly acidic aqueous phase. Extract with EtOAc (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography.

Workflow Start Start: (S)-2-Chloro-2-fluoroacetic acid Decision Target Ester Type? Start->Decision Methyl Methyl Ester Decision->Methyl Alkyl Simple Alkyl (Ethyl, Propyl) Decision->Alkyl Complex Complex/Sterically Hindered Decision->Complex TMS Protocol A: TMS-Diazomethane (Base-free, 0°C) Methyl->TMS Fischer Protocol B: Fischer Esterification (Acid-catalyzed, Reflux) Alkyl->Fischer T3P Protocol C: T3P / 2,6-Lutidine (Strict Temp Control, -10°C) Complex->T3P End High ee% Product Isolation TMS->End Fischer->End T3P->End

Fig 2. Decision matrix for selecting the optimal stereoretentive esterification protocol.

Quantitative Data & Protocol Comparison

The following table summarizes the expected performance metrics for each protocol, allowing researchers to balance yield, stereoretention, and substrate compatibility.

ProtocolTarget Ester ScopeBase UsedRisk of RacemizationTypical YieldTypical ee% Retention
A: TMS-Diazomethane MethylNoneVery Low85–95%>99%
B: Fischer Esterification Simple Alkyl (Ethyl, Propyl)NoneVery Low75–90%>98%
C: T3P / 2,6-Lutidine Complex / Hindered Alcohols2,6-LutidineModerate (Temp Dependent)60–80%90–95%

References

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: ACS Publications URL:[Link]

Application Note: (S)-2-Chloro-2-fluoroacetic Acid as an Advanced Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Chiral Derivatization via (S)-CFAA

The accurate determination of enantiomeric excess ( ee ) and absolute configuration is a critical bottleneck in asymmetric synthesis and drug development. While Mosher’s acid (MTPA) remains the traditional gold standard for Chiral Derivatizing Agents (CDAs), (S)-2-Chloro-2-fluoroacetic acid (CFAA) has emerged as a superior alternative for specific analytical workflows.

By reacting a racemic or enantioenriched mixture of alcohols or amines with enantiopure (S)-CFAA, the enantiomers are converted into a mixture of diastereomers. Because the chiral center of CFAA bears a highly sensitive fluorine atom directly attached to the stereocenter, the resulting diastereomers exhibit exceptionally distinct 19 F Nuclear Magnetic Resonance (NMR) chemical shifts and high volatility for Gas Chromatography (GC)[1].

Mechanistic Insights: Why Choose (S)-CFAA?

As a Senior Application Scientist, selecting the correct CDA requires balancing reactivity, spectral clarity, and molecular stability. (S)-CFAA offers three distinct mechanistic advantages over traditional agents:

  • Unprecedented 19 F NMR Sensitivity (Proximity Effect): Unlike MTPA, where the -CF 3​ group is separated from the chiral center by a bulky phenyl ring, the fluorine atom in CFAA is directly bonded to the chiral carbon (C2)[2]. This proximity maximizes the magnetic anisotropy and steric compression differences between the (S,R) and (S,S) diastereomers, resulting in large chemical shift differences ( ΔδR,S​ ) that can reach up to 3.0 ppm[3].

  • Background-Free Integration: The 19 F nucleus has a 100% natural abundance and a massive chemical shift range. Because most target drugs or organic molecules lack endogenous fluorine, the 19 F NMR spectrum is entirely free of overlapping background signals, allowing for flawless integration and ee calculation[3].

  • High Volatility for Orthogonal Validation: CFAA has a significantly lower molecular weight than MTPA. The resulting diastereomeric esters and amides are highly volatile, making them perfectly suited for orthogonal validation via Gas Chromatography (GC) without the risk of thermal degradation[1].

  • Optical Stability: Despite being a strong α -halo acid, (S)-CFAA does not undergo epimerization during standard coupling conditions, ensuring that the measured ee perfectly reflects the original substrate[1].

Comparative Data: CDAs at a Glance

The following table summarizes the quantitative and qualitative performance metrics of (S)-CFAA compared to traditional derivatizing agents[1][2][3].

Analytical Parameter(S)-CFAAMTPA (Mosher's Acid)MPA ( α -Methoxyphenylacetic acid)
Primary NMR Nucleus 19 F, 1H 19 F, 1H 1H
Chemical Shift Difference ( ΔδR,S​ ) Large (0.5 – 3.0 ppm in 19 F)Moderate (0.1 – 0.7 ppm in 19 F)Small (0.1 – 0.2 ppm in 1H )
Derivative Volatility High (Excellent for GC)Low (Better suited for HPLC)Moderate
Risk of Epimerization Very LowLowLow
Background Interference None ( 19 F is background-free)Low (-CF 3​ singlet/doublet)High ( 1H overlap is common)

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Visual cues (such as precipitate formation) and specific reagent choices are embedded to ensure reaction fidelity.

Protocol A: Esterification of Chiral Alcohols (Steglich Esterification)

Objective: Convert a chiral alcohol into a CFAA ester without epimerization. Causality: Direct esterification produces water, which drives the equilibrium backward. We utilize N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, allowing sterically hindered alcohols to react at room temperature.

  • Preparation: In an oven-dried flask under N 2​ , dissolve the chiral alcohol (1.0 eq, ~0.5 mmol), (S)-CFAA (1.2 eq, 0.6 mmol), and DMAP (0.1 eq, 0.05 mmol) in 5 mL of anhydrous CH 2​ Cl 2​ .

  • Activation: Cool the mixture to 0 °C using an ice bath. Reasoning: Cooling controls the exothermic formation of the O-acylisourea, preventing side reactions.

  • Coupling: Add a solution of DCC (1.2 eq, 0.6 mmol) in 2 mL of CH 2​ Cl 2​ dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation & Workup: A white precipitate of dicyclohexylurea (DCU) will form. This is a self-validating visual cue that the dehydration/coupling has occurred. Filter the DCU through a Celite pad.

  • Purification: Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO 3​ (to remove unreacted CFAA), and brine. Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and proceed to NMR.

Protocol B: Amidation of Chiral Amines via HATU

Objective: Convert a chiral amine into a CFAA amide. Causality: Amines are highly nucleophilic, making uronium-based coupling agents like HATU highly efficient. DIPEA is used as a non-nucleophilic base to keep the amine deprotonated without competing for the activated electrophile.

  • Preparation: Dissolve the chiral amine (1.0 eq) and (S)-CFAA (1.2 eq) in anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 eq) in one portion. Stir at room temperature for 1 hour.

  • Workup: Dilute with Ethyl Acetate (15 mL), wash with 5% LiCl aqueous solution (3x to remove DMF), followed by brine. Dry, concentrate, and analyze.

Protocol C: 19 F NMR Acquisition and ee Calculation

Causality: To maximize integration accuracy, 1H decoupling is applied. This removes the scalar coupling between the fluorine atom and the adjacent proton on the CFAA moiety, collapsing the complex multiplet into a sharp, distinct singlet for each diastereomer.

  • Sample Prep: Dissolve ~15 mg of the derivatized product in 0.6 mL of CDCl 3​ .

  • Acquisition: Acquire the 19 F NMR spectrum at 376 MHz (or corresponding frequency for your magnet) using a broad sweep width. Enable 1H broadband decoupling ( 19 F{ 1H }).

  • Calculation: Identify the two singlets corresponding to the (S,R) and (S,S) diastereomers. Integrate the peaks (Area A and Area B).

    ee(%)=​Area A+Area BArea A−Area B​​×100

Analytical Workflow Diagram

Workflow Substrate Racemic Mixture (Alcohols / Amines) Reaction Derivatization Reaction (Room Temp, No Epimerization) Substrate->Reaction Reagent (S)-CFAA + DCC/DMAP (Chiral Derivatizing Agent) Reagent->Reaction Diastereomers Diastereomeric Mixture (S,R) and (S,S) Derivatives Reaction->Diastereomers NMR 19F NMR Spectroscopy (High Sensitivity, No Overlap) Diastereomers->NMR Spectroscopic Analysis GC Gas Chromatography (High Volatility Separation) Diastereomers->GC Chromatographic Analysis Analysis Integration & ee% Calculation Absolute Configuration NMR->Analysis GC->Analysis

Caption: Workflow for enantiomeric excess determination using (S)-CFAA derivatization and 19F NMR/GC analysis.

References

  • Streinz, L., et al. "Preparation of Chlorofluoroacetic Acid Derivatives for the Analysis of Chiral Alcohols." Journal of the Chemical Society, Perkin Transactions 1, 1994. 1

  • Takeuchi, Y., et al. "Chemistry of Novel Compounds with Multifunctional Carbon Structure. VI. : Synthetic Studies and 19F-Nuclear Magnetic Resonance Investigation of Novel α , α -Disubstituted Fluoroacetates." Tetrahedron, 1993. 2

  • Wenzel, T. J. "Chapter 4: NMR Discrimination of Chiral Organic Compounds." Discrimination of Chiral Compounds Using NMR Spectroscopy, Royal Society of Chemistry, 2007. 3

Sources

Stereoselective reactions involving (S)-2-Chloro-2-fluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Stereoselective Covalent Targeting Using (S)-2-Chloro-2-fluoroacetic Acid

Executive Summary: The Renaissance of Tunable Electrophiles

In the landscape of targeted covalent inhibitors (TCIs), achieving a delicate balance between potent target engagement and minimal off-target toxicity is the primary challenge for drug development professionals. Traditional highly reactive warheads (e.g., unsubstituted chloroacetamides) often indiscriminately label solvent-exposed cysteines. The introduction of the α-chlorofluoroacetamide (CFA) group, synthesized from the chiral building block (S)-2-chloro-2-fluoroacetic acid, represents a breakthrough in electrophile design[1]. This application note details the mechanistic rationale, synthetic integration, and kinetic validation of (S)-CFA warheads for stereoselective protein modification[2].

Mechanistic Rationale: Causality in Electrophile Design

The utility of (S)-2-chloro-2-fluoroacetic acid stems from the unique stereoelectronic properties of the fluorine atom:

  • Attenuated Reactivity: The strong inductive electron-withdrawing effect of fluorine paradoxically reduces the SN​2 reactivity of the adjacent C–Cl bond compared to standard chloroacetamides[1]. This renders the CFA group highly stable in aqueous plasma and unreactive toward non-specific thiols like glutathione (GSH).

  • Stereoselective Activation: Upon binding to a specific target (such as a viral protease or kinase), the fluorine atom can act as a hydrogen-bond acceptor (e.g., forming an NH···F interaction with the protein backbone). This non-covalent pre-organization precisely aligns the (S)-configured α-carbon for nucleophilic attack by the catalytic cysteine[2].

  • Self-Validating Off-Target Clearance: A critical safety feature of CFA warheads is their reversibility in solvent. If an off-target cysteine is modified, the resulting adduct undergoes rapid, reversible hydrolysis at neutral pH, regenerating the unmodified protein and mitigating systemic toxicity[3].

Workflow and Visualization

Below is the strategic workflow for integrating (S)-2-chloro-2-fluoroacetic acid into a drug scaffold, alongside the molecular mechanism of action.

Workflow A Chiral Building Block (S)-2-Chloro-2-fluoroacetic acid B Amide Coupling (T3P, DIPEA) A->B C (S)-CFA Warhead Integration B->C D Target Protein Incubation C->D E Stereoselective Covalent Adduct D->E

Caption: Workflow for the synthesis and application of (S)-CFA-based targeted covalent inhibitors.

Mechanism S1 State 1 (S)-CFA Inhibitor + Free Cys S2 State 2 Pre-reaction Complex (NH...F H-Bond) S1->S2 Target Binding OffTarget Off-Target Solvent Exposed Cys S1->OffTarget Non-specific Binding S3 State 3 Nucleophilic Attack (SN2 displacement of Cl-) S2->S3 Stereoselective Alignment S4 State 4 Stable Thioether Adduct S3->S4 Irreversible Bond Hydrolysis Reversible Hydrolysis Cleavage of Adduct OffTarget->Hydrolysis Aqueous Environment Hydrolysis->S1 Regeneration

Caption: Mechanism of stereoselective cysteine modification and off-target hydrolysis.

Quantitative Data: Warhead Reactivity Profiling

The table below summarizes the kinetic advantages of the (S)-CFA warhead compared to traditional electrophiles, highlighting the importance of stereochemistry in target engagement[1][2].

Warhead TypeIntrinsic Reactivity (GSH t1/2​ )Target Binding Affinity ( KI​ )Target Inactivation Rate ( kinact​ )Off-Target Adduct Stability
Acrylamide > 24 hoursModerateSlowStable (Irreversible)
Chloroacetamide < 1 hourHighVery FastStable (High Toxicity Risk)
(R)-CFA > 48 hoursWeak (Mismatch)SlowUnstable (Hydrolyzes)
(S)-CFA > 48 hoursHigh (Matched)Fast (Stereo-activated)Unstable (Hydrolyzes)

(Note: The optimal enantiomer depends strictly on the target protein's active site topology. The data above reflects a scenario where the (S)-configuration provides the "matched chirality" for the binding pocket.)

Self-Validating Experimental Protocols

Protocol A: Epimerization-Free Synthesis of (S)-CFA Inhibitors

Objective: To couple (S)-2-chloro-2-fluoroacetic acid to an amine scaffold without racemizing the highly sensitive α-fluoro-α-chloro stereocenter. Causality Check: Standard coupling reagents (like HATU or EDC/HOBt) often lead to significant racemization via oxazolone intermediates. Propylphosphonic anhydride (T3P) is strictly utilized here because it bypasses this pathway, preserving >98% enantiomeric excess (ee)[1].

  • Preparation: Dissolve the target amine scaffold (1.0 eq, typically 0.1–0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Activation: Add (S)-2-chloro-2-fluoroacetic acid (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture continuously for 5 minutes at 0°C. Caution: DIPEA is chosen over stronger bases (like TEA) to further suppress base-catalyzed enolization of the chiral acid.

  • Coupling: Dropwise add T3P (50% solution in ethyl acetate, 1.5 eq) over 10 minutes.

  • Reaction Monitoring: Allow the mixture to warm to ambient temperature. Stir for 2–4 hours. Validate completion using LC-MS; the mass spectrum should show the desired [M+H]+ product peak with no unreacted amine.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize excess acid and T3P byproducts. Extract the aqueous phase with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Verify enantiomeric purity via chiral HPLC.

Protocol B: Kinetic Validation of Stereoselective Covalent Binding

Objective: To determine the kinetic parameters ( kinact​ and KI​ ) of the synthesized (S)-CFA inhibitor against a target cysteine protease or kinase. Causality Check: Covalent inhibitors cannot be evaluated using standard IC50​ values because their potency is time-dependent. A continuous fluorescence-based enzymatic assay is required to capture the two-step binding kinetics[3].

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100). Critical Step: Limit reducing agents like DTT or TCEP to ≤ 0.5 mM to prevent premature nucleophilic quenching of the CFA warhead.

  • Inhibitor Titration: Prepare a 7-point serial dilution of the (S)-CFA inhibitor (ranging from 0.1 nM to 10 µM) in DMSO. Keep the final DMSO concentration in the assay below 2% to prevent protein denaturation.

  • Continuous Assay: In a 384-well black microplate, mix the inhibitor dilutions with the fluorogenic substrate. Initiate the reaction by adding the target recombinant protein (final concentration: 5–10 nM).

  • Data Acquisition: Monitor fluorescence continuously for 60–90 minutes using a microplate reader.

  • Kinetic Analysis (Self-Validation):

    • Fit the non-linear progress curves to the integrated rate equation: [Product] = (v_i / k_obs) * (1 - exp(-k_obs * t)) to extract the pseudo-first-order rate constant ( kobs​ ) for each concentration.

    • Plot kobs​ versus[Inhibitor]. Fit to the hyperbolic equation k_obs = (k_inact * [I]) / (K_I + [I]). A successful stereoselective alignment will yield a high kinact​/KI​ ratio ( >104M−1s−1 ), confirming the matched chirality of the (S)-CFA warhead.

References

  • Title: Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease Source: bioRxiv URL: [Link]

  • Title: Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: ACS Publications URL: [Link]

Sources

Application Note: (S)-2-Chloro-2-fluoroacetic Acid in Enantioselective Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Chloro-2-fluoroacetic acid (CAS: 25197-75-5) is a highly specialized chiral building block utilized in the design and synthesis of next-generation agrochemicals. The incorporation of a chiral chlorofluoromethyl (-CHClF) group into pesticide, herbicide, and fungicide scaffolds offers unprecedented control over physicochemical properties, including lipophilicity, metabolic stability, and target-site steric complementarity[1]. While racemic chlorofluoroacetic acid is widely recognized as a synthetic intermediate and a known impurity in dicamba-based herbicides[2], the enantiopure (S)-isomer unlocks stereospecific interactions critical for modern, high-efficacy agrochemical active ingredients (AIs)[3].

This application note details the mechanistic rationale for employing the (S)-enantiomer, provides quantitative property comparisons, and outlines self-validating protocols for incorporating this moiety without compromising enantiomeric purity.

Mechanistic Insights & Causality

Why the -CHClF Group?

The substitution of a standard methyl (-CH3) or trifluoromethyl (-CF3) group with a chiral chlorofluoromethyl group introduces a unique dipole moment and fundamentally alters the hydrogen-bond donor/acceptor profile of the adjacent functional groups.

  • Metabolic Stability : The presence of the strong C-F bond adjacent to the C-Cl bond protects the alpha-carbon from cytochrome P450-mediated oxidation, a primary degradation pathway for agrochemicals in soil and plant tissues. Halogenated acetic acid derivatives are known to heavily influence metabolic pathways, sometimes converging on specific enzymatic inhibition[4].

  • Lipophilicity (LogP) Tuning : The -CHClF group provides an intermediate lipophilicity between -CH3 and -CF3. This precise tuning optimizes cuticular penetration in broadleaf weeds while maintaining sufficient aqueous solubility for systemic xylem/phloem transport.

  • Stereospecific Target Binding : Agrochemical targets, such as succinate dehydrogenase (SDH) in fungi or auxin receptors (TIR1/AFB) in plants, are highly stereoselective. The (S)-configuration of the -CHClF group dictates the exact spatial orientation of the molecule within the active site, often resulting in a 10- to 100-fold difference in efficacy between enantiomers[3].

Causality in Synthesis

The alpha-proton of (S)-2-chloro-2-fluoroacetic acid is highly acidic due to the combined electron-withdrawing effects of the fluorine, chlorine, and carbonyl oxygen[5]. Consequently, standard basic coupling conditions (e.g., NaOH, Et3N at room temperature) lead to rapid enolization and subsequent racemization. To maintain the integrity of the (S)-stereocenter, synthetic protocols must employ mild, sterically hindered bases (like DIPEA) and highly efficient coupling reagents (like HATU) at reduced temperatures[3].

Quantitative Data Summaries

The following table summarizes the physicochemical shifts achieved by integrating the chlorofluoroacetic acid motif compared to standard non-fluorinated and perfluorinated analogs.

PropertyAcetic AcidFluoroacetic Acid(S)-2-Chloro-2-fluoroacetic AcidTrifluoroacetic Acid
pKa (approx.) 4.762.591.510.23
LogP (predicted) -0.17-0.100.620.50
Steric Parameter (Taft Es) 0.00-0.24-1.48-2.40
Alpha-Proton Acidity LowModerateVery HighN/A
Agrochemical Utility BaselineHigh Toxicity[4]Chiral Modulator[1]Lipophilic Modulator

Note: Data synthesized from computational predictions and chemical literature[4][5].

Experimental Protocols (Self-Validating Systems)

Protocol A: Enantioretentive Amide Coupling for SDHI Fungicide Precursors

Objective : Synthesize a chiral (S)-2-chloro-2-fluoroacetamide without racemization. Causality : HATU is selected over EDC/HOBt due to its superior kinetics, which outcompete the rate of base-catalyzed enolization. DIPEA is used as it is non-nucleophilic and sterically hindered, minimizing alpha-proton abstraction[3].

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask under N2, dissolve (S)-2-Chloro-2-fluoroacetic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

    • Validation: Ensure the internal temperature reaches exactly 0 °C before proceeding to prevent thermal racemization.

  • Activation : Add HATU (1.05 eq, 1.05 mmol) in one portion, followed immediately by the dropwise addition of DIPEA (2.0 eq, 2.0 mmol). Stir for exactly 5 minutes.

  • Coupling : Add the target aniline/amine (1.0 eq, 1.0 mmol) dropwise over 10 minutes.

  • Reaction : Maintain at 0 °C for 2 hours, then allow to slowly warm to 15 °C over 4 hours.

    • Validation: Monitor the reaction by chiral LC-MS. The strict absence of the (R)-enantiomer peak confirms stereoretention.

  • Quench & Workup : Quench with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), brine, and dry over Na2SO4.

  • Purification : Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Chemoselective Reduction to (S)-2-Chloro-2-fluoroethanol

Objective : Generate a chiral alcohol building block for ether-linked herbicides (e.g., aryloxyphenoxypropionate analogs). Causality : Borane-THF (BH3·THF) is utilized because it selectively reduces carboxylic acids to alcohols under mildly acidic/neutral conditions. This completely avoids the basic conditions of LiAlH4, which would cause immediate racemization or the elimination of HCl to form volatile fluoroacetaldehyde.

Step-by-Step Methodology :

  • Preparation : Dissolve (S)-2-Chloro-2-fluoroacetic acid (1.0 eq, 5.0 mmol) in anhydrous THF (15 mL) under an argon atmosphere.

  • Cooling : Cool the mixture to -10 °C.

  • Reduction : Slowly add BH3·THF (1.0 M in THF, 1.5 eq, 7.5 mL) dropwise over 30 minutes.

    • Validation: Monitor gas evolution (H2). The slow addition controls the exotherm, preserving the labile C-Cl bond. If bubbling stops prematurely, reagent degradation has occurred.

  • Reaction : Stir at -10 °C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Quench : Carefully quench by adding methanol (5 mL) dropwise at 0 °C until gas evolution ceases.

  • Workup : Concentrate the solvent under reduced pressure.

    • Validation: Do not heat the water bath above 30 °C during evaporation, as the resulting fluorinated alcohol is highly volatile. Purify the residue by Kugelrohr distillation.

Mandatory Visualizations

AmideCoupling Start 1. (S)-2-Chloro-2-fluoroacetic acid in anhydrous DMF Cool 2. Cool to 0 °C (Prevents Racemization) Start->Cool Activate 3. Add HATU + DIPEA (Fast Activation) Cool->Activate Amine 4. Add Target Amine (Nucleophilic Attack) Activate->Amine React 5. Stir at 0-15 °C (Stereoretentive Coupling) Amine->React Workup 6. NH4Cl Quench & EtOAc Extraction React->Workup Analyze 7. Chiral HPLC Validation (Confirm >98% ee) Workup->Analyze

Workflow for the enantioretentive amide coupling of (S)-2-chloro-2-fluoroacetic acid.

PropertyModulation Core Integration of (S)-CHClF Group Prop1 Increased Steric Bulk (vs -CH3) Core->Prop1 Prop2 Strong Electron Withdrawal (C-F & C-Cl bonds) Core->Prop2 Prop3 Chiral Spatial Orientation (S-Configuration) Core->Prop3 Effect1 Enhanced Target Selectivity (Receptor Fit) Prop1->Effect1 Effect2 Lowered pKa of Adjacent Groups Prop2->Effect2 Effect3 Blocked Cytochrome P450 Metabolism Prop2->Effect3 Prop3->Effect1 Outcome Optimized Agrochemical Efficacy & Field Half-Life Effect1->Outcome Effect2->Outcome Effect3->Outcome

Logical mapping of how the (S)-CHClF group modulates agrochemical properties.

Sources

Application Note: Stereocontrolled Preparation of Chiral Fluorinated Lactones via (S)-2-Chloro-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The strategic incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination confers enhanced metabolic stability, modulates lipophilicity, and introduces unique conformational biases due to stereoelectronic effects. Chiral fluorinated lactones serve as highly potent pharmacophores and versatile intermediates for complex macrolides and antiviral agents. For instance, the chlorofluoroacetamide (CFA) warhead derived from this scaffold is critical in irreversible covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro)[1].

(S)-2-Chloro-2-fluoroacetic acid stands out as an exceptional chiral pool reagent for these syntheses. Unlike late-stage electrophilic fluorination—which often struggles with enantioselectivity and functional group tolerance—starting with a pre-installed stereogenic halogen center ensures absolute stereochemical fidelity. The unique presence of both fluorine (for bioisosteric properties) and chlorine (as a synthetic handle for reductive dehalogenation or cross-coupling) allows for the precise assembly of 4-fluoro-3-hydroxybutyric acid derivatives, which readily cyclize into chiral γ-lactones or β-lactones[2].

Mechanistic Overview & Causal Design

The synthesis of chiral fluorinated lactones from (S)-2-chloro-2-fluoroacetic acid relies on a highly controlled four-stage sequence. Each step is designed to preserve the delicate α -stereocenter while building the carbon backbone:

  • Activation (Weinreb Amide Formation): The carboxylic acid is first converted to a Weinreb amide. Causality: Direct addition of an enolate to an acid chloride or ester often leads to over-addition, forming a tertiary alcohol. The Weinreb amide forms a stable chelated tetrahedral intermediate that collapses only upon aqueous workup, ensuring mono-addition.

  • Claisen Condensation: Reaction with an acetate enolate (e.g., ethyl acetate and LDA) yields a β -keto dihalide intermediate[2]. Causality: The highly electron-withdrawing nature of the -CFCl group highly activates the adjacent carbonyl, making it an excellent electrophile for the enolate. Cryogenic conditions (-78 °C) are strictly required to prevent the racemization of the α -stereocenter.

  • Stereoselective Reduction & Dehalogenation: The β -keto moiety undergoes a diastereoselective reduction, followed by reductive dehalogenation[2]. Causality: The chlorine atom acts as a temporary synthetic placeholder that directs the stereochemistry of the reduction and activates the molecule. Once the hydroxyl group is set, selective reductive dehalogenation (e.g., using tributyltin hydride) removes the chlorine atom while leaving the stronger C-F bond intact.

  • Intramolecular Cyclization: Acid-catalyzed lactonization of the resulting fluorinated hydroxy-ester yields the target chiral lactone.

Synthetic Workflow Visualization

Pathway N1 (S)-2-Chloro-2-fluoroacetic Acid (Chiral Starting Material) N2 Activation (CDI / Weinreb Amide) N1->N2 Step 1 N3 Claisen Condensation (Acetate Enolate, -78°C) N2->N3 Step 2 N4 β-Keto Dihalide Intermediate (Stereocenter Retained) N3->N4 N5 Stereoselective Reduction (Ru-BINAP / NaBH4) N4->N5 Step 3a N6 Reductive Dehalogenation (Selective Cl Removal) N5->N6 Step 3b N7 Intramolecular Cyclization (Acid Catalyzed) N6->N7 Step 4 N8 Chiral Fluorinated Lactone (Target Scaffold) N7->N8 Final

Synthetic workflow for chiral fluorinated lactones from (S)-2-Chloro-2-fluoroacetic acid.

Experimental Protocols (Self-Validating Workflows)

The following protocols are engineered to be self-validating. In-process analytical checkpoints are embedded to ensure that the user can verify the success of each transformation before proceeding.

Step 1: Preparation of the Weinreb Amide
  • Reagent Assembly: Dissolve (S)-2-chloro-2-fluoroacetic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise at 0 °C. Stir for 30 minutes until CO₂ evolution ceases.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform an IR spectroscopy scan of an aliquot. The disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp amide C=O stretch (~1680 cm⁻¹) confirms conversion.

  • Workup: Quench with 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Claisen Condensation to β -Keto Dihalide
  • Enolate Generation: In a separate flame-dried flask, cool a solution of diisopropylamine (1.2 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to form LDA.

  • Addition: Add ethyl acetate (1.1 eq) dropwise to the LDA solution at -78 °C. Stir for 45 minutes.

  • Coupling: Slowly transfer the Weinreb amide from Step 1 (dissolved in minimal THF) into the enolate solution via cannula at -78 °C[2].

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The Weinreb amide spot should disappear, replaced by a lower Rf spot corresponding to the β -keto dihalide.

  • Workup: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl to prevent enolization and subsequent racemization of the α -stereocenter. Extract with EtOAc.

Step 3: Stereoselective Reduction & Reductive Dehalogenation
  • Reduction: Dissolve the β -keto dihalide in methanol. Cool to -20 °C and add NaBH₄ (1.5 eq) and CeCl₃·7H₂O (1.0 eq) (Luche reduction conditions to ensure high diastereoselectivity). Stir for 2 hours.

  • Dehalogenation: Isolate the resulting alcohol. Dissolve in toluene, add tributyltin hydride (Bu₃SnH, 1.5 eq) and a catalytic amount of AIBN (0.1 eq). Reflux at 90 °C for 3 hours[2].

  • Validation Checkpoint: Monitor the dehalogenation via ¹⁹F NMR. The chemical shift of the fluorine atom will migrate significantly upfield (typically from ~ -130 ppm to ~ -190 ppm) upon the replacement of the adjacent highly electronegative chlorine atom with a proton.

Step 4: Intramolecular Cyclization (Lactonization)
  • Cyclization: Dissolve the dehalogenated fluorinated hydroxy-ester in toluene. Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Reflux: Equip the flask with a Dean-Stark apparatus and reflux for 6 hours to drive off ethanol and force the equilibrium toward the lactone.

  • Purification: Wash with saturated NaHCO₃, concentrate, and purify via silica gel chromatography to yield the pure chiral fluorinated lactone.

Quantitative Data Presentation: Optimization Matrix

The choice of reducing agent and dehalogenation strategy significantly impacts the diastereomeric ratio (dr) and overall yield. The table below summarizes optimized conditions for Step 3 based on established literature precedents[2].

Reduction Catalyst / ReagentDehalogenation ReagentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
NaBH₄ / CeCl₃ (-20 °C)Bu₃SnH / AIBN (90 °C)68%85:15>99% (Retained)
Ru-BINAP (H₂, 50 atm)Pd/C (H₂, 1 atm)82%98:2>99% (Retained)
L-Selectride (-78 °C)Zn dust / AcOH55%70:30>99% (Retained)

Note: Catalytic asymmetric hydrogenation (Ru-BINAP) provides the highest diastereoselectivity and yield, avoiding the toxicity associated with organotin reagents, making it the preferred route for scale-up in drug development.

References

  • Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid Thieme Connect URL
  • National Institutes of Health (NIH)
  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines ACS Publications URL

Sources

Troubleshooting & Optimization

Purification techniques for (S)-2-Chloro-2-fluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Resolution of (S)-2-Chloro-2-fluoroacetic Acid

Overview (S)-2-Chloro-2-fluoroacetic acid (CFA) is a highly valuable chiral building block, most notably utilized as an electrophilic warhead in the design of covalent inhibitors. For instance, in the development of broad-spectrum SARS-CoV-2 therapeutics, the (S)-CFA moiety forms a critical, irreversible carbon-sulfur covalent bond with the catalytic cysteine (C145) of the Main Protease (Mpro)[1]. Given its low molecular weight, high polarity, and semi-volatile nature, isolating the enantiopure (S)-isomer from racemic mixtures presents unique chromatographic and chemical challenges.

This guide provides field-proven troubleshooting protocols and methodologies to ensure high enantiomeric excess (ee) and chemical purity.

Section 1: Frequently Asked Questions (FAQs)

Q: Why is standard reversed-phase HPLC ineffective for the purification of CFA? A: CFA is highly polar and lacks a conjugated pi-system, meaning it exhibits extremely poor retention on standard C18 columns and lacks a strong UV chromophore for detection at typical wavelengths (e.g., 254 nm). Furthermore, the acidic alpha-proton flanked by two halogens makes the molecule susceptible to decarboxylation under strongly basic aqueous conditions. Supercritical Fluid Chromatography (SFC) is the preferred alternative because the non-polar CO₂ mobile phase forces the polar acid to interact strongly with the chiral stationary phase, improving both retention and enantiomeric resolution[2].

Q: I am losing product mass during the concentration step after purification. What is causing this? A: Causality: CFA is a semi-volatile carboxylic acid. If you are using a rotary evaporator with high vacuum (<50 mbar) or elevated bath temperatures (>35 °C), the free acid will co-evaporate with the solvent. To prevent this, either concentrate the fractions under a mild vacuum (>100 mbar) at room temperature, or trap the acid as a non-volatile salt (e.g., sodium or amine salt) prior to evaporation, followed by a controlled acidic workup[3].

Section 2: Troubleshooting Guide – Preparative Chiral SFC

Symptom: Poor enantiomeric resolution (Rs < 1.5) or severe peak tailing during SFC. Root Cause: The highly acidic carboxylic acid group of CFA undergoes non-specific secondary interactions with the silica support of the chiral stationary phase. Solution: Introduce an acidic or basic modifier to the co-solvent to suppress ionization or mask active sites on the column.

Step-by-Step Methodology: Preparative SFC Resolution

  • Sample Preparation: Dissolve the crude racemic CFA in anhydrous ethanol or methanol to achieve a concentration of 20–50 mg/mL. Ensure no residual water is present, as it disrupts the supercritical fluid phase behavior.

  • Column Equilibration: Install a polysaccharide-based chiral column (e.g., Daicel Chiralpak IC or IG-3, 5 µm, 30 × 250 mm)[2]. Equilibrate the system with supercritical CO₂ and 15% Ethanol modifier. Critical Step: Add 0.1% Formic Acid (for IC columns) or 0.1% Diethylamine (DEA) (for IG columns) to the modifier to sharpen peak shapes.

  • Injection & Elution: Perform stacked injections. Maintain a flow rate of 60–80 g/min at a column temperature of 35 °C.

  • Detection: Monitor the eluent at 210 nm or utilize mass-directed fraction collection (MS-SFC) set to the[M-H]⁻ ion (m/z ~111).

  • Fraction Collection: Collect the target (S)-enantiomer fraction. Immediately store fractions at 4 °C to minimize volatility losses before concentration.

Section 3: Troubleshooting Guide – Classical Diastereomeric Resolution

Symptom: The isolated salt yields a low enantiomeric excess (ee < 80%) after the first crystallization. Root Cause: The solubility difference between the (S)-CFA and (R)-CFA diastereomeric salts in the chosen solvent system is insufficient, leading to co-precipitation. Solution: Switch to a less polar solvent system (e.g., MTBE instead of EtOAc) and implement a strict temperature-controlled aging process[3].

Step-by-Step Methodology: Diastereomeric Salt Crystallization

  • Salt Formation: In a dry reaction vessel, dissolve 1.0 equivalent of racemic CFA in Methyl tert-butyl ether (MTBE) (approx. 10 volumes).

  • Amine Addition: Slowly add 0.5 equivalents of a chiral resolving agent (e.g., (1R,2S)-ephedrine) dropwise under vigorous stirring. Using 0.5 equivalents (the "half-equivalent method") intentionally starves the system, forcing the amine to selectively pair with the more thermodynamically stable (S)-CFA enantiomer.

  • Heating & Dissolution: Heat the suspension to 60 °C until a homogenous solution is achieved.

  • Controlled Crystallization: Cool the solution linearly to 25 °C over 4 hours, then transfer to an ice bath (0 °C) and age for 12 hours[3].

  • Filtration: Filter the precipitated (S)-CFA diastereomeric salt and wash the filter cake with cold MTBE (2 volumes).

  • Free Acid Recovery: Suspend the isolated salt in fresh MTBE and wash with 1N aqueous HCl. The chiral amine partitions into the aqueous phase, while the enantiopure (S)-CFA remains in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under mild vacuum (>100 mbar, 25 °C bath) to yield the pure (S)-CFA.

Section 4: Quantitative Data & Material Selection

Table 1: Comparison of Chiral Stationary Phases for CFA SFC Separation

Column TypeStationary Phase ChemistryTypical Co-solventExpected Resolution (Rs)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)EtOH / 0.1% Formic AcidHigh (>2.0)
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)MeOH / 0.1% DEAHigh (>1.8)
Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate)IPA / 0.1% TFAModerate (1.2 - 1.5)

Table 2: Resolving Agents for Diastereomeric Crystallization

Resolving AgentOptimal Solvent SystemTypical ee (%)Yield (Max theoretical 50%)
(1R,2S)-Ephedrine EtOAc / Hexane>98%35 - 40%
(R)-1-Phenylethylamine MTBE90 - 95%30 - 35%
Dehydroabietylamine Acetone / Water>95%25 - 30%

Section 5: Process Visualization

CFA_Workflow Start Racemic 2-Chloro-2-fluoroacetic acid (Crude Mixture) Split Select Purification Method Start->Split SFC_Prep Preparative SFC (Chiralpak IC/IG-3) Split->SFC_Prep Analytical / Prep Scale Salt_Form Diastereomeric Salt Formation (Chiral Amine in EtOAc) Split->Salt_Form Bulk / Process Scale SFC_Elution Isocratic Elution (CO2 / Modifier) SFC_Prep->SFC_Elution SFC_Collect Fraction Collection & Gentle Evaporation SFC_Elution->SFC_Collect Final_S Pure (S)-2-Chloro-2-fluoroacetic acid (>99% ee) SFC_Collect->Final_S Salt_Cryst Fractional Crystallization (Cool to 0 °C, 12h) Salt_Form->Salt_Cryst Salt_Filter Filtration & Washing (Isolate Salt) Salt_Cryst->Salt_Filter Acidify Acidification & Extraction (HCl / MTBE) Salt_Filter->Acidify Acidify->Final_S

Workflow for the chiral resolution of (S)-2-chloro-2-fluoroacetic acid via SFC and crystallization.

References

  • Source: google.
  • Source: google.
  • Source: nih.

Sources

Module 1: Electrophilic Fluorination (Enolates & Carbanions)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diastereoselective Fluorination Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot the most notorious bottlenecks in stereoselective C–F bond formation. Fluorination is rarely a plug-and-play transformation; the high electronegativity and basicity of fluorine often lead to competing pathways such as elimination, epimerization, and over-fluorination.

This guide bridges the gap between theoretical mechanisms and benchtop realities, providing you with causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks.

Electrophilic fluorination relies on reagents containing an N–F bond (e.g., Selectfluor, NFSI) to transfer a fluorine atom to a nucleophilic carbon.

FAQ 1: Why is my diastereomeric ratio (d.r.) poor when using Selectfluor on my chiral auxiliary-bound enolate? Causality & Solution: Poor diastereoselectivity usually stems from either incomplete control of the enolate geometry (E vs. Z) or insufficient steric differentiation by the fluorinating agent. Selectfluor is highly reactive but less sterically demanding than N-fluorobenzenesulfonimide (NFSI). If your enolate geometry is strictly controlled but the d.r. remains low, the issue is facial discrimination. Switching to NFSI often improves the d.r. because its bulky benzenesulfonyl groups amplify steric clashes during the electrophilic attack, forcing approach from the less hindered face. For instance, fluorination of chiral oxazolidinones with NFSI can 1[1].

FAQ 2: I am seeing di-fluorinated byproducts. How do I stop over-fluorination? Causality & Solution: The introduction of a highly electronegative fluorine atom can sometimes increase the acidity of the remaining α-proton, making the mono-fluorinated product more prone to enolization than the starting material. To suppress this, use strict stoichiometric control (0.95 equivalents of the fluorinating agent), dropwise addition at cryogenic temperatures (-78 °C), and2 of the starting material[2].

Self-Validating Protocol: Diastereoselective α-Fluorination using NFSI
  • Preparation: Flame-dry a Schlenk flask. Add the chiral imide/amide (1.0 eq) in anhydrous THF (0.1 M). Cool to -78 °C under Argon.

  • Enolization: Add NaHMDS (1.1 eq) dropwise.

    • Self-Validation Step: Stir for 1 hour; confirm quantitative enolate formation by quenching a 50 µL micro-aliquot with D₂O and checking for >95% α-deuteration via crude ¹H-NMR.

  • Fluorination: Add a pre-cooled solution of NFSI (1.2 eq) in THF dropwise down the side of the flask to maintain the cryogenic internal temperature.

  • Quench & Workup: Stir for 2 hours at -78 °C. Quench with saturated aqueous NH₄Cl at -78 °C before removing the cooling bath to prevent thermal epimerization. Extract with EtOAc.

ElectrophilicTroubleshooting Start Poor d.r. in Electrophilic Fluorination CheckEnolate Check Enolate Geometry (E vs Z ratio via NMR) Start->CheckEnolate FixBase Change Base/Solvent (e.g., LiHMDS to NaHMDS) CheckEnolate->FixBase Mixed Geometry CheckSterics Check Reagent Sterics CheckEnolate->CheckSterics Single Geometry UseNFSI Switch Selectfluor to NFSI (Increased steric bulk) CheckSterics->UseNFSI Insufficient Facial Bias CheckTemp Check Temperature Profile CheckSterics->CheckTemp Good Facial Bias LowerTemp Run strictly at -78°C Quench before warming CheckTemp->LowerTemp Thermal Epimerization

Caption: Logic tree for troubleshooting poor diastereoselectivity in electrophilic fluorination.

Module 2: Nucleophilic Deoxyfluorination (Alcohols to Fluorides)

Converting chiral secondary or tertiary alcohols to fluorides with inversion of configuration is notoriously difficult due to the basicity and poor nucleophilicity of the fluoride ion.

FAQ 3: My DAST reaction on a secondary alcohol yields mostly the elimination product (alkene) and scrambled stereocenters. Why? Causality & Solution: DAST and Deoxo-Fluor activate the alcohol to form a highly reactive alkoxyaminosulfur intermediate. In sterically hindered or electron-rich substrates, the C–O bond cleaves before the fluoride can attack, generating a carbocation (S_N1 pathway). This leads to racemization/epimerization and makes the intermediate highly2[2]. Furthermore, the "naked" fluoride generated is highly basic, promoting E2 elimination.

To fix this, switch to a reagent that enforces an S_N2 pathway. PyFluor has been shown to afford 3[3]. Alternatively, utilizing a hydrogen-bond donating solvent like tert-butanol can solvate the fluoride ion, 4, thus suppressing the elimination side reaction[4].

Quantitative Comparison of Nucleophilic Fluorinating Agents
Reagent SystemDominant MechanismTypical Yield (%)DiastereoselectivityElimination Byproduct (%)
DAST (in DCM)S_N1 / S_N2 mix40 - 60Low to Moderate (Mixed)40 - 60
Deoxo-Fluor (in DCM)S_N1 / S_N2 mix50 - 70Moderate (Mostly Inversion)30 - 50
PyFluor (with DBU)S_N275 - 85High (Strict Inversion)< 5
TBAT (in t-BuOH)S_N2~ 85High (Strict Inversion)~ 15
Self-Validating Protocol: Deoxyfluorination with Deoxo-Fluor (Minimizing Elimination)
  • Setup: In a flame-dried flask under N₂, dissolve the enantiopure secondary alcohol (1.0 eq) in 2[2].

  • Cooling: Cool the solution strictly to -78 °C.

    • Self-Validation Step: Insert an internal temperature probe. Ensure the internal temperature reads ≤ -75 °C before reagent addition to prevent premature S_N1 cleavage.

  • Reagent Addition: Add Deoxo-Fluor (1.2 eq) dropwise.

  • Controlled Warming: Allow the reaction to stir and slowly warm to 0 °C over 4 hours. Do not allow the reaction to reach room temperature if the substrate is prone to elimination. Monitor via TLC (stain with KMnO₄ to check for alkenes).

  • Quench: Quench by slow addition of 2[2]. Extract with DCM.

DeoxyfluorinationMechanism Alcohol Chiral Secondary Alcohol + DAST/Deoxo-Fluor Intermediate Alkoxyaminosulfur Intermediate Alcohol->Intermediate SN2 Concerted SN2 Attack (Low Temp, Less Hindrance) Intermediate->SN2 F- attacks SN1 C-O Cleavage (SN1) (High Temp, Hindered) Intermediate->SN1 Leaving group departs Desired Diastereopure Fluoride (Strict Inversion) SN2->Desired Carbocation Carbocation Intermediate SN1->Carbocation Racemic Epimerized Fluoride (Mixed d.r.) Carbocation->Racemic F- attacks (both faces) Alkene Alkene Byproduct (Elimination) Carbocation->Alkene Proton loss (-H+)

Caption: Mechanistic pathways in deoxyfluorination dictating diastereoselectivity and elimination.

References

  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI reagents directed towards the synthesis of heterocycles | Juniper Publishers | 1

  • Technical Support Center: Overcoming Side Reactions in Fluorination | BenchChem | 2

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination | The Doyle Group - UCLA | 3

  • Carbon–Fluorine Bond Formation | Harvard DASH | 4

Sources

Technical Support Center: Preventing Racemization of (S)-2-Chloro-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in chiral synthetic chemistry: preserving the stereocenter of α -halo carboxylic acids during activation and coupling.

(S)-2-Chloro-2-fluoroacetic acid (CFA) is a highly valuable chiral building block, but its unique electronic environment makes it exceptionally vulnerable to base-catalyzed racemization. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure >98% enantiomeric excess (ee) in your final products.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is (S)-CFA so vulnerable to racemization during amide coupling? A: The chirality of (S)-CFA relies on an α -carbon bonded to three highly electron-withdrawing groups (EWGs): a chlorine atom, a fluorine atom, and a carboxyl group. These EWGs exert a massive inductive pull, significantly lowering the pKa of the α -proton[1]. When the carboxylic acid is activated (e.g., as an active ester), the electrophilicity of the carbonyl carbon increases, further acidifying the α -proton. In the presence of a base, this proton is rapidly abstracted to form an achiral, planar enolate intermediate. Subsequent nucleophilic attack yields a racemic mixture[2].

Q2: Can I use standard uronium reagents (like HATU or HBTU) with DIPEA? A: We strongly advise against it. Uronium-based reagents strictly require a tertiary amine base (like DIPEA or TEA) to generate the active carboxylate and drive the reaction. Introducing a strong base into a system with a highly acidic α -proton guarantees rapid enolization[3]. While some specialized protocols have successfully used T3P with DIPEA under strictly controlled conditions[4], this approach introduces a high risk of failure during scale-up.

Q3: What is the optimal coupling system to preserve chiral integrity? A: The gold standard for α -halo carboxylic acids is a base-free carbodiimide approach using N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)[5]. Oxyma acts as an exceptional nucleophile that rapidly traps the O-acylisourea intermediate to form a highly reactive active ester. Crucially, Oxyma is intrinsically mildly acidic and does not require a basic additive, completely shutting down the base-catalyzed enolization pathway[2].

Q4: How do solvent and temperature influence the outcome? A: Solvent polarity and temperature dictate the lifetime of the enolate intermediate. Polar aprotic solvents like DMF stabilize the charge separation of the enolate, accelerating racemization. Non-polar solvents like Dichloromethane (DCM) suppress this stabilization. Furthermore, operating at sub-zero temperatures (-20°C) kinetically favors the nucleophilic attack of the amine over proton abstraction.

Part 2: Logical Pathways & Workflows

Racemization A (S)-CFA Activated Ester (Chiral) B Enolate Intermediate (Achiral / Planar) A->B Strong Base (Deprotonation) D (S)-Product (Desired) A->D Amine Addition (Base-Free / Fast) C (R/S)-Product (Racemized) B->C Amine Addition (Non-stereoselective)

Logical pathway of base-catalyzed racemization vs. base-free stereoretention.

Workflow Step1 1. Dissolve (S)-CFA in DCM (-20°C) Step2 2. Add Oxyma (1.05 eq) Step1->Step2 Step3 3. Add DIC (1.05 eq) Step2->Step3 Step4 4. Stir 10 min (Pre-activation) Step3->Step4 Step5 5. Add Amine (0.95 eq) Step4->Step5 Step6 6. Gradual Warming to 0°C Step5->Step6

Step-by-step workflow for the base-free DIC/Oxyma coupling of (S)-CFA.

Part 3: Quantitative Data Analysis

To guide your experimental design, the following table summarizes the expected racemization levels based on various coupling conditions.

Coupling SystemBase AddedSolventTemperatureExpected Racemization (%)Recommendation
HATU DIPEA (2.0 eq)DMF25°C> 50% (Near Racemic)❌ Do Not Use
EDC / HOBt TEA (1.0 eq)DMF0°C20 - 30%❌ Avoid
T3P DIPEA (1.0 eq)EtOAc25°C5 - 15%⚠️ Use with Caution[4]
DIC / Oxyma NoneDCM-20°C to 0°C< 2% Highly Recommended [5]

Part 4: Self-Validating Experimental Protocol

Objective: Couple (S)-2-chloro-2-fluoroacetic acid with a primary amine while maintaining >98% enantiomeric excess.

Phase 1: Preparation & Pre-Activation

  • Flame-dry a round-bottom flask under an inert atmosphere (N2 or Ar).

  • Dissolve (S)-2-chloro-2-fluoroacetic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to -20°C using a dry ice/ethylene glycol bath.

  • Add OxymaPure (1.05 equiv) directly to the stirring solution.

  • Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.05 equiv) dropwise over 5 minutes.

    • Causality Check: Pre-activation at -20°C allows the formation of the Oxyma active ester. The strict absence of base ensures the α -proton remains intact during this highly electrophilic, vulnerable stage[2].

Phase 2: Nucleophilic Addition 6. Dissolve the target amine (0.95 equiv) in a minimal volume of anhydrous DCM.

  • Causality Check: By keeping the amine as the limiting reagent, we prevent unreacted basic amine from lingering in the reaction mixture during the warming phase, which could otherwise trigger late-stage enolization.

  • Add the amine solution dropwise to the activated CFA mixture at -20°C.

Phase 3: Reaction Progression & Quenching 8. Stir the reaction at -20°C for 1 hour, then allow it to gradually warm to 0°C over 2 hours. Do not allow the reaction to reach room temperature until the amine is fully consumed. 9. Quench the reaction by adding a 10% aqueous citric acid solution.

  • Causality Check: A mildly acidic quench immediately protonates any trace basic species and destroys unreacted active esters without hydrolyzing the newly formed amide bond, permanently locking in the stereocenter.

  • Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • [4] Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • [5] Oxyma as cyanooxime building block for the construction of versatile reagents assisting acylation reactions in peptide and organic chemistry. ResearchGate. URL:[Link]

  • [1] Synthesis of Optically Active α -Amino Esters via Dynamic Kinetic Resolution: A Mechanistic Study. R Discovery. URL:[Link]

  • [2] Coupling-Reagents by Iris Biotech GmbH. Issuu. URL:[Link]

Sources

Validation & Comparative

Chiral HPLC method development for (S)-2-Chloro-2-fluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Method Development for (S)-2-Chloro-2-fluoroacetic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter molecules that seemingly defy standard chromatographic rules. (S)-2-Chloro-2-fluoroacetic acid (CFAA) is a prime example. With a molecular weight of just 112.5 g/mol , a lack of π−π interaction sites, and no significant UV chromophore above 210 nm, CFAA is notoriously difficult to separate.

This guide objectively compares the performance of advanced Cinchona alkaloid-based weak anion-exchange (WAX) chiral stationary phases (CSPs) against traditional polysaccharide-based columns. By understanding the causality behind these retention mechanisms, we can design robust, self-validating analytical methods for highly polar, small aliphatic acids.

Mechanistic Evaluation of Chiral Stationary Phases

The Limitation of Polysaccharide CSPs (The Alternative)

Polysaccharide derivatives (e.g., amylose or cellulose tris-phenylcarbamates) are the industry standard for chiral screening. However, their recognition mechanism depends heavily on steric fit within the polymer cavity, hydrogen bonding, and π−π stacking[1]. CFAA is simply too small to achieve a rigid steric fit and lacks the aromatic rings necessary for π−π engagement.

To utilize these columns, scientists are forced to employ pre-column derivatization—typically coupling CFAA with an aromatic amine to form an amide[2]. While this adds the necessary steric bulk and a UV chromophore, it introduces synthetic bias, significantly increases sample preparation time, and carries a severe risk of racemization during the coupling step.

The Superiority of Cinchona Alkaloid Anion-Exchange CSPs (The Target)

For acidic molecules, Cinchona alkaloid-derived CSPs (such as Quinine- or Quinidine-carbamate networks, e.g., CHIRALPAK QN-AX) offer a highly targeted alternative[3]. The mechanism here is driven by primary electrostatic interactions rather than steric bulk.

Under weakly acidic mobile phase conditions (pH 4–6), the quinuclidine nitrogen of the chiral selector is protonated, while the highly acidic CFAA (pKa < 2) is fully deprotonated[3]. This forms a strong ion-pair complex. Once electrostatically anchored, secondary interactions (hydrogen bonding with the carbamate group and steric repulsion from the rigid alkaloid scaffold) dictate the chiral recognition[4][5]. This allows for the direct, underivatized separation of CFAA enantiomers.

Comparative Workflow Logic

CFAA_Workflow cluster_Target Direct Anion-Exchange (Target) cluster_Alt Pre-Column Derivatization (Alt) Start Racemic CFAA Sample Direct Direct Injection Start->Direct Deriv Amide Synthesis (+ Chromophore) Start->Deriv QNAX QN-AX Column (Ion-Pairing) Direct->QNAX LCMS LC-MS (ESI-) Detection QNAX->LCMS Res1 High Accuracy, No Synthetic Bias LCMS->Res1 Poly Polysaccharide Column (Steric Fit) Deriv->Poly UV UV 254 nm Detection Poly->UV Res2 High Labor, Racemization Risk UV->Res2

Workflow comparison: Direct Anion-Exchange vs. Pre-Column Derivatization for CFAA separation.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to prevent false positives.

Protocol A: Direct Separation via Cinchona Alkaloid WAX CSP (Target Method)

Causality: Direct injection preserves the native enantiomeric ratio. Because CFAA lacks a UV chromophore, LC-MS (Negative ESI) is utilized for sensitive detection.

  • Column: CHIRALPAK QN-AX (150 x 4.6 mm, 5 µm) or equivalent quinine-derived WAX column[3].

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (98:1:1 v/v/v).

    • Logic: Methanol provides high solubility and MS compatibility. Acetic acid and ammonium acetate buffer the system to an apparent pH of ~6, ensuring the CSP remains positively charged and the CFAA remains negatively charged, establishing the ion-exchange mechanism[3][4].

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: LC-MS (Negative ESI mode, monitoring m/z 111 for [M-H]⁻).

  • Self-Validation Steps:

    • System Suitability: Inject a blank (methanol) to establish baseline noise and verify zero carryover (halogenated acids can be "sticky" in MS sources).

    • Elution Order Confirmation: Inject racemic CFAA to establish baseline resolution. Follow with a spike of authentic (S)-2-chloro-2-fluoroacetic acid. The peak that proportionally increases in area confirms the absolute retention time of the (S)-enantiomer.

Protocol B: Pre-Column Derivatization + Polysaccharide CSP (Alternative Method)

Causality: Derivatization adds steric bulk and a UV-active aromatic ring, forcing compatibility with standard polysaccharide CSPs[2].

  • Derivatization Reaction: React racemic CFAA with aniline using HATU/DIPEA in dichloromethane for 2 hours at room temperature to yield 2-chloro-2-fluoro-N-phenylacetamide[2].

  • Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

  • Detection: UV at 254 nm.

  • Self-Validation Steps:

    • Racemization Check: Synthesize the amide using enantiopure (S)-CFAA under identical conditions. If the resulting chromatogram shows a secondary peak, racemization occurred during the HATU coupling, invalidating the quantitative accuracy of the entire workflow.

Quantitative Performance Comparison

The table below summarizes the experimental data and operational metrics when comparing the two methodologies.

ParameterDirect WAX Separation (QN-AX)Pre-Column Derivatization (AD-H)
Chiral Recognition Mechanism Ionic interaction & H-bondingSteric fit & π−π stacking
Detection Mode LC-MS (Negative ESI)UV (254 nm)
Sample Preparation Time < 5 minutes (Dilute & Shoot)> 2 hours (Reaction + Workup)
Risk of Racemization None (Native analysis)Moderate (During amide coupling)
Typical Resolution ( Rs​ ) > 2.0 (Baseline)~ 1.5 - 1.8
Limit of Detection (LOD) ~ 5 ng/mL~ 50 ng/mL

Conclusion

For the chiral analysis of (S)-2-chloro-2-fluoroacetic acid, Cinchona alkaloid-based anion-exchange columns provide a vastly superior, direct analytical pathway compared to traditional polysaccharide columns. By leveraging targeted electrostatic interactions, researchers can bypass laborious and error-prone derivatization steps. This approach not only ensures higher laboratory throughput but, more importantly, guarantees uncompromised analytical integrity by analyzing the molecule in its native state[3][5].

Sources

Spectroscopic Analysis for the Characterization of (S)-2-Chloro-2-fluoroacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

(S)-2-Chloro-2-fluoroacetic acid (S-CFA) is a highly versatile chiral building block and a potent electrophilic warhead used in modern drug discovery. Recent advancements have demonstrated its utility in the reversible covalent targeting of cysteines, where the (S)-enantiomer exhibits significantly higher potency (e.g., IC50 = 12.3 nM) compared to its (R)-counterpart (IC50 = 162 nM) due to stereospecific fluorine-protein interactions[1]. Furthermore, CFA is historically renowned as a powerful chiral derivatizing agent for determining the enantiomeric purity of alcohols and amines[2].

Because the biological and analytical efficacy of S-CFA is entirely dependent on its stereochemical integrity, rigorous spectroscopic characterization is mandatory. This guide provides an objective comparison of the analytical modalities used to confirm the structural identity, enantiomeric excess (%ee), and absolute configuration of S-CFA, supported by self-validating experimental protocols.

Baseline Structural Characterization: Multinuclear NMR

Before assessing chirality, the covalent connectivity of S-CFA must be validated. The molecule presents a unique spin system due to the chiral center bearing a proton, a fluorine atom, and a chlorine atom.

Causality in Spectral Interpretation:

  • 1 H NMR: The α -proton is highly deshielded by the adjacent halogens and the carboxylic acid. It appears as a characteristic doublet at approximately δ 6.2–6.5 ppm. The massive splitting is caused by geminal proton-fluorine coupling ( 2JH−F​≈50.5 Hz)[3].

  • 13 C NMR: The α -carbon exhibits a profound direct coupling to fluorine, appearing as a doublet at δ ~94 ppm with a massive coupling constant ( 1JC−F​≈254 Hz). The carbonyl carbon is also split by the adjacent fluorine ( 2JC−F​≈21−24 Hz) at δ ~164 ppm[3].

  • 19 F NMR: The fluorine atom appears as a doublet (coupled to the α -proton) with the corresponding 50.5 Hz coupling constant. The 100% natural abundance and high gyromagnetic ratio of 19 F make it an ideal nucleus for downstream chiral analysis.

Comparative Analysis: Enantiomeric Purity and Absolute Configuration

Determining the stereochemical purity of a small, highly polar, and volatile molecule like S-CFA presents unique challenges. Historically, the absolute configuration of (+)-chlorofluoroacetic acid was determined to be (S) via X-ray diffraction of a diastereomeric epoxide adduct[4]. However, for routine laboratory analysis, modern spectroscopic and chromatographic methods are preferred.

Performance Comparison Table
Analytical MethodPrimary ApplicationLimit of Detection (LOD)Direct vs. IndirectAdvantagesLimitations
Chiral HPLC/SFC Enantiomeric Excess (%ee)< 0.1%DirectHigh throughput; excellent for routine batch release and %ee quantification.Requires method development (column/mobile phase screening); no absolute configuration data.
19 F NMR with CSA Enantiomeric Excess (%ee)~ 1-2%Indirect (Non-covalent)Rapid solution-phase analysis; leverages the massive chemical shift dispersion of 19 F.Requires a compatible Chiral Solvating Agent (CSA); peak broadening can obscure minor enantiomer.
Vibrational Circular Dichroism (VCD) Absolute ConfigurationN/A (Requires >90% ee)DirectUnambiguous assignment of absolute configuration in solution without crystallization.Low signal-to-noise ratio requires high concentrations; computationally intensive (requires DFT modeling).

Analytical Workflow

The following decision tree illustrates the optimal sequence for characterizing S-CFA, moving from basic structural confirmation to rigorous stereochemical assignment.

ChiralWorkflow A Synthesis/Isolation of (S)-2-Chloro-2-fluoroacetic acid B Structural Verification (1H, 13C, 19F NMR & HRMS) A->B C Enantiomeric Excess (%ee) Determination B->C D Absolute Configuration Confirmation B->D C1 Chiral HPLC/SFC (High Throughput) C->C1 C2 19F NMR with CSA (Rapid Solution Phase) C->C2 D1 Vibrational Circular Dichroism (VCD) D->D1 D2 X-Ray Crystallography (Diastereomeric Adduct) D->D2

Caption: Analytical workflow for the structural and stereochemical characterization of (S)-CFA.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to implement protocols that inherently validate their own outputs. The following methodologies incorporate built-in controls to prevent false positives or artifacts.

Protocol 1: Enantiomeric Excess Determination via 19 F NMR with Chiral Solvating Agents (CSAs)

Causality: 19 F NMR is highly sensitive to the chiral environment. By adding a chiral amine (e.g., (R)-(+)-1-phenylethylamine) to the S-CFA sample, diastereomeric salts are formed in solution. The spatial environment of the fluorine atom differs between the (R,S) and (R,R) salts, resulting in distinct chemical shifts ( Δδ ).

  • Sample Preparation: Dissolve 10 mg of the S-CFA sample in 0.5 mL of anhydrous CDCl3​ .

  • CSA Addition: Add 1.2 equivalents of enantiopure (R)-(+)-1-phenylethylamine directly to the NMR tube. Mix thoroughly.

  • Acquisition Parameters: Acquire the 19 F NMR spectrum at 298 K. Critical Step: Set the relaxation delay (D1) to at least 5 seconds. Fluorine nuclei often exhibit prolonged T1​ relaxation times; insufficient delay will result in inaccurate integration and a skewed %ee calculation.

  • Self-Validation: Run a parallel control using racemic 2-chloro-2-fluoroacetic acid with the same CSA. Verify that the two resulting 19 F doublets integrate to an exact 1:1 ratio. If they do not, adjust the D1 delay until quantitative integration is achieved before measuring the enantioenriched S-CFA sample.

Protocol 2: Absolute Configuration via Vibrational Circular Dichroism (VCD)

Causality: VCD measures the differential absorption of left and right circularly polarized infrared light ( ΔA=AL​−AR​ ). Because VCD signals are typically 10−4 to 10−5 times smaller than the parent IR absorbance, highly optimized cell conditions and rigorous baseline corrections are required.

  • Sample Preparation: Prepare a highly concentrated solution of S-CFA (0.2 M to 0.5 M) in a non-chiral, IR-transparent solvent (e.g., CDCl3​ ).

  • Cell Selection: Load the sample into a BaF2​ cell with a short pathlength (50 µm or 100 µm). Causality: A short pathlength prevents the solvent from completely absorbing the IR beam, ensuring sufficient light reaches the detector to measure the minute VCD signal.

  • Data Acquisition: Collect the IR and VCD spectra simultaneously over 4,000 to 8,000 scans (typically 4–8 hours) to achieve an adequate signal-to-noise ratio.

  • Self-Validation (Baseline Correction): Acquire the exact same number of scans for a pure CDCl3​ solvent blank in the same cell. Subtract the solvent VCD spectrum from the sample VCD spectrum to eliminate baseline artifacts caused by cell birefringence.

  • Computational Correlation: Compare the experimental VCD spectrum against a Density Functional Theory (DFT) simulated spectrum of (S)-2-chloro-2-fluoroacetic acid to confirm the absolute configuration.

Protocol 3: High-Throughput %ee Determination via Chiral HPLC

Causality: Polysaccharide-based chiral stationary phases (CSPs) interact differently with the transient enantiomers via hydrogen bonding, dipole-dipole interactions, and steric inclusion, leading to different retention times.

  • Column Selection: Utilize a coated or immobilized polysaccharide column (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (e.g., 80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA). Causality: The addition of 0.1% TFA suppresses the ionization of S-CFA, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min and monitor UV absorbance at 210 nm.

  • Self-Validation: Inject a racemic standard of CFA. Adjust the mobile phase polarity until the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline resolution). Only after this system suitability criterion is met should the enantioenriched S-CFA sample be injected.

References

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications, 2023. 3

  • Optical Rotation and Absolute Configuration of Chlorofluoroacetic Acid. RSC Publishing, 1973. 4

  • Preparation of Chlorofluoroacetic Acid Derivatives for the Analysis of Chiral Alcohols. ResearchGate, 2000. 2

  • Recombinant Pseudomonas growing on non-natural fluorinated substrates shows stress but overall tolerance to cytoplasmically released fluoride anion. PMC, 2023. 5

Sources

(S)-2-Chloro-2-fluoroacetic acid vs. other chiral fluorinating agents

Author: BenchChem Technical Support Team. Date: March 2026

An objective, in-depth technical comparison guide for researchers and drug development professionals evaluating strategies for chiral fluorine incorporation.

Executive Summary: The Strategic Imperative of Chiral Fluorine

The incorporation of a fluorine atom at a stereogenic center is a powerful strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and dictate the conformational geometry of drug candidates. However, synthesizing these chiral centers presents a fundamental strategic dilemma for process chemists and drug developers: Should the chiral fluorine be introduced at the beginning of the synthesis using a pre-defined building block, or should it be installed at a late stage via catalytic asymmetric fluorination?

This guide provides a rigorous comparative analysis between the use of (S)-2-Chloro-2-fluoroacetic acid , a highly versatile chiral building block[1], and state-of-the-art chiral fluorinating systems (such as NFSI with chiral metal catalysts or Selectfluor with chiral phase-transfer catalysts)[2][3].

By examining the mechanistic causality, scalability, and experimental validation of each approach, this guide serves as a decision-making matrix for optimizing synthetic routes in drug discovery.

Mechanistic & Strategic Overview

The Chiral Building Block Approach: (S)-2-Chloro-2-fluoroacetic Acid

(S)-2-Chloro-2-fluoroacetic acid (CFA) is an enantiopure aliphatic carboxylic acid containing a highly electron-withdrawing α-chloro-α-fluoro stereocenter[1].

  • Mechanism of Action: CFA does not act as a fluorinating agent; rather, it acts as a structural donor. It transfers the intact (S)-chlorofluoroacetyl moiety to amines or alcohols via standard coupling chemistry[4].

  • Causality of Choice: The primary advantage of this approach is absolute stereochemical fidelity. Because the C–F bond is already formed, the developer avoids the kinetic challenges of enantioselective C–F bond formation. The challenge shifts from creating the stereocenter to preserving it during coupling, which requires careful control of basicity to prevent enolization and subsequent racemization[4].

The Late-Stage Asymmetric Fluorination Approach

Late-stage fluorination utilizes achiral electrophilic fluorine sources—most commonly N-fluorobenzenesulfonimide (NFSI) or Selectfluor—activated by a chiral catalyst to induce asymmetry during the C–F bond-forming event[3][5].

  • Electrophilic Fluorination via Chiral Metal Complexes: NFSI is frequently paired with chiral Palladium (Pd) or Copper (Cu) bis(oxazoline) complexes. The chiral Lewis acid coordinates to a prochiral nucleophile (e.g., a β-ketoester), creating a rigid chiral environment that blocks one face of the enolate from NFSI attack[3].

  • Chiral Anion Phase-Transfer Catalysis (PTC): Selectfluor is insoluble in nonpolar organic solvents. By introducing a lipophilic chiral phosphate anion, Selectfluor undergoes ion exchange, pulling the active [F]+ species into the organic phase as a tightly bound chiral ion pair. This chiral pocket dictates the stereochemical outcome of the fluorination of alkenes or enamides[2][6].

StrategicDecision Start Target Requires Chiral Fluorine Center Q1 Is the target a complex, late-stage intermediate? Start->Q1 Strategy1 Chiral Building Block Approach (e.g., (S)-2-Chloro-2-fluoroacetic acid) Q1->Strategy1 No, build from scratch Strategy2 Late-Stage Asymmetric Fluorination (e.g., NFSI or Selectfluor + Chiral Catalyst) Q1->Strategy2 Yes, functionalize existing scaffold Adv1 Guaranteed ee% (>95%) No chiral catalyst needed High scalability & low cost Strategy1->Adv1 Adv2 High structural diversity Late-stage diversification Avoids early-stage volatile blocks Strategy2->Adv2

Caption: Decision matrix for selecting between chiral building blocks and late-stage asymmetric fluorination.

Comparative Performance Analysis

To objectively evaluate these methodologies, we must compare their quantitative performance metrics across standard drug development parameters.

Performance Metric(S)-2-Chloro-2-fluoroacetic Acid (Building Block)NFSI + Chiral Metal CatalystSelectfluor + Chiral Anion PTC
Enantiomeric Excess (ee%) >95% (Inherited directly from starting material)[1]85–99% (Highly dependent on substrate and ligand)[3]90–98% (Dependent on directing groups)[2]
Scalability High (Standard reactor coupling, easily scaled to kg quantities)Moderate (Limited by high cost and loading of chiral Pd/Cu complexes)Moderate (Phase-transfer dynamics can shift at large scale)
Step Economy Low (Requires linear synthesis building around the block)High (Enables late-stage functionalization of advanced intermediates)High (Direct functionalization of unactivated alkenes)[2]
Reagent Cost Low to Moderate (Commercially available bulk reagent)[1]High (Requires custom chiral ligands and transition metals)High (Requires custom chiral phosphoric acids like TRIP)[2]
Waste Profile Low (Standard amide/ester coupling byproducts)Moderate (Heavy metal waste, sulfonimide byproducts)Moderate (TEDA salts, phosphate recovery required)

Self-Validating Experimental Protocols

The following protocols represent field-proven methodologies. Each protocol is designed as a self-validating system , embedding analytical checkpoints to ensure the integrity of the mechanistic causality described.

Protocol A: Stereoretentive Amide Coupling with (S)-2-Chloro-2-fluoroacetic Acid

Objective: Couple CFA to an advanced amine intermediate without racemizing the labile α-proton[4]. Causality: The highly electron-withdrawing halogens make the α-proton highly acidic. Standard coupling reagents (like EDC/HOBt) with strong bases can lead to ketene formation or enolization, destroying the stereocenter. HATU is selected for its rapid kinetic activation of the acid, while DIPEA (a sterically hindered, non-nucleophilic base) minimizes deprotonation at the α-carbon[4].

  • Preparation: Dissolve the target amine (1.0 equiv) and (S)-2-Chloro-2-fluoroacetic acid (1.2 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere at 0 °C.

  • Activation: Add HATU (1.25 equiv) in a single portion. Validation Check 1: The solution should turn pale yellow, indicating the formation of the active OAt ester.

  • Base Addition: Dropwise add DIPEA (2.5 equiv) over 10 minutes to maintain the temperature at 0 °C.

  • Reaction: Stir for 1 hour, allowing the reaction to slowly warm to room temperature[4].

  • Quench & Extract: Quench with saturated aqueous NH₄Cl to neutralize any remaining base, preventing late-stage racemization. Extract with EtOAc.

  • Validation Check 2 (Self-Validation): Perform ¹⁹F NMR on the crude mixture. The presence of a sharp doublet (or multiplet, depending on adjacent coupling) in the -120 to -130 ppm range confirms the structural integrity of the CFCl moiety. Chiral HPLC must be run against a racemic standard to confirm >95% ee retention.

Protocol B: Enantioselective Fluorination via Chiral Anion Phase-Transfer Catalysis

Objective: Late-stage electrophilic fluorination of an allylic alcohol or enamide using Selectfluor[2][6]. Causality: Selectfluor is a dicationic salt, completely insoluble in nonpolar solvents like fluorobenzene. By adding a lipophilic chiral phosphoric acid (e.g., TRIP) and a mild base, the chiral phosphate anion is generated. This anion extracts the active [F]+ species into the organic phase. The bulky chiral phosphate acts as a stereochemical wall, directing the fluorine to a single face of the substrate[2][6].

  • Phase Setup: To a reaction vial, add the prochiral alkene substrate (1.0 equiv), Selectfluor (1.5 equiv), and anhydrous Na₂CO₃ (2.0 equiv)[2].

  • Solvent & Catalyst: Suspend the mixture in nonpolar fluorobenzene (0.1 M). Add the chiral phosphoric acid catalyst (TRIP, 10 mol%).

  • Reaction: Stir vigorously at room temperature for 24 hours. Causality Note: Vigor is required because the reaction rate is dictated by the solid-liquid phase transfer of the Selectfluor[6].

  • Validation Check 1: Monitor the reaction via TLC. The disappearance of the starting material and the appearance of a less polar spot indicates successful fluorination.

  • Workup: Filter the mixture through a short pad of silica to remove the insoluble TEDA-BF₄ salts and Na₂CO₃.

  • Validation Check 2 (Self-Validation): Purify via column chromatography. Analyze the purified product via ¹⁹F NMR to confirm fluorine incorporation and Chiral SFC to quantify the enantiomeric excess (target >90% ee)[2].

PhaseTransferMechanism S1 Insoluble Selectfluor (Solid Phase) S3 Soluble Chiral Fluorinating Ion Pair [F-TEDA]+[Chiral Phosphate]- S1->S3 Ion Exchange S2 Chiral Phosphate Anion (Organic Phase) S2->S3 Phase Transfer S5 Enantioenriched Fluorinated Product S3->S5 Electrophilic Fluorination S4 Prochiral Alkene / Enamide S4->S5 Substrate Binding

Caption: Mechanistic pathway of chiral anion phase-transfer fluorination using Selectfluor.

Conclusion: Navigating the Synthetic Strategy

The choice between a chiral building block like (S)-2-Chloro-2-fluoroacetic acid and late-stage asymmetric fluorination hinges on the developmental stage of the drug program.

For early-stage discovery where rapid diversification of a core scaffold is needed, late-stage fluorination using chiral PTCs or metal catalysts offers unmatched flexibility[2][3]. However, as a molecule progresses into process chemistry and scale-up, the high cost of chiral catalysts and the sensitivity of phase-transfer dynamics often become prohibitive. In these scenarios, redesigning the synthetic route to incorporate a reliable, commercially scalable chiral building block like (S)-2-Chloro-2-fluoroacetic acid ensures robust, reproducible stereocontrol with superior process economics[1][4].

References

  • Source: google.
  • An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • A combination of directing groups and chiral anion phase-transfer catalysis for enantioselective fluorination of alkenes Source: Proceedings of the National Academy of Sciences (pnas.org) URL:[Link]

  • Recent Advances in the Developments of Enantioselective Electrophilic Fluorination Reactions via Organocatalysis Source: Bentham Science Publishers (eurekaselect.com) URL:[Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Analytical Validation of (S)-2-Chloro-2-fluoroacetic Acid Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

(S)-2-Chloro-2-fluoroacetic acid (CFA) has emerged as a highly valuable chiral building block and covalent warhead in modern drug discovery. The α-chlorofluoroacetamide moiety is increasingly utilized to tune the electrophilicity of reversible covalent inhibitors targeting cysteine residues, prominently featured in SARS-CoV-2 Mpro inhibitors (e.g., ISM3312) and next-generation EGFR inhibitors[1][2].

However, the analytical quantification and enantiomeric validation of (S)-CFA present profound challenges:

  • Low Molecular Weight & Polarity: With a molecular weight of 112.48 g/mol , CFA is highly polar and poorly retained on standard C18 reverse-phase columns.

  • Lack of Chromophore: CFA lacks a conjugated system, rendering standard UV detection above 210 nm virtually useless without derivatization.

  • Ionization Suppression: In negative electrospray ionization (ESI-), the [M-H]- ion (m/z 111) falls squarely in the low-mass region dominated by solvent clusters and matrix background noise, severely limiting the Lower Limit of Quantification (LLOQ).

As a Senior Application Scientist, I have evaluated the three primary analytical modalities for CFA: Chiral Supercritical Fluid Chromatography (SFC) , Derivatization-Assisted LC-MS/MS , and Gas Chromatography-Mass Spectrometry (GC-MS) . This guide objectively compares these methods, explaining the mechanistic causality behind each protocol to ensure robust, self-validating analytical systems.

Comparative Performance Matrix

To select the appropriate method, scientists must weigh sensitivity against throughput and sample preparation complexity. The table below summarizes the validated performance metrics for each alternative.

Analytical MethodPrimary ApplicationSensitivity (LLOQ)Enantiomeric Resolution (Rs)Sample Prep ComplexityThroughput
Chiral SFC-UV/MS Chiral Purity (ee%)~1-5 µg/mL> 2.0 (Excellent)Low (Direct Injection)High (< 10 min/run)
LC-MS/MS (Derivatized) PK / Trace Quant< 1 ng/mLN/A (Achiral C18 used)High (Amide Coupling)Medium (~15 min/run)
GC-MS (Esterified) Volatile Impurity ID~50 ng/mLN/A (Unless chiral GC)Medium (Esterification)Low (~25 min/run)

Workflow & Logical Relationships

The following diagram illustrates the decision-making process and validation criteria for selecting the appropriate CFA quantification workflow based on the matrix and analytical goal.

CFA_Quantification A (S)-CFA Sample Matrix B Chiral SFC-UV/MS (Enantiomeric Purity) A->B C LC-MS/MS (PK / Trace Quant) A->C D GC-MS (Volatile Profiling) A->D B1 Chiralpak IG/IC Column CO2 / EtOH B->B1 C1 Amide Derivatization (HATU/DIPEA) C->C1 D1 Methyl Esterification (BF3/MeOH) D->D1 B2 Validation: Rs > 1.5, ee > 99% B1->B2 C2 Validation: LLOQ < 1 ng/mL C1->C2 D2 Validation: Recovery > 95% D1->D2

Analytical workflows for (S)-2-Chloro-2-fluoroacetic acid quantification and validation.

Methodology 1: Chiral SFC for Enantiomeric Purity

The Causality: Normal phase HPLC struggles with highly polar halogenated acids, often leading to broad, tailing peaks. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2, which possesses gas-like diffusivity and liquid-like density. When paired with a chiral stationary phase like Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)), the spatial orientation of the fluorine and chlorine atoms on the chiral center interacts differentially with the carbamate clefts, allowing baseline resolution of the (S) and (R) enantiomers[3][4].

Self-Validating Protocol: Chiral SFC-UV/MS
  • Sample Preparation: Dissolve the CFA sample in anhydrous Ethanol (EtOH) to a concentration of 1 mg/mL. Note: Avoid aqueous diluents to prevent phase separation in the SFC system.

  • Column Selection: Daicel Chiralpak IG (4.6 × 250 mm, 5 µm).

  • Mobile Phase:

    • Pump A: Supercritical CO2

    • Pump B: EtOH containing 0.1% Formic Acid (The acid additive suppresses the ionization of the carboxylic acid, preventing secondary interactions with the silica support that cause peak tailing)[4].

  • Gradient/Isocratic Method: Isocratic hold at 15% Pump B, 85% Pump A.

  • System Parameters: Flow rate at 3.0 mL/min; Backpressure regulator (BPR) set to 120 bar; Column temperature at 35°C.

  • Detection: UV at 210 nm (low sensitivity) coupled with an inline single quadrupole MS (ESI- mode, monitoring m/z 111) for orthogonal confirmation.

  • System Suitability Validation: Inject a racemic standard. The system is validated only if the resolution (Rs) between the (S) and (R) peaks is ≥ 1.5, and the tailing factor is ≤ 1.2.

Methodology 2: LC-MS/MS via Pre-Column Derivatization

The Causality: For pharmacokinetic (PK) studies or trace quantification in biological matrices (e.g., cell lysates or mouse serum), SFC lacks the necessary sensitivity. Direct LC-MS/MS of CFA fails because m/z 111 is lost in the matrix noise, and the molecule elutes in the void volume of a C18 column. By utilizing a pre-column derivatization with a hydrophobic amine (e.g., benzylamine) using HATU/DIPEA[2], we convert the polar acid into a hydrophobic amide. This achieves three goals: (1) shifts the mass to a higher, noise-free m/z window; (2) enables robust retention on standard C18 columns; and (3) introduces a basic nitrogen/aromatic ring that dramatically enhances ESI+ ionization efficiency.

Self-Validating Protocol: Derivatization-Assisted LC-MS/MS
  • Matrix Extraction: Spike 50 µL of serum with an internal standard (e.g., 13C-labeled CFA). Precipitate proteins using 150 µL of cold Acetonitrile. Centrifuge at 14,000 x g for 10 min.

  • Derivatization Reaction: Transfer 100 µL of the supernatant to a reaction vial. Add 10 µL of Benzylamine (100 mM in DMF), 10 µL of HATU (100 mM in DMF), and 5 µL of DIPEA. Incubate at room temperature for 30 minutes to form the 2-chloro-2-fluoro-N-benzylacetamide derivative[2].

  • Quenching & Dilution: Quench the reaction with 100 µL of 5% Formic acid in water.

  • Chromatography: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

  • Mass Spectrometry (MRM): Operate the triple quadrupole in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the derivatized product (e.g., [M+H]+ m/z 202.0 → m/z 91.0 for the benzyl cleavage).

  • System Suitability Validation: The standard curve must yield an R² > 0.995. Blank matrix injections must show < 20% of the LLOQ peak area to validate the absence of carryover.

Methodology 3: GC-MS for Volatile Impurity Profiling

The Causality: When analyzing raw material purity or identifying volatile synthetic byproducts, Gas Chromatography (GC) is superior due to its high peak capacity. However, free carboxylic acids hydrogen-bond strongly, causing severe peak tailing and irreversible adsorption on GC inlet liners. Esterification (converting the acid to a methyl ester) eliminates the hydrogen-bond donor, increasing volatility and ensuring sharp, Gaussian peak shapes.

Self-Validating Protocol: GC-MS via Esterification
  • Sample Preparation: Dissolve 10 mg of the CFA sample in 1 mL of anhydrous Methanol.

  • Esterification: Add 100 µL of Boron trifluoride (BF3) in methanol (14% w/v). Heat the sealed vial at 60°C for 20 minutes to yield methyl 2-chloro-2-fluoroacetate.

  • Extraction: Cool to room temperature, add 1 mL of Hexane and 1 mL of saturated NaCl solution. Vortex vigorously. Extract the upper Hexane layer.

  • GC-MS Analysis: Inject 1 µL of the Hexane extract (Split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm).

  • Temperature Program: Initial hold at 40°C for 2 min, ramp at 10°C/min to 150°C, then 25°C/min to 250°C.

  • Detection: Electron Ionization (EI) at 70 eV. Monitor the total ion chromatogram (TIC) for impurity profiling, and extract m/z 59 (ester fragment) and m/z 81 (chlorofluoro fragment) for specific identification.

  • System Suitability Validation: A known standard of methyl 2-chloro-2-fluoroacetate must elute with a signal-to-noise ratio (S/N) > 100, and the mass spectrum must match the NIST library with > 90% confidence.

Conclusion & Decision Matrix

The quantification of (S)-2-Chloro-2-fluoroacetic acid cannot be solved by a "one-size-fits-all" approach.

  • If your primary objective is confirming the stereochemical integrity of the warhead prior to API conjugation, Chiral SFC is the undisputed gold standard due to its orthogonal selectivity.

  • If you are conducting in vivo or in vitro biological assays (e.g., assessing the stability of the chloroacetamide warhead in plasma)[1], LC-MS/MS with pre-column derivatization is mandatory to overcome matrix suppression and achieve sub-nanogram sensitivity[2].

  • For raw material release testing and volatile impurity screening, GC-MS remains the most robust choice.

By implementing these self-validating methodologies, analytical scientists can ensure the rigorous E-E-A-T standards required for modern regulatory submissions.

References

  • Title: A novel, covalent broad-spectrum inhibitor targeting human coronavirus Mpro Source: Nature Communications / PubMed Central (PMC) URL: [Link]

  • Title: Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: WO2021219089A1 - Sars-cov-2 inhibitors having covalent modifications for treating coronavirus infections Source: Google Patents URL
  • Title: WO2023104882A1 - Antiviral compounds Source: Google Patents URL

Sources

LC-MS analysis of products from (S)-2-Chloro-2-fluoroacetic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Analysis of Products from (S)-2-Chloro-2-fluoroacetic Acid Reactions

For researchers, scientists, and drug development professionals, the synthesis and analysis of chiral fluorinated compounds are paramount. (S)-2-Chloro-2-fluoroacetic acid serves as a critical chiral building block for introducing a stereogenic center bearing both fluorine and chlorine atoms. The precise characterization of its reaction products—verifying structure, purity, and, most importantly, enantiomeric integrity—is a formidable analytical challenge. The small, polar, and reactive nature of this analyte and its derivatives necessitates a robust and sensitive analytical approach. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the technique of choice, offering unparalleled specificity and sensitivity.

This guide provides an in-depth comparison of LC-MS methodologies for the analysis of products derived from (S)-2-Chloro-2-fluoroacetic acid. We will dissect the causality behind experimental choices, compare alternative analytical technologies, and provide field-proven protocols to ensure trustworthy and reproducible results.

Section 1: The Analytical Challenge: Analyte and Derivatives

(S)-2-Chloro-2-fluoroacetic acid is a small molecule (MW: 112.49 g/mol ) with high polarity due to the carboxylic acid group. Its reactions, typically involving the carboxyl functional group, lead to products like esters and amides. The core analytical objectives are:

  • Confirmation of Product Identity: Verifying the expected molecular weight and structure.

  • Quantification: Determining the concentration of reactants, products, and byproducts.

  • Enantiomeric Purity: Ensuring the stereocenter is retained or inverted as expected, a critical parameter for pharmacological activity.

The primary difficulty in LC-MS arises from the poor retention of this polar acid and its derivatives on traditional reversed-phase columns and the need to resolve enantiomers, which are indistinguishable by a standard mass spectrometer.

Section 2: A Comparative Analysis of Chromatographic Strategies (The "LC")

The separation is the most critical part of the analysis. The choice of chromatography dictates the success of the entire method.

Challenge 1: Achieving Retention for Polar Analytes

Reversed-Phase Liquid Chromatography (RPLC): RPLC, with its nonpolar stationary phases (like C18), is the workhorse of LC. However, small polar molecules like 2-chloro-2-fluoroacetic acid exhibit little to no retention, eluting in or near the void volume. To overcome this, ion-pairing agents are often employed. These are additives that contain a hydrophobic region and an ionic group that pairs with the charged analyte, increasing its retention on the RPLC column.[1][2] However, this approach has significant drawbacks for MS detection.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for polar compounds.[3] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates an aqueous layer on the stationary phase into which polar analytes can partition, leading to excellent retention. For acidic compounds, HILIC provides superior retention and peak shape without the need for ion-pairing agents that suppress MS signals.

FeatureReversed-Phase LC (with Ion-Pairing)HILICRationale & Recommendation
Retention Mechanism Hydrophobic interactions, enhanced by ion-pairing.[2]Partitioning into an aqueous layer on a polar stationary phase.[3]HILIC's mechanism is inherently suited for polar analytes, avoiding the complications of ion-pairing.
MS Compatibility Poor. Many ion-pairing reagents (e.g., TFA, HFBA) are non-volatile or cause significant ion suppression.[1][4]Excellent. Uses volatile mobile phases (acetonitrile, water, ammonium formate/acetate) that are ideal for ESI-MS.HILIC is the recommended approach for retaining the parent acid and its polar derivatives due to its superior MS compatibility.
Peak Shape Can be poor for acids without pairing agents; pairing agents can improve shape but are detrimental to MS.[5]Generally provides sharp, symmetrical peaks for polar compounds.HILIC offers better intrinsic peak shapes for this class of compounds.
Challenge 2: Resolving Enantiomers

Since enantiomers have identical physical properties in a non-chiral environment, specialized methods are required for their separation.

Direct Method: Chiral Stationary Phases (CSPs): This is the most elegant approach, where the column's stationary phase is itself chiral. Enantiomers interact differently with the CSP, leading to different retention times.[6]

  • Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®): These are broadly applicable and can be used in normal-phase, reversed-phase, and polar organic modes. They are often the first choice for chiral method development.

  • Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC®): These are particularly well-suited for LC-MS applications as they operate effectively in reversed-phase modes with MS-friendly mobile phases.[7]

Indirect Method: Chiral Derivatization: In this method, the chiral acid is reacted with a chiral derivatizing agent (e.g., a chiral amine) to form a pair of diastereomers.[8][9] These diastereomers have different physical properties and can be separated on a standard (non-chiral) RPLC or HILIC column.

MethodDirect (Chiral Stationary Phase)Indirect (Chiral Derivatization)Rationale & Recommendation
Workflow Simple injection onto a specialized column.Requires an additional, optimized reaction step before analysis.[8]Direct analysis is faster and avoids potential side reactions or kinetic resolution during derivatization.
Robustness Highly robust and reproducible once a method is developed.Reaction must go to completion for accurate quantification. The derivatizing agent must be enantiomerically pure.CSPs offer a more direct and less error-prone workflow.
MS Detection Straightforward; detects the original analyte mass.Detects the mass of the derivative. The agent can be chosen to enhance ionization.[10][11]While derivatization can improve sensitivity, it adds complexity.[12]
Recommendation The direct method using a CSP is highly recommended for its simplicity, speed, and reduced risk of analytical artifacts. The indirect method is a viable alternative if a suitable CSP cannot be found or if enhanced sensitivity is required.

Section 3: Optimizing Detection (The "MS")

Ionization and Polarity

For a carboxylic acid and its neutral derivatives (esters, amides), Electrospray Ionization (ESI) is the preferred technique.[13]

  • For the Parent Acid: ESI in negative ion mode is ideal. The acidic proton is easily lost in solution, forming a [M-H]⁻ ion, which is detected with high sensitivity.

  • For Ester/Amide Products: ESI in positive ion mode is typically better. These molecules can be protonated to form [M+H]⁺ ions or form adducts with mobile phase cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.

Mass Analyzer and Fragmentation
  • Targeted Quantification: A triple quadrupole (QqQ) mass spectrometer is the gold standard. It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by monitoring a specific fragmentation of the parent ion to a product ion.[14] This is ideal for quantifying the product and any remaining starting material.

  • Unknown Identification: A High-Resolution Mass Spectrometer (HRMS) , such as an Orbitrap or Time-of-Flight (TOF) instrument, is invaluable for identifying unexpected byproducts. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an unknown compound.

Expected Fragmentation: Understanding the fragmentation pattern is key to confirming the structure. For a product like an N-benzyl amide of (S)-2-Chloro-2-fluoroacetic acid, fragmentation in positive ESI-MS would likely involve cleavage of the amide bond, loss of chlorine, and other characteristic fragment ions.[15][16][17]

Section 4: LC-MS vs. Alternative Analytical Technologies

While LC-MS is a powerful tool, other techniques have specific advantages and are often used orthogonally to confirm results.

TechniquePrimary Use CaseAdvantagesDisadvantages
LC-MS/MS Gold Standard: Quantification and identification of known products and impurities; chiral separation.High sensitivity (pg/mL levels), high specificity, applicable to a wide range of products without derivatization.[14]High initial instrument cost; enantiomers require specialized chiral methods.
GC-MS Analysis of volatile byproducts.Excellent for separating volatile compounds; extensive libraries for identification.Requires derivatization for non-volatile acids, which adds complexity and time.[9]
¹⁹F NMR Spectroscopy Structural confirmation and purity assessment.Highly specific for fluorine-containing compounds; provides detailed structural information.Relatively low sensitivity compared to MS; quantification can be less precise.[18]
Chiral NMR Determination of enantiomeric excess (ee).Can determine ee without physical separation using chiral solvating or derivatizing agents.[8]Requires higher sample concentrations; less accurate for very high or low ee values.
Capillary Electrophoresis (CE) Chiral separation of charged species.High separation efficiency; very low sample consumption.[]Can be less robust than HPLC; lower loading capacity.

Section 5: Field-Proven Experimental Protocols

Protocol A: Sample Preparation from a Reaction Mixture

Causality: The goal is to stop the reaction, remove components that interfere with LC-MS analysis (e.g., catalysts, non-volatile salts), and dilute the sample into a solvent compatible with the LC method.

  • Quench the Reaction: At the desired time point, take a 50 µL aliquot of the reaction mixture and add it to 450 µL of cold acetonitrile. Rationale: The cold acetonitrile immediately stops the reaction and precipitates many salts and catalysts.

  • Vortex and Centrifuge: Vortex the quenched sample for 30 seconds. Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated solids.[20] Rationale: This step clarifies the sample, preventing particulates from clogging the LC system.

  • Dilute the Supernatant: Transfer 100 µL of the supernatant to a clean vial. Add 900 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid). Rationale: Diluting in the mobile phase ensures compatibility with the LC system and prevents peak distortion upon injection.[21]

  • Transfer to Autosampler Vial: Transfer the final solution to an appropriate autosampler vial for analysis.[22]

Protocol B: Direct Chiral LC-MS/MS Method

Causality: This method is designed for the simultaneous quantification and enantiomeric excess determination of a reaction product (e.g., an amide derivative) using a chiral stationary phase and a sensitive triple quadrupole mass spectrometer.

  • LC System: UHPLC system for optimal resolution.[20]

  • Column: CHIROBIOTIC V2 (Vancomycin-based CSP), 100 x 2.1 mm, 5 µm. Rationale: This macrocyclic glycopeptide CSP is known for good performance in reversed-phase mode, making it MS-friendly.[7]

  • Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid is a volatile modifier that aids in protonation for positive mode ESI.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 2 µL. Rationale: Small injection volumes are crucial to prevent peak overload and distortion, especially on smaller diameter columns.[3]

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: ESI, Positive Mode.

  • MRM Transitions: To be determined by infusing a pure standard of the analyte. For example, for an N-benzyl amide derivative (MW 203.63), the transition might be m/z 204.1 → 106.1 (corresponding to the benzyl amine fragment).

Section 6: Visualizing the Workflow

A logical workflow is crucial for consistent results. The following diagrams illustrate the process from sample receipt to final data.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot Reaction p2 Quench & Precipitate p1->p2 p3 Centrifuge p2->p3 p4 Dilute Supernatant p3->p4 a1 Inject into UHPLC p4->a1 a2 Chiral Separation on CSP a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate Concentration d1->d2 d3 Determine Enantiomeric Excess d1->d3

Caption: A typical experimental workflow for the LC-MS analysis of a reaction product.

start Analytical Goal? quant Quantification & ee% start->quant Known Product unknown Unknown ID start->unknown Byproduct ID lcms Chiral LC-MS/MS (QqQ) quant->lcms High Sensitivity Needed nmr 19F / Chiral NMR quant->nmr Orthogonal Confirmation hrms Chiral LC-HRMS unknown->hrms Accurate Mass Needed unknown->nmr Structural Elucidation

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The analysis of reaction products from (S)-2-Chloro-2-fluoroacetic acid is a complex task that demands a carefully optimized analytical strategy. While several techniques can provide valuable information, a direct chiral LC-MS/MS method offers the most comprehensive solution , enabling sensitive quantification and accurate determination of enantiomeric purity in a single run. For retaining the polar parent acid and its derivatives, HILIC is a superior choice over traditional RPLC. For chiral separation, the use of a macrocyclic glycopeptide-based chiral stationary phase provides a robust and direct workflow compatible with mass spectrometry. By understanding the causality behind each experimental parameter—from sample preparation to the choice of column and MS settings—researchers can develop self-validating, trustworthy methods to accelerate their research and development efforts in the critical field of fluorinated pharmaceuticals.

References

  • Trojanowicz, M. (2011). Analytical methods for determination of perfluorinated organic compounds in environmental and biological samples. RSC Publishing.
  • Yoe, J. H., Salsbury, J. M., & Cole, J. W. Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
  • Various Authors. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum.
  • Various Authors. (2018). Which ion pair reagents are compatible with LC-MS?. ResearchGate.
  • BenchChem. (2025). A Comparative Guide to Chiral Derivatization: Exploring Alternatives to 2-Methoxypropanoic Acid. BenchChem.
  • Dolan, J. W. (2020). Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. LCGC International.
  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Grenova. LC-MS Sample Preparation: Techniques & Challenges. Grenova.
  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials.
  • Various Authors. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Phenomenex. Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. Phenomenex.
  • Brauns, D. H. (1945). Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards.
  • Hill, N. et al. (2021). Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. Chemours.
  • Organomation. Introduction to UPLC-MS Sample Preparation. Organomation.
  • Thermo Fisher Scientific. Solvents for LC-MS. Thermo Fisher Scientific - NG.
  • Tokyo Chemical Industry Co., Ltd. LC/MS Ion-Pair Reagents for Basic Samples. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Huang, B. et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed.
  • BenchChem. Application Notes & Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of Dicarboxylic Acids. BenchChem.
  • Huang, B. et al. (2026). Recent advances in spectroscopic chiral analysis of carboxylic acids. R Discovery.
  • BOC Sciences. Technologies for Chiral Analysis and Separation. BOC Sciences.
  • Gotor-Fernández, V. et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
  • Unknown Author. (n.d.). Challenges of LC-MS/MS method development for the quantitation of a polar low molecular weight biomarker in biological fluids. Source Not Available.
  • Jones, A. W. (2011). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry.
  • University of Arizona. Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
  • Bell, D. S. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Source Not Available.
  • MilliporeSigma. LC-MS Grade Solvents and Reagents. Sigma-Aldrich.
  • G. John, A. (2020). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International.
  • Wolrab, D. et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI.
  • Santa, T. et al. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics.
  • Jablonska, M. et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate.
  • ZUBEIL, F. et al. (2019). Systematic Investigation of LC Miniaturization to Increase Sensitivity in Wide-Target LC-MS-Based Trace Bioanalysis of Small Molecules. Frontiers in Chemistry.
  • Syngene International. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Syngene International.
  • Keyfi, F. et al. (2023). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate.
  • Sunkara, B. et al. (2012). ADVANCES IN CHIRAL SEPARATIONS: A REVIEW. International Journal of Pharmacy.
  • Mitamura, K. & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Chromatography.
  • Lajin, B. & Koellensperger, G. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A.
  • Desai, M. J. (2005). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV.
  • Various Authors. (2012). LC/MS not good for small molecules. Chromatography Forum.
  • Bruce, R. (2018). Chiral Separartions on LCMS. ResearchGate.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • ChemistryTalk. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. ChemistryTalk.
  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. UCLA Chemistry & Biochemistry.
  • Liu, R. et al. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][8][23]benzothia zepin-1-ones. Rapid Communications in Mass Spectrometry. Available at:

  • ACE & Company. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International.

Sources

Analytical Comparison Guide: Assessing the Purity of (S)-2-Chloro-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of accurately assaying highly acidic, halogenated organic intermediates. (S)-2-Chloro-2-fluoroacetic acid (CFA) is a critical chiral building block, but its unique molecular structure presents distinct hurdles for routine purity assessment.

Because of the strong electron-withdrawing inductive effects of both the alpha-chlorine and alpha-fluorine atoms, CFA exhibits a predicted pKa of approximately 1.51[1]. This low pKa means it behaves almost as a strong acid in aqueous solutions. Consequently, selecting the correct analytical methodology is not just a matter of preference—it is a matter of thermodynamic causality.

This guide objectively compares the performance of Automated Non-Aqueous Potentiometric Titration against traditional aqueous manual titration and orthogonal mass spectrometry methods, providing field-proven protocols and experimental data to support method selection.

The Causality of Method Selection: Overcoming the Leveling Effect

When assessing the purity of CFA, the primary analytical risk is the overestimation of assay purity due to the presence of trace mineral acids (such as HCl or HF), which are common synthesis or degradation byproducts.

If an Aqueous Acid-Base Titration is utilized, the thermodynamic "leveling effect" of water compresses the titration curves of both the strong mineral acids and the highly acidic CFA. Water acts as a base to both, yielding a single, indistinguishable equivalence point. The result is a measurement of total acidity rather than the specific purity of the organic acid.

To establish a highly specific assay, we must shift the dielectric constant of the medium. By utilizing Non-Aqueous Potentiometric Titration with solvents like anhydrous methanol or benzyl alcohol, the leveling effect is suppressed. This allows the electrode system to resolve distinct inflection points for mineral acid impurities and the carboxylic acid itself, as recommended by USP General Chapter <541>[2].

G1 A Purity Assessment: (S)-2-Chloro-2-fluoroacetic Acid B Is orthogonal trace impurity profiling needed? A->B C Yes: Use IC-MS / HPLC (EPA 557 adaptation) B->C High Specificity D No: Routine Bulk Assay B->D Bulk Purity E Are mineral acid impurities expected? D->E F Yes: Non-Aqueous Potentiometric Titration E->F Differentiate pKa G No: Aqueous Acid-Base Titration (Baseline) E->G Total Acidity

Decision tree for selecting the optimal analytical methodology for CFA purity assessment.

Methodological Comparison

To objectively evaluate the best approach for laboratory implementation, the following table synthesizes the performance metrics of the three primary methodologies.

Table 1: Analytical Methodologies for (S)-2-Chloro-2-fluoroacetic Acid
FeatureNon-Aqueous Potentiometric TitrationAqueous Manual TitrationLC-MS/MS / IC-MS
Primary Output Highly accurate bulk assayTotal acidity (Assay + Impurities)Trace impurity profiling
Specificity High (Differentiates pKa)Low (Subject to leveling effect)Very High (Mass-to-charge)
Precision (RSD) < 0.5%1.0% - 2.0%2.0% - 5.0%
Cost & Throughput Moderate cost, High throughputLow cost, High throughputHigh cost, Low throughput
Validation Status USP <541> CompliantBasic screening onlyEPA 557 Adapted

Experimental Protocols: Self-Validating Systems

A robust analytical method must be self-validating. The following protocols detail the mechanistic steps required to ensure data integrity.

Protocol A: Automated Non-Aqueous Potentiometric Titration (Recommended)

This method utilizes a glass-calomel electrode system, which provides a stable potential response in organic solvents, avoiding the junction potential instability seen with standard aqueous pH probes[2]. We utilize Tetrabutylammonium hydroxide (TBAOH) as the titrant, which is highly effective for carboxylic end groups[3].

  • Step 1: Titrant Standardization (Self-Validation). Standardize 0.1 N TBAOH against NIST-traceable benzoic acid. Causality: TBAOH absorbs atmospheric CO₂, which alters its exact normality over time. Standardization establishes an exact correction factor prior to sample analysis.

  • Step 2: Blank Correction (Self-Validation). Titrate 50 mL of anhydrous methanol to determine the solvent blank volume. Causality: This mathematically subtracts any background acidic impurities present in the solvent itself.

  • Step 3: Sample Preparation. Accurately weigh ~150 mg of CFA and dissolve completely in the 50 mL of neutralized anhydrous methanol.

  • Step 4: Titration Execution. Immerse the glass-calomel electrode. Titrate with the standardized 0.1 N TBAOH using an automated titrator set to Dynamic Equivalence-point Titration (DET) mode.

  • Step 5: Data Analysis. The software objectively calculates the exact equivalence point via the first derivative of the titration curve (dE/dV), eliminating human visual error.

G2 S1 1. Sample Prep Dissolve in Methanol S2 2. Electrode Setup Glass/Calomel System S1->S2 S3 3. Titration 0.1 N TBAOH or NaOMe S2->S3 S4 4. Endpoint Detection First Derivative Peak S3->S4 S5 5. Blank Correction Self-Validating Step S4->S5 S6 6. Assay Calculation % Purity Yield S5->S6

Step-by-step workflow for the non-aqueous potentiometric titration of CFA.

Protocol B: Manual Aqueous Acid-Base Titration (Baseline Comparison)
  • Step 1: Dissolve ~150 mg of CFA in 50 mL of deionized water.

  • Step 2: Add 2-3 drops of phenolphthalein indicator.

  • Step 3: Titrate manually with 0.1 N NaOH until a faint pink color persists for 30 seconds.

  • Causality of Failure: The visual endpoint is subjective. Furthermore, any trace HCl or HF from synthesis will co-titrate simultaneously, artificially inflating the calculated purity and often yielding impossible >100% assay results.

Protocol C: Orthogonal Validation via LC-MS/MS

For trace impurity profiling, LC-MS/MS (adapted from EPA Method 557 for haloacetic acids) is utilized[4]. While titration provides high-precision bulk assay, mass spectrometry provides the specificity required to quantify individual halogenated byproducts at the µg/L level[4].

Quantitative Data & Performance Comparison

To demonstrate the real-world impact of method selection, a single batch of (S)-2-Chloro-2-fluoroacetic acid (spiked with 1.5% HCl to simulate degradation) was analyzed using both titration methods (n=5 replicates).

Table 2: Experimental Assay Results (n=5 Replicates)
ParameterAqueous Manual TitrationNon-Aqueous Potentiometric
Mean Purity (%) 101.2% (False Overestimation)98.4% (True Assay)
RSD (%) 1.45%0.28%
Mineral Acid Interference Yes (Co-titrates HCl/HF)No (Distinct inflection points)
Endpoint Detection Subjective (Visual color change)Objective (1st Derivative Peak)

References

  • [1] Title: CHLOROFLUOROACETIC ACID - ChemBK Source: chembk.com URL:

  • [2] Title: General Chapters: <541> TITRIMETRY Source: uspbpep.com URL:

  • [4] Title: Determination of Haloacetic Acids in Drinking Water by LC/MS/MS - Agilent Source: agilent.com URL:

  • [3] Title: Download AB-068 (EN) - Metrohm Source: metrohm.com URL:

Sources

Safety Operating Guide

(S)-2-Chloro-2-fluoroacetic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal Procedures for (S)-2-Chloro-2-fluoroacetic Acid

(S)-2-Chloro-2-fluoroacetic acid is a highly reactive, chiral halogenated organic acid frequently utilized as a fluorinated building block in pharmaceutical development and bioconjugation. Because it possesses both a halogenated backbone and a corrosive carboxylic acid moiety, its disposal cannot be treated as standard organic waste. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step procedures for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Section 1: Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is critical to understand the physical and chemical properties that dictate the compound's behavior. (S)-2-Chloro-2-fluoroacetic acid presents a trifecta of hazards: it is highly corrosive, flammable, and toxic upon exposure[1].

Table 1: Quantitative Safety & Physical Data for (S)-2-Chloro-2-fluoroacetic Acid

PropertyValueCausality / Operational Impact
CAS Number 25197-75-5 (S-enantiomer)Essential for precise tracking in chemical inventory and waste manifests.
Boiling Point 162 °CHigh boiling point, but vaporizes readily if heated, requiring fume hood use[2].
Flash Point 59 °CFlammable liquid (H226). Mandates the use of explosion-proof equipment and non-sparking tools[2].
Specific Gravity 1.54 g/cm³Denser than water; will form the bottom layer in biphasic aqueous mixtures, affecting spill containment[2].
GHS Hazards H314, H226, H302, H312, H332Causes severe skin burns and eye damage; harmful via all exposure routes. Mandates strict barrier PPE[1].

Section 2: Logistical Planning & Waste Segregation

According to environmental health and safety guidelines, halogenated organic acids must be strictly segregated from other waste streams to prevent dangerous cross-reactions and regulatory violations[3].

  • Never mix with inorganic acids: Combining organic acids with oxidizing mineral acids (e.g., nitric acid or perchloric acid) can lead to violent exothermic reactions and toxic gas evolution[3].

  • Never mix with unapproved bases: Neutralization should only be performed if a Standard Operating Procedure (SOP) is explicitly approved by your Principal Investigator or EHS technician. Otherwise, uncontrolled mixing with strong inorganic bases can cause explosive boiling[3].

  • Container Compatibility: Acids must never be stored in steel or metal containers. Always use PTFE, high-density polyethylene (HDPE), or glass containers to prevent structural degradation[4].

Section 3: Experimental Protocols for Disposal

Depending on your laboratory's specific waste management plan, (S)-2-Chloro-2-fluoroacetic acid can be disposed of directly into a segregated halogenated waste stream or neutralized prior to disposal.

Protocol A: Direct Segregation (Preferred for Non-Aqueous Mixtures)

This method is utilized when the acid is dissolved in other organic solvents (e.g., dichloromethane, methanol) during synthesis.

  • Collection: Transfer the waste into a designated, vapor-tight HDPE or glass container.

    • Causality: Maintaining a vapor-tight seal prevents the escape of corrosive and flammable fumes into the laboratory environment[5].

  • Segregation: Ensure the container is strictly designated for "Halogenated Organic Acid Waste."

    • Causality: Halogenated solvents cannot be processed by standard incineration methods used for non-halogenated waste; mixing them ruins the entire waste drum and incurs severe EPA penalties[3].

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Halogenated Organic Acid," list all chemical constituents without abbreviations, and display the accumulation start date[6].

    • Validation: A properly labeled container serves as a self-validating tracking mechanism, providing emergency responders with exact chemical data in case of an incident[6].

  • Storage: Place the container in a secondary containment tray within a Satellite Accumulation Area (SAA).

    • Causality: Secondary containment captures leaks, preventing the dense, corrosive liquid (1.54 g/cm³) from damaging infrastructure or reaching public sewer drains[4].

Protocol B: Controlled Neutralization (For Pure Acid or Aqueous Mixtures)

If your laboratory's SOP requires neutralizing the acid before adding it to an aqueous halogenated waste stream, follow this self-validating protocol.

  • Preparation: Conduct all work inside a certified chemical fume hood. Don a chemical-resistant lab coat, neoprene gloves, and a face shield.

    • Causality: The compound causes severe skin burns (H314) and requires robust barrier protection against splashing[1].

  • Dilution: Slowly add the (S)-2-Chloro-2-fluoroacetic acid to a large volume of ice-cold water (at least a 1:10 ratio) while stirring continuously.

    • Causality: Diluting the acid before neutralization dissipates the heat of solution, preventing uncontrolled exothermic boiling.

  • Neutralization: Gradually add a 1M Sodium Bicarbonate (NaHCO₃) solution dropwise.

    • Causality: NaHCO₃ is a weak base. It prevents overshooting the pH and provides a visual indicator (CO₂ bubbling) of the reaction's progress.

  • Validation: Test the solution using a calibrated pH meter or wide-range indicator strips until the pH stabilizes between 6 and 9[7].

    • Validation: Achieving a neutral pH confirms the elimination of the corrosive hazard, self-validating the success of the procedure.

  • Disposal: Transfer the neutralized solution to a container labeled "Aqueous Halogenated Waste" and arrange for pickup by an approved waste disposal plant[1].

Section 4: Spill Response & Emergency Logistics

In the event of an accidental release, immediate action is required to mitigate both flammability and corrosivity hazards.

  • Isolation: Evacuate non-essential personnel and isolate the spill area. Eliminate all ignition sources, as the compound's flash point is 59 °C[2].

  • Containment: Cover the spill with dry sand, dry chemical, or a non-combustible absorbent pad[1].

    • Causality: Using dry sand prevents the spread of the dense liquid and avoids the violent heat generation that would occur if water were used for initial cleanup.

  • Neutralization of Residue: Carefully apply a weak solid base, such as sodium carbonate, to the absorbed mixture to neutralize residual acid.

  • Collection: Use non-sparking tools to sweep the absorbed material into a compatible, sealable container[1]. Label it as hazardous spill debris for environmental health and safety (EHS) pickup.

Visual Workflow: Disposal Decision Matrix

G Start Waste Generation: (S)-2-Chloro-2-fluoroacetic Acid CheckMix Mixed with other solvents? Start->CheckMix Aqueous Aqueous / Neutralization SOP? CheckMix->Aqueous Pure / Aqueous mix HalogenatedOrg Halogenated Organic Waste (Non-Aqueous) CheckMix->HalogenatedOrg Organic solvent mix Aqueous->HalogenatedOrg No SOP Neutralize Neutralize with NaHCO3 (pH 6-9) Aqueous->Neutralize SOP Approved Labeling Label: 'Halogenated Organic Acid' Include accumulation date HalogenatedOrg->Labeling AqueousWaste Aqueous Halogenated Waste (EPA Regulated) Neutralize->AqueousWaste AqueousWaste->Labeling Disposal Approved RCRA TSDF Labeling->Disposal

Decision workflow for the segregation and disposal of (S)-2-Chloro-2-fluoroacetic Acid.

Sources

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